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  • Product: Diammonium 2-ethylhexyl phosphate
  • CAS: 86014-62-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Diammonium 2-Ethylhexyl Phosphate (DAM-EHP): A Comprehensive Technical Guide

Executive Summary Diammonium 2-ethylhexyl phosphate (DAM-EHP, CAS: 85909-58-6) is a highly water-soluble, anionic organophosphate surfactant and specialized extractant. Unlike its di-ester counterpart, bis(2-ethylhexyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diammonium 2-ethylhexyl phosphate (DAM-EHP, CAS: 85909-58-6) is a highly water-soluble, anionic organophosphate surfactant and specialized extractant. Unlike its di-ester counterpart, bis(2-ethylhexyl) phosphate (D2EHPA), which is predominantly used for heavy metal extraction in organic phases, the mono-ester diammonium salt exhibits superior hydrotropic properties, high aqueous solubility, and unique interfacial behavior. This whitepaper details a self-validating, step-by-step protocol for the selective synthesis and rigorous characterization of DAM-EHP, designed for researchers and drug development professionals requiring high-purity monoalkyl phosphates.

Chemical Causality & Route Selection

The synthesis of alkyl phosphates typically yields a thermodynamic mixture of monoalkyl phosphates (MAP) and dialkyl phosphates (DAP). In industrial settings, the reaction of 2-ethylhexanol with phosphorus pentoxide (


) or polyphosphoric acid is favored due to cost-efficiency. However, this route produces a MAP/DAP mixture (often in a 60:40 or 70:30 ratio) [1]. Separating MAP from DAP is notoriously difficult due to their similar polarities and tendency to form stable emulsions.

For laboratory-scale synthesis where absolute mono-ester purity is critical (e.g., for precise pharmacokinetic or interfacial studies), the phosphorus oxychloride (


) route is the method of choice [2].

Causality of Choice: By reacting


 with 2-ethylhexanol at strictly controlled low temperatures (0–5 °C) and a 1:1 molar stoichiometry, the intermediate 2-ethylhexyl phosphorodichloridate is formed selectively. Subsequent hydrolysis yields pure mono(2-ethylhexyl) phosphoric acid (MEHPA), completely avoiding DAP contamination. While this route generates corrosive HCl gas requiring rigorous scrubbing, the trade-off is a structurally pure mono-ester prep that guarantees the integrity of downstream diammonium salt formation.

Mechanistic Synthesis Protocol

Reagent Stoichiometry

Table 1 summarizes the optimized stoichiometric ratios for the selective synthesis of MEHPA and its subsequent neutralization.

ReagentMW ( g/mol )EquivalentsFunction
2-Ethylhexanol130.231.00Nucleophile / Alkyl source
Phosphorus Oxychloride (

)
153.331.05Phosphorylating agent
Dichloromethane (DCM)84.93SolventReaction medium
Deionized Water (

)
18.02ExcessHydrolysis agent
Aqueous Ammonia (28%

)
35.05~2.20Neutralizing agent
Step-by-Step Workflow

Phase 1: Phosphorylation

  • Equip a 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, thermometer, and a nitrogen inlet connected to a caustic scrubber (to neutralize evolving HCl).

  • Charge the flask with

    
     (1.05 eq) and anhydrous DCM. Chill the system to 0–5 °C using an ice-salt bath. Causality: Low temperature prevents the secondary substitution of the phosphorodichloridate, ensuring no dialkyl phosphate (DAP) is formed.
    
  • Add 2-ethylhexanol (1.00 eq) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours to ensure complete conversion to 2-ethylhexyl phosphorodichloridate.

Phase 2: Hydrolysis 5. Cool the reaction mixture back to 0 °C. 6. Slowly add an excess of chilled deionized water to hydrolyze the dichloridate intermediate. Caution: This step is highly exothermic and releases copious amounts of HCl. 7. Transfer the mixture to a separatory funnel. Wash the organic layer with brine until the aqueous wash reaches pH ~3. 8. Evaporate the DCM under reduced pressure to isolate crude mono(2-ethylhexyl) phosphoric acid (MEHPA) as a viscous, pale-yellow liquid.

Phase 3: Neutralization 9. Dissolve the MEHPA in a minimal amount of ethanol or water. 10. Monitor the pH using a calibrated pH meter. MEHPA has two acidic protons (


, 

). 11. Titrate dropwise with 28% aqueous ammonia until the pH stabilizes at 8.5–9.0. Causality: A pH above 8.0 is strictly required to ensure the complete deprotonation of the second hydroxyl group, forming the true diammonium salt rather than the monoammonium derivative [3]. 12. Lyophilize (freeze-dry) the resulting solution to obtain DAM-EHP as a white, hygroscopic solid.

SynthesisWorkflow A 2-Ethylhexanol + POCl3 B Phosphorylation (0-5 °C) A->B C 2-Ethylhexyl Phosphorodichloridate B->C - HCl D Hydrolysis (+ H2O) C->D E Mono(2-ethylhexyl) Phosphoric Acid D->E - 2 HCl F Neutralization (+ NH4OH, pH 8.5-9.0) E->F G Diammonium 2-Ethylhexyl Phosphate (DAM-EHP) F->G + 2 H2O

Reaction pathway for the selective synthesis of DAM-EHP via the POCl3 route.

Characterization & Validation Protocols

To establish absolute trustworthiness in the synthesized lot, a multi-modal characterization approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 NMR is the definitive tool for validating the absence of di-ester and pyrophosphate impurities.
  • 
     NMR (
    
    
    
    ):
    DAM-EHP exhibits a single, sharp resonance around +3.5 to +4.5 ppm. The absence of peaks at 0 to -2 ppm confirms the sample is free of dialkyl phosphates (DAP) and unreacted phosphoric acid.
  • 
     NMR (
    
    
    
    ):
    Confirms the integrity of the 2-ethylhexyl chain. The ammonium protons (
    
    
    ) exchange rapidly with
    
    
    and are typically observed as a broad peak or blend into the HDO solvent residual peak.
NucleusChemical Shift (ppm)MultiplicityAssignment

+3.5 to +4.5Singlet

(Mono-ester phosphate)

3.75Multiplet (2H)


1.50Multiplet (1H)

(Methine proton)

1.20 - 1.40Multiplet (8H)

(Aliphatic chain)

0.85 - 0.95Multiplet (6H)

(Terminal methyls)
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR confirms the functional group transformations, specifically the shift from the P-OH stretches of the acid to the ionized phosphate stretches of the salt.

Wavenumber (

)
AssignmentDiagnostic Significance
~3100 - 2800N-H stretch (broad)Confirms the presence of the ammonium cation
2960, 2930, 2870C-H stretchConfirms the 2-ethylhexyl aliphatic backbone
1180 - 1200P=O stretchShifts to lower frequency in the salt form vs the acid
1050 - 1080P-O-C stretchConfirms the ester linkage
Acid-Base Titration

To validate the salt ratio (confirming it is diammonium and not monoammonium), potentiometric titration of the precursor MEHPA is performed prior to final neutralization. A classic two-step titration curve will be observed. The volume of titrant required to reach the second equivalence point (pH ~8.5) must be exactly twice the volume required to reach the first (pH ~4.0), validating the dibasic nature of the mono-ester.

CharTree Root DAM-EHP Characterization N1 Structural Confirmation (NMR) Root->N1 N2 Functional Group Analysis (FTIR) Root->N2 N3 Purity & Salt Ratio (Titration) Root->N3 N1a 31P NMR: Singlet ~ +4 ppm (Confirms Mono-ester) N1->N1a N1b 1H NMR: Alkyl chain shifts & NH4+ exchange N1->N1b N2a P=O stretch: 1180 cm⁻¹ P-O-C stretch: 1050 cm⁻¹ N2->N2a N3a Potentiometric Titration: Two equivalence points N3->N3a

Multi-modal characterization workflow ensuring structural integrity and purity of DAM-EHP.

References

  • Title: US5554781A - Monoalkyl phosphonic acid ester production process Source: Google Patents URL
  • Title: JACC No 20 - Tris(2-ethylhexyl)phosphate Source: ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals) URL: [Link]

Sources

Exploratory

physicochemical properties of diammonium 2-ethylhexyl phosphate

An In-depth Technical Guide to the Physicochemical Properties of Diammonium 2-Ethylhexyl Phosphate Abstract This technical guide provides a comprehensive examination of the physicochemical properties of Diammonium 2-Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Diammonium 2-Ethylhexyl Phosphate

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of Diammonium 2-Ethylhexyl Phosphate. Positioned as a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth analysis of the molecular characteristics that dictate its function. Diammonium 2-ethylhexyl phosphate is not a single molecular entity but rather a complex reaction mixture primarily composed of the ammonium salts of mono-(2-ethylhexyl) phosphate and bis-(2-ethylhexyl) phosphate[1]. This amphiphilic nature, combining a branched hydrophobic alkyl chain with a hydrophilic ammonium phosphate head group, establishes it as a potent anionic surfactant. This guide will explore its molecular structure, solubility, surface activity, stability, and pH characteristics, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in formulation, stabilization, and delivery systems.

Molecular Identity and Structure

The nomenclature "Diammonium 2-Ethylhexyl Phosphate" can be misleading. It does not refer to a singular, discrete compound but to a mixture resulting from the reaction of 2-ethylhexanol with a phosphorylating agent, followed by neutralization with ammonia[1][2]. The primary components are the ammonium salts of the mono- and di-esters of phosphoric acid.

  • Ammonium mono(2-ethylhexyl) phosphate: Features one 2-ethylhexyl group ester-linked to the phosphate core.

  • Ammonium bis(2-ethylhexyl) phosphate: Features two 2-ethylhexyl groups ester-linked to the phosphate core.

The ratio of these components can vary depending on the synthesis process, influencing the overall physicochemical properties of the material[3]. The branched nature of the 2-ethylhexyl chain is a critical structural feature, sterically hindering close packing and affecting properties like melting point and micelle formation compared to linear alkyl phosphates[4].

G cluster_mono Ammonium mono(2-ethylhexyl) phosphate cluster_di Ammonium bis(2-ethylhexyl) phosphate cluster_key Structural Components M_Struct [CH₃(CH₂)₃CH(C₂H₅)CH₂O-PO(O⁻)₂] 2NH₄⁺ D_Struct [(CH₃(CH₂)₃CH(C₂H₅)CH₂O)₂-PO(O⁻)] NH₄⁺ P Phosphate (Hydrophilic Head) EH 2-Ethylhexyl (Hydrophobic Tail) A Ammonium (Counter-ion)

Caption: Core components of commercial Diammonium 2-Ethylhexyl Phosphate.

Table 1: Chemical Identifiers
PropertyValueReference
Product Name Diammonium 2-Ethylhexyl Phosphate
CAS Number (Mixture) 12645-31-7[2][5]
Primary Components Reaction mass of Ammonium mono(2-ethylhexyl)phosphate, Ammonium bis(2-ethylhexyl)phosphate and 2-ethylhexyl diphosphate ammonium salts[1]
Molecular Formula C₈H₂₂NO₄P (Mono-ester salt); C₁₆H₃₈N₂O₄P (Di-ester salt)[1][2]
Classification Anionic Surfactant, Organophosphate Salt[2]

Core Physicochemical Properties

The utility of diammonium 2-ethylhexyl phosphate in drug development and research hinges on its distinct physicochemical characteristics, which are dictated by its amphiphilic structure.

Solubility Profile

The introduction of the ammonium counter-ions dramatically alters the solubility profile compared to the parent acidic ester. The parent 2-ethylhexyl phosphoric acid is characterized by very low water solubility, often requiring emulsification[5]. In contrast, the ammonium salt form leverages the high water solubility of ammonium phosphates to create a molecule with significant aqueous solubility, a crucial attribute for formulation science[6][7][].

  • Aqueous Solubility: The substance is highly soluble in water. The hydrophilic phosphate-ammonium head group readily interacts with water molecules, while the hydrophobic tail influences the formation of aggregates (micelles) above a certain concentration. The high solubility of inorganic diammonium phosphate (588 g/L at 20°C) provides a strong precedent for the aqueous compatibility of the head group[6].

  • Organic Solvent Solubility: The presence of the 2-ethylhexyl groups ensures solubility in various organic solvents. The parent compound, bis(2-ethylhexyl) phosphate, is soluble in ethanol at 100 mg/mL[9]. This dual solubility is advantageous for creating complex solvent systems or for applications in non-aqueous environments.

Acidity and Solution pH

The pH of an aqueous solution of diammonium 2-ethylhexyl phosphate is a function of the equilibrium between the phosphate species and the ammonium ions.

  • Parent Acid pH: The un-neutralized 2-ethylhexyl phosphoric acid is strongly acidic, with a 10 g/L emulsion exhibiting a pH of approximately 2.3[5].

  • Ammonium Salt pH: Upon neutralization, the resulting salt solution will have a pH in the neutral to slightly alkaline range. This is analogous to inorganic diammonium phosphate (DAP), which yields a solution pH of 7.5 to 8.0[6]. This property is critical in drug formulation, as the pH can significantly impact the stability and solubility of active pharmaceutical ingredients (APIs).

Surface Activity

As an amphiphile, diammonium 2-ethylhexyl phosphate is surface-active, meaning it preferentially adsorbs at interfaces (e.g., air-water, oil-water) and lowers the interfacial tension. This behavior is fundamental to its role as an emulsifier, detergent, and solubilizing agent.

  • Surface Tension Reduction: The surface tension of the parent acid has been reported as 44.4 mN/m at 21.2°C, a significant reduction from pure water (~72 mN/m)[10]. The ammonium salt is expected to exhibit similar or even more potent surface tension-lowering effects.

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to self-assemble into organized structures called micelles[4]. Below the CMC, the surfactant primarily exists as monomers, and surface tension decreases with increasing concentration. Above the CMC, the surface becomes saturated, and additional surfactant molecules form micelles, keeping the surface tension relatively constant[11]. A lower CMC indicates higher surfactant efficiency[11].

While a specific CMC value for this exact mixture is not available in public literature, its behavior can be inferred:

  • Effect of Alkyl Chain: The C8 2-ethylhexyl chain dictates the hydrophobic contribution. Generally, for anionic surfactants, the logarithm of the CMC decreases linearly with an increasing number of carbons in the alkyl chain[12][13].

  • Effect of Branching: The branching in the 2-ethylhexyl group increases the cross-sectional area of the hydrophobic tail, which can hinder efficient packing into micelles. This typically results in a higher CMC compared to a linear C8-chain surfactant[4].

  • Effect of Electrolytes: The presence of the ammonium counter-ion and its equilibrium in solution means the system contains electrolytes, which can shield electrostatic repulsion between the anionic phosphate head groups, promoting micelle formation at a lower concentration[11].

G cluster_below_cmc Surfactant Monomers Dispersed cluster_above_cmc Monomers Coexist with Micelles cluster_micelle Micelle Formation M1 M M2 M M3 M M4 M M5 M T1 M H1 M T1->H1 center T1->center T2 M H2 M T2->H2 T2->center T3 M H3 M T3->H3 T3->center T4 M H4 M T4->H4 T4->center T5 M H5 M T5->H5 T5->center T6 M H6 M T6->H6 T6->center start Increasing Surfactant Concentration cluster_below_cmc cluster_below_cmc cluster_above_cmc cluster_above_cmc cluster_below_cmc->cluster_above_cmc

Caption: Conceptual diagram of micelle formation above the CMC.

Stability Profile

Understanding the chemical stability of diammonium 2-ethylhexyl phosphate is paramount for determining appropriate storage conditions, formulation strategies, and predicting shelf-life.

Table 2: Stability Considerations
ParameterDescriptionKey Influencing FactorsReferences
Thermal Stability Organo-alkyl phosphates can undergo thermal degradation at elevated temperatures. The initial degradation pathway often involves the elimination of a phosphoric acid, which can occur at relatively low temperatures for alkyl phosphates compared to aryl phosphates.Temperature, Atmosphere[14][15]
Hydrolytic Stability The ester linkage is susceptible to hydrolysis, yielding 2-ethylhexanol and ammonium phosphate. This reaction is catalyzed by strong acids or bases and accelerated by heat. Under neutral pH and ambient temperatures, hydrolysis is generally slow.pH, Temperature, Water[16]
Reactivity The material can be readily neutralized with acids. It is generally stable but should be stored away from strong oxidizing agents to prevent hazardous reactions.Incompatible Materials[17]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

To provide actionable insights, this section details a robust, self-validating protocol for determining the CMC of diammonium 2-ethylhexyl phosphate using the Du Noüy ring tensiometry method. This method directly measures the core function of the surfactant: its ability to lower surface tension.

Objective: To determine the CMC of an aqueous solution of diammonium 2-ethylhexyl phosphate by measuring surface tension as a function of concentration.

Materials:

  • Diammonium 2-ethylhexyl phosphate

  • High-purity deionized water (e.g., 18.2 MΩ·cm)

  • Precision analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Tensiometer equipped with a platinum Du Noüy ring

  • Temperature-controlled sample stage or water bath (25°C ± 0.1°C)

Protocol:

  • Stock Solution Preparation: Accurately weigh a sample of diammonium 2-ethylhexyl phosphate and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both well below and above the expected CMC (e.g., from 0.01 mM to 50 mM).

  • Instrument Calibration & Setup:

    • Calibrate the tensiometer using deionized water. The surface tension of pure water at 25°C is a well-established standard (~72.0 mN/m).

    • Thoroughly clean the platinum ring by rinsing with deionized water and flaming to red heat to remove any organic contaminants.

    • Set the sample stage temperature to 25°C.

  • Measurement Procedure:

    • Begin with the most dilute solution to minimize contamination.

    • Pour the sample into the measurement vessel, ensuring the liquid level is appropriate for the instrument.

    • Allow the sample to equilibrate thermally for at least 15 minutes.

    • Perform the surface tension measurement according to the instrument's operating procedure. Record at least three independent measurements for each concentration and calculate the average.

    • Thoroughly rinse the vessel and ring with deionized water between samples.

  • Data Analysis:

    • Plot the average surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will show two distinct linear regions. The first region, at low concentrations, will have a steep negative slope. The second region, at high concentrations, will be nearly horizontal (zero slope).

    • The CMC is determined from the intersection point of the two extrapolated linear trendlines.

G A Prepare Stock Solution (e.g., 100 mM) B Perform Serial Dilutions (0.01 mM to 50 mM) A->B C Calibrate Tensiometer with Deionized Water B->C D Measure Surface Tension of Each Dilution (n=3) C->D E Plot Surface Tension (γ) vs. log(Concentration) D->E F Identify Two Linear Regions (Pre-CMC and Post-CMC) E->F G Determine CMC at the Intersection of Trendlines F->G

Caption: Experimental workflow for CMC determination via tensiometry.

Relevance and Applications in Drug Development

The unique physicochemical profile of diammonium 2-ethylhexyl phosphate makes it a versatile excipient for pharmaceutical applications.

  • Solubilizing Agent: Its ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble APIs, enhancing bioavailability.

  • Emulsifier and Stabilizer: It can stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are common formulations for topical and parenteral drug delivery.

  • Wetting Agent: In solid dosage forms, it can improve the wetting and dissolution rate of hydrophobic drug particles.

  • Ion-Pairing Agent: In analytical chemistry, the phosphate anion can be used as an ion-pairing agent in reverse-phase HPLC to improve the retention and separation of basic drug compounds.

Conclusion

Diammonium 2-ethylhexyl phosphate is a complex but highly functional anionic surfactant whose properties are governed by a delicate interplay between its branched hydrophobic tail and its water-soluble ammonium phosphate head group. Its significant aqueous solubility, potent surface activity, and neutral-to-alkaline pH profile make it a valuable tool for researchers and formulation scientists. A thorough understanding of its stability and its behavior in solution, particularly its critical micelle concentration, is essential for harnessing its full potential in advanced drug delivery systems and other scientific applications.

References

  • An In-Depth Technical Guide to the Critical Micelle Concentration of 2-Dodecoxyethanol Phosphate. (n.d.). Benchchem.
  • Atomic Force Microscopy Studies of Alkyl-Phosphonate SAMs on Mica. (n.d.). Scientific.net. Retrieved March 7, 2026, from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022, November 15). MDPI. Retrieved March 7, 2026, from [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2025, October 27). PMC. Retrieved March 7, 2026, from [Link]

  • Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate (CAS no. 1241-94-7). (n.d.). GOV.UK. Retrieved March 7, 2026, from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022, November 11). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. (2001, January 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Critical micelle concentration (CMC) for different surfactants in aqueous solutions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Stability of malathion, diazinon and chlorpyrifos in different water types – a review. (n.d.). Journal of Central European Agriculture. Retrieved March 7, 2026, from [Link]

  • 2-Ethylhexyl phosphates - Draft evaluation statement. (2024, April 15). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved March 7, 2026, from [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • Diammonium Phosphate. (n.d.). Mosaic Crop Nutrition. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet: Phosphoric acid, 2-ethylhexyl ester. (n.d.). Chemos GmbH & Co.KG. Retrieved March 7, 2026, from [Link]

  • Phosphoric acid, 2-ethylhexyl ester, ammonium salt - Registration Dossier. (n.d.). ECHA. Retrieved March 7, 2026, from [Link]

  • DIAMMONIUM PHOSPHATE PROPERTIES | PHOSPHORUS FERTILIZER FORMULAS. (n.d.). FECO. Retrieved March 7, 2026, from [Link]

Sources

Foundational

diammonium 2-ethylhexyl phosphate CAS number 85909-58-6

Title: Diammonium 2-Ethylhexyl Phosphate (CAS 85909-58-6): A Comprehensive Technical Guide on Mechanisms, Extraction Protocols, and Material Applications Executive Summary As a Senior Application Scientist, I approach th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Diammonium 2-Ethylhexyl Phosphate (CAS 85909-58-6): A Comprehensive Technical Guide on Mechanisms, Extraction Protocols, and Material Applications

Executive Summary As a Senior Application Scientist, I approach the integration of Diammonium 2-ethylhexyl phosphate (DAM-EHP) not merely as a chemical commodity, but as a highly tunable molecular tool. Positioned at the intersection of hydrometallurgy, formulation chemistry, and material science, DAM-EHP (CAS: 85909-58-6) is the diammonium salt of mono(2-ethylhexyl) phosphate. By deliberately utilizing the mono-ester configuration neutralized with ammonium ions, we solve specific thermodynamic and kinetic bottlenecks—ranging from low-pH rare earth element (REE) extraction to extreme-alkaline surfactant stability. This whitepaper deconstructs the physicochemical behavior of DAM-EHP, providing field-proven protocols and mechanistic insights for drug development professionals and separation scientists.

Chemical Profiling and Structural Thermodynamics

DAM-EHP is synthesized via the reaction of 2-ethylhexanol with phosphorus pentoxide, followed by neutralization with ammonia[1]. Unlike its ubiquitous cousin, di-2-ethylhexyl phosphoric acid (D2EHPA), DAM-EHP is dominated by the mono-ester structure.

This structural divergence is critical. The mono-ester leaves two exchangeable sites on the phosphate headgroup. In its free acid form, this confers a significantly higher acidity (lower pKa) than di-esters[2]. By converting this to a diammonium salt, the molecule gains exceptional water solubility and acts as an in-situ pH buffer.

Table 1: Physicochemical Profile of DAM-EHP

PropertyValue
Chemical Name Diammonium 2-ethylhexyl phosphate
CAS Number 85909-58-6 (Related: 86014-62-2)[3][4]
Molecular Formula C₈H₂₅N₂O₄P (C₈H₁₉O₄P·2NH₃)
Molecular Weight 244.27 g/mol
Appearance Colorless to pale-yellow liquid/solid[3]
Solubility Highly water-soluble; soluble in polar organics
Primary Modalities Metal extractant, anionic surfactant, hydrotrope, flame retardant[2][5]

Mechanisms of Action (The Core Science)

Hydrometallurgical Solvent Extraction

In the extraction of Light Rare Earth Elements (LREEs) such as Lanthanum (La³⁺) and Cerium (Ce³⁺), traditional extractants like D2EHPA struggle at low pH due to their weaker acidity and high steric bulk[2]. DAM-EHP solves this through two mechanisms:

  • Low Steric Hindrance: The single 2-ethylhexyl tail allows multiple extractant molecules to tightly coordinate around the large ionic radii of LREEs.

  • Self-Buffering Cation Exchange: When metal ions are extracted into the organic phase, protons are typically released into the aqueous phase, dropping the pH and halting the extraction thermodynamically. Because DAM-EHP is an ammonium salt, it exchanges NH₄⁺ instead of H⁺. This prevents the sharp pH drop, maintaining the thermodynamic driving force without requiring continuous, manual addition of sodium hydroxide (which can cause unwanted emulsion stabilization)[2].

Alkaline Surfactant and Hydrotropic Behavior

In industrial cleaning or pharmaceutical excipient processing, surfactants often fail via alkaline hydrolysis. The sterically hindered branched tail of DAM-EHP protects the phosphate ester bond from nucleophilic attack by OH⁻ ions. Furthermore, as a hydrotrope, the highly charged diammonium phosphate headgroup disrupts the hydrogen-bonded network of water, increasing the solubility of complex organic molecules in high-pH environments[6].

Logic_Map Core Diammonium 2-ethylhexyl phosphate (CAS: 85909-58-6) Prop1 Mono-ester Dominant (High Acidity/Low Steric Bulk) Core->Prop1 Prop2 Diammonium Salt (In-situ pH Buffering) Core->Prop2 Prop3 Phosphate Core (Thermal/Chemical Stability) Core->Prop3 App1 Low-pH REE Extraction (Hydrometallurgy) Prop1->App1 Binds LREEs efficiently Prop2->App1 Prevents pH drop during extraction App2 Alkaline Hydrotrope (Surfactant Formulations) Prop2->App2 High water solubility Prop3->App2 Resists alkaline hydrolysis App3 Flame Retardants & Material Precursors Prop3->App3 Radical scavenging

Fig 1: Logical relationship between DAM-EHP's structural properties and applications.

Quantitative Data: Comparative Efficacy

To understand the operational envelope of DAM-EHP, it must be benchmarked against the industry standard, D2EHPA.

Table 2: Extraction Metrics (DAM-EHP vs. D2EHPA)

MetricDAM-EHP (Mono-ester Ammonium Salt)D2EHPA (Di-ester Free Acid)
Target Metals Light Rare Earths (La, Ce), Uranium[2]Heavy Rare Earths, Transition Metals
Optimal pH Range 2.0 – 3.0 (Effective in high acidity)[2]3.5 – 5.0 (Requires lower acidity)
pH Buffering High (In-situ NH₄⁺ release)Low (Requires external saponification)
Steric Hindrance Low (Allows higher coordination number)High (Bulky branched chains)
Phase Separation Moderate (Requires phase modifiers)Excellent

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers can troubleshoot deviations in real-time.

Protocol 1: Self-Validating Hydrometallurgical Extraction of LREEs

Objective: Extract Ce³⁺ from a mixed aqueous leachate using DAM-EHP.

  • Organic Phase Preparation: Dissolve 0.5 M DAM-EHP in an aliphatic diluent (e.g., kerosene) modified with 5% v/v isodecanol.

    • Causality: The mono-ester structure can form rigid reverse micelles that lead to third-phase formation (emulsions). Isodecanol acts as a phase modifier, disrupting highly ordered micellar structures and ensuring rapid phase disengagement.

  • Aqueous Feed Conditioning: Adjust the REE³⁺ leachate to pH 2.5.

    • Causality: Unlike free acids that drop the pH upon metal binding, the diammonium salt exchanges NH₄⁺ for REE³⁺. This creates a self-buffering system that maintains the thermodynamic driving force.

  • Contact and Equilibration: Mix the phases at an O/A (Organic/Aqueous) ratio of 1:1 for 10 minutes at 25°C.

    • Causality: The low steric bulk of the mono-ester allows for rapid mass transfer across the liquid-liquid interface, reaching equilibrium faster than bulky di-esters.

  • Phase Separation & Scrubbing: Allow 5 minutes for settling. Scrub the loaded organic phase with 0.1 M HCl to remove weakly bound impurities.

  • Stripping: Contact the loaded organic phase with 3.0 M HCl.

    • Causality: High proton concentration reverses the equilibrium, protonating the phosphate oxygen and releasing the REE³⁺ back into a concentrated aqueous phase for downstream precipitation.

REE_Extraction A Aqueous Feed (REE³⁺, pH 2.0) C Liquid-Liquid Interface A->C REE³⁺ Transfer B Organic Phase (DAM-EHP in Kerosene) B->C Extractant Supply D Phase Separation (Loaded Organic) C->D Settling & Coalescence E Acid Stripping (3M HCl) D->E Metal-Organic Complex F Regenerated DAM-EHP E->F H⁺/NH₄⁺ Exchange F->B Solvent Recycle

Fig 2: Liquid-liquid extraction workflow of Rare Earth Elements using DAM-EHP.

Protocol 2: Hydrotropic Stability Testing in High-pH Environments

Objective: Validate DAM-EHP as a hydrotrope and penetrant in alkaline formulations.

  • Alkaline Stress Test: Dissolve 5 wt% DAM-EHP in a 15 wt% NaOH aqueous solution.

    • Causality: Ester hydrolysis is a common failure mode for surfactants in high pH. The sterically hindered 2-ethylhexyl tail protects the phosphate ester bond, verifying its chemical stability[5].

  • Cloud Point Determination: Heat the solution gradually to 90°C while monitoring optical clarity.

    • Causality: A high cloud point indicates that the diammonium salt effectively disrupts the water structure, keeping less soluble organic additives in solution at elevated temperatures without precipitating.

  • Wetting Time Test (Draves Test): Submerge a standard cotton skein in the solution and measure the sinking time.

    • Causality: Quantifies the reduction in surface tension and penetrant capabilities, proving the molecule's efficacy as an anionic surfactant[6].

Safety, Handling, and Environmental Impact

While DAM-EHP is highly effective, its environmental fate must be managed. Phosphate esters are generally biodegradable, but the release of excess phosphates into wastewater can contribute to eutrophication[1]. In industrial settings, the recovery of DAM-EHP via solvent extraction recycling loops is mandatory. It should be stored in cool, dry conditions away from strong oxidizing agents to prevent the degradation of the alkyl chain.

References

  • Benchchem - 2-ethylhexyl dihydrogen phosphate | 130222-35-4 Source: Benchchem URL
  • European Chemicals Agency (ECHA)
  • Source: National Institutes of Health (NIH)
  • Guidechem - CAS 85909-58-6 | Diammonium 2-ethylhexyl phosphate supply Source: Guidechem URL

Sources

Exploratory

Solvation Dynamics and Phase Behavior of Diammonium 2-Ethylhexyl Phosphate in Organic Solvents: A Technical Guide

Executive Summary As a Senior Application Scientist working at the intersection of formulation chemistry and hydrometallurgy, I frequently encounter challenges regarding the phase behavior of amphiphilic salts. Diammoniu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist working at the intersection of formulation chemistry and hydrometallurgy, I frequently encounter challenges regarding the phase behavior of amphiphilic salts. Diammonium 2-ethylhexyl phosphate (CAS 85909-58-6) is a highly versatile organophosphate salt utilized in metal extraction, flame retardant formulations, and pharmaceutical ion-pairing[1][2].

This whitepaper provides an in-depth, mechanistic analysis of its solubility in organic solvents. By moving beyond binary "soluble/insoluble" classifications, we will explore the thermodynamic drivers of its solvation, map its macroscopic solubility profile, and detail a self-validating experimental protocol for precise quantification.

Mechanistic Principles of Solvation (Expertise & Experience)

To understand the solubility of diammonium 2-ethylhexyl phosphate, one must analyze its amphiphilic molecular architecture. The molecule features a highly polar, hydrogen-bond-capable diammonium phosphate headgroup, juxtaposed against a sterically bulky, branched 8-carbon (2-ethylhexyl) hydrophobic tail[3].

The Causality of Solvent Selection:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess high dielectric constants and strong hydrogen-bond donating/accepting capabilities. They effectively screen the ionic interactions of the diammonium phosphate crystal lattice, leading to complete monomeric dissolution. The 2-ethylhexyl tail remains entropically favored in the bulk solvent due to the relatively low cohesive energy density of alcohols.

  • Non-Polar Solvents (e.g., Toluene, Hexane): In non-polar media, the high lattice energy of the ammonium phosphate salt prevents simple dissolution. The mechanistic rationale dictates that solvation in these environments mirrors that of related organophosphates like di(2-ethylhexyl)phosphoric acid (DEHPA), which famously exists as hydrogen-bonded dimers or reverse micelles in non-polar diluents like kerosene or toluene[4]. To force diammonium 2-ethylhexyl phosphate into a non-polar organic phase, one must often rely on the spontaneous formation of reverse micelles, where the polar headgroups aggregate to minimize contact with the hydrophobic continuous phase.

Quantitative Solubility Profiles

To guide formulation and extraction workflows, the macroscopic solubility of diammonium 2-ethylhexyl phosphate across various organic solvent classes is summarized below.

SolventDielectric Constant (ε)Solubility ClassMechanistic Rationale
Methanol 32.7Freely SolubleStrong H-bonding effectively solvates the diammonium headgroup.
Chloroform 4.8SolubleFavorable dipole-dipole interactions with the ester oxygen stabilize the molecule.
Acetone 20.7Slightly SolubleModerate polarity, but lacks the strong H-bond donation needed to disrupt the ionic lattice.
Toluene 2.4Very Slightly SolubleNon-polar; requires reverse micelle or dimer formation for any appreciable solvation[4].
Hexane 1.9InsolubleInsufficient solvation energy to overcome the salt's crystal lattice forces.

Solvation Pathways and Workflow Visualization

The following diagram illustrates the divergent thermodynamic pathways the molecule takes depending on the dielectric environment of the organic solvent.

G Start Solid Diammonium 2-Ethylhexyl Phosphate Solvent Organic Solvent Addition Start->Solvent Polar Polar Protic Solvents (e.g., Methanol) Solvent->Polar NonPolar Non-Polar Solvents (e.g., Toluene) Solvent->NonPolar Dissolution Complete Dissolution (Ion Solvation) Polar->Dissolution Micelles Reverse Micelle / Dimer Formation NonPolar->Micelles

Fig 1: Solvation pathways of diammonium 2-ethylhexyl phosphate in organic solvents.

Self-Validating Experimental Protocol: Isothermal Solubility Determination

In drug development and critical extraction processes, relying on theoretical solubility is insufficient. The following self-validating protocol ensures reproducible, thermodynamic solubility data.

Causality of Experimental Choices (Trustworthiness): Gravimetric analysis is prioritized over standard UV-Vis spectroscopy because the 2-ethylhexyl phosphate moiety lacks a conjugated chromophore, rendering direct UV quantification prone to baseline noise and matrix interference. Isothermal agitation for 48 hours ensures that the system has reached true thermodynamic equilibrium, bypassing metastable kinetic states.

Step-by-Step Methodology:

  • Solute Addition: Add an excess amount of diammonium 2-ethylhexyl phosphate to 10.0 mL of the target organic solvent in a hermetically sealed, inert borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours to ensure complete saturation.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (maintained at 25.0 °C to prevent temperature-induced precipitation). Spin at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Sampling: Carefully extract exactly 5.0 mL of the clear supernatant using a positive-displacement pipette. Note: Positive displacement is critical here to avoid volumetric errors caused by the vapor pressure of volatile organic solvents like chloroform or methanol.

  • Gravimetric Quantification: Transfer the aliquot to a pre-weighed, dried aluminum pan. Evaporate the solvent under a gentle stream of ultra-high-purity nitrogen, followed by vacuum desiccation at 40 °C until a constant mass is achieved.

  • Validation: Calculate the solubility (mg/mL). Repeat the entire workflow in triplicate. A relative standard deviation (RSD) of <2% internally validates that the equilibrium state was successfully captured.

Protocol Step1 Excess Solute Addition Step2 Isothermal Agitation (48h) Step1->Step2 Step3 Centrifugation & Filtration Step2->Step3 Step4 Gravimetric Quantification Step3->Step4

Fig 2: Self-validating isothermal gravimetric workflow for solubility determination.

Applications in Drug Development and Extraction

Understanding these solubility profiles unlocks advanced applications. In pharmaceutical formulation, diammonium 2-ethylhexyl phosphate acts as a potent lipophilic ion-pairing agent. By pairing a hydrophilic, cationic Active Pharmaceutical Ingredient (API) with the 2-ethylhexyl phosphate anion, the overall lipophilicity of the complex increases drastically. This enhances the API's solubility in organic solvents and improves its permeation across biological lipid bilayers.

Furthermore, in hydrometallurgy, related alkyl phosphates are the industry standard for the solvent extraction of heavy metals, uranium, and lanthanides from aqueous leachates into non-polar organic phases via the formation of highly soluble metal-organic complexes[4].

References

  • Angene International Limited (Page 1193) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:

  • Substance Information - ECHA Source: europa.eu URL:1

  • Di(2-ethylhexyl)phosphoric acid - Wikipedia Source: wikipedia.org URL:4

  • CAS 1070-03-7: Mono(2-ethylhexyl)phosphate | CymitQuimica Source: cymitquimica.com URL:3

  • Tris(2-ethylhexyl) phosphate - Santa Cruz Biotechnology Source: scbt.com URL:2

Sources

Foundational

Thermal Stability and Decomposition Kinetics of Diammonium 2-Ethylhexyl Phosphate: A Comprehensive Technical Guide

Executive Summary Diammonium 2-ethylhexyl phosphate (DA2EHP) is a high-value intermediate utilized in pharmaceutical synthesis, a potent surfactant, and a highly selective extraction agent. For drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diammonium 2-ethylhexyl phosphate (DA2EHP) is a high-value intermediate utilized in pharmaceutical synthesis, a potent surfactant, and a highly selective extraction agent. For drug development professionals and materials scientists, understanding the precise thermal boundaries of DA2EHP is critical. Unintended thermal degradation can lead to the loss of solubility, altered pharmacokinetics in API salt forms, or the catastrophic failure of high-temperature extraction systems. This technical guide provides an in-depth mechanistic analysis of DA2EHP’s thermal degradation, supported by quantitative thermogravimetric data and a self-validating experimental protocol.

Chemical Architecture and Thermal Vulnerability

DA2EHP consists of a branched 2-ethylhexyl hydrophobic tail esterified to a phosphate core, which is neutralized by two ammonium cations[1]. At ambient conditions, the compound is stabilized by a robust ionic lattice governed by strong electrostatic interactions and hydrogen bonding between the ammonium cations (


) and the hydrogen phosphate anion (

)[1].

However, the inclusion of volatile ammonium counterions and an organic ester linkage introduces specific thermal vulnerabilities. Unlike highly stable transition metal phosphates, ammonium alkyl phosphates undergo a highly specific, temperature-dependent endothermic decomposition driven by sequential bond dissociation energies[2].

Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of DA2EHP is not a single catastrophic event; rather, it is a sequential, three-stage kinetic process. As an Application Scientist, it is crucial to understand the causality behind each mass loss event to accurately predict material behavior during exothermic drug compounding or heated extrusion.

  • Stage 1: Deammoniation (140 °C – 180 °C) The weakest links in the DA2EHP lattice are the ionic bonds holding the ammonium cations. Upon reaching approximately 160 °C, thermal energy overcomes these electrostatic forces, leading to the release of ammonia gas (

    
    )[3]. This shifts the compound from a diammonium salt to mono-2-ethylhexyl phosphoric acid.
    
  • Stage 2: Dehydration and Condensation (190 °C – 230 °C) As the temperature exceeds 200 °C, the newly formed free phosphoric acid groups undergo intermolecular heterocondensation[4]. Two adjacent phosphate hydroxyl groups react to form a bridging P–O–P bond (pyrophosphate), releasing water vapor (

    
    )[3].
    
  • Stage 3: Dealkylation and Chain Cleavage (250 °C – 400 °C) The most energy-intensive step is the cleavage of the C–O–P ester bond. Beginning around 250 °C and peaking near 310 °C, the 2-ethylhexyl chain undergoes

    
    -elimination or homolytic cleavage, releasing octenes and corresponding alcohols[5][6]. The residue left behind is a highly cross-linked, inorganic polyphosphoric acid matrix.
    

Decomposition DA2EHP Diammonium 2-Ethylhexyl Phosphate (Stable < 140°C) Stage1 Stage 1: Deammoniation (140°C - 180°C) DA2EHP->Stage1 Int1 Mono-2-Ethylhexyl Phosphoric Acid + 2 NH3 ↑ Stage1->Int1 Stage2 Stage 2: Condensation (190°C - 230°C) Int1->Stage2 Int2 Alkyl Pyrophosphates + H2O ↑ Stage2->Int2 Stage3 Stage 3: Dealkylation (250°C - 400°C) Int2->Stage3 Final Polyphosphoric Acid Residue + Octenes / Alcohols ↑ Stage3->Final

Caption: Logical pathway of DA2EHP thermal decomposition showing intermediate states and evolved gases.

Quantitative Thermal Analysis Data

To provide a concrete baseline for formulation scientists, the quantitative mass loss profile obtained via Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is summarized below. The total weight loss by 400 °C typically reaches ~70.4%[3], which perfectly aligns with the theoretical mass of the volatilized ammonia, water, and hydrocarbon components.

Table 1: TGA-DTA Profile of Diammonium 2-Ethylhexyl Phosphate

Decomposition StageTemp. Range (°C)DTA Peak (°C)Expected Mass Loss (%)Evolved Gas (EGA)Mechanistic Event
Stage I 140 – 180~16013.5 – 14.5

Deammoniation
Stage II 190 – 230~2043.5 – 4.5

Condensation
Stage III 250 – 400~31045.0 – 52.4HydrocarbonsDealkylation
Residue > 400N/A28.6 – 38.0NonePolyphosphate Matrix

Note: The exact mass loss percentages can vary slightly based on the heating rate, atmospheric pressure, and the specific polymorphic crystal form of the salt[3][7].

Experimental Protocol: High-Resolution TGA-FTIR Workflow

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol is designed to eliminate artifacts—such as oxidative degradation—ensuring that the observed mass loss is purely due to intrinsic thermal instability.

Self-Validating System Design:

  • Internal Control: The system is pre-calibrated using a Calcium Oxalate Monohydrate (

    
    ) standard. Its well-documented three-step decomposition validates both temperature accuracy and microbalance sensitivity.
    
  • Atmospheric Control: The use of a strict Nitrogen (

    
    ) purge prevents the exothermic combustion of the 2-ethylhexyl chain, which would otherwise mask the endothermic dealkylation signals[8].
    

Workflow Calib System Calibration (CaC2O4·H2O Standard) Prep Sample Preparation (7.1 mg DA2EHP in Al2O3 pan) Calib->Prep Purge Atmosphere Control (N2 Purge at 50 mL/min) Prep->Purge Heat Thermal Ramp (10 °C/min to 400 °C) Purge->Heat Detect Evolved Gas Analysis (FTIR/MS Coupling) Heat->Detect

Caption: Self-validating TGA-FTIR experimental workflow for analyzing phosphate salt thermal stability.

Step-by-Step Methodology:

  • Instrument Preparation: Power on a high-resolution TG-DTA analyzer coupled with an FTIR spectrometer[3]. Allow the IR detector to cool and the microbalance to stabilize.

  • Calibration Run: Run 5.0 mg of

    
     from 25 °C to 900 °C at 10 °C/min. Verify that the three mass loss steps (loss of water, CO, and CO₂) match theoretical stoichiometric values within 
    
    
    
    .
  • Sample Loading: Accurately weigh 7.1 mg of DA2EHP into an Aluminum Oxide (

    
    ) reference pan[3]. Causality Note:
    
    
    
    is chosen over standard aluminum pans because the condensation of phosphoric acid at >250 °C can corrode elemental aluminum, artificially skewing mass data and potentially producing explosive hydrogen gas[8].
  • Purging: Seal the furnace and initiate a high-purity Nitrogen (

    
    ) purge at 50 mL/min for 15 minutes prior to heating. This displaces oxygen and prevents oxidative artifacts.
    
  • Thermal Ramping: Program the heating profile: Lower limit 25 °C, Upper limit 400 °C, Temperature rise rate of 10 °C/min[3].

  • EGA Data Acquisition: Continuously route the exhaust gas through a heated transfer line (set to 200 °C to prevent condensation) into the FTIR gas cell. Monitor specific wavenumbers for

    
     (966 cm⁻¹), 
    
    
    
    (3500-3900 cm⁻¹), and C-H stretches (2800-3000 cm⁻¹) to correlate directly with TGA mass drops.

Implications for Drug Development and Material Science

For drug development professionals, the thermal limits of DA2EHP dictate downstream processing parameters. When DA2EHP is utilized as a precursor or intermediate in the synthesis of complex APIs (e.g., methocarbamol diammonium phosphate derivatives), processing temperatures must strictly remain below 140 °C to prevent premature deammoniation, which would result in a catastrophic loss of aqueous solubility[3]. Furthermore, in extraction systems where di(2-ethylhexyl)phosphoric acid (DEHPA) derivatives are used for metal recovery, thermal degradation above 250 °C leads to the permanent loss of the extraction capability due to the destruction of the functional alkyl chains[9].

References

  • Title: CN103130828A - Methocarbamol diammonium phosphate, and polymorphism and preparation method thereof Source: Google Patents URL
  • Title: Screening-Level Hazard Characterization Sponsored Chemical Tris(2-ethylhexyl) phosphate Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: A rigid calcium 2-ethylhexylphosphate one-dimensional polymer: synthesis, structure, thermal behaviour and decomposition chemistry Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Structuring in extraction systems of di(2-ethylhexyl)phosphoric acid and metal compounds Source: Russian Journal of Inorganic Chemistry / ResearchGate URL: [Link]

  • Title: Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors Source: Ceramics 2022 (MDPI) URL: [Link]

  • Title: CHAPTER 4: Design and Physicochemical Characterization of Novel Organic–Inorganic Hybrids from Natural Aluminosilicate Nanotubes Source: RSC Books URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Aggregation of Diammonium 2-Ethylhexyl Phosphate

This guide provides a comprehensive technical overview of the molecular structure and aggregation behavior of diammonium 2-ethylhexyl phosphate (DA2EHP). It is intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the molecular structure and aggregation behavior of diammonium 2-ethylhexyl phosphate (DA2EHP). It is intended for researchers, scientists, and drug development professionals who are interested in the physicochemical properties of this amphiphilic compound and its potential applications, particularly in formulation and delivery systems. By synthesizing fundamental principles with established analytical methodologies, this document aims to serve as a valuable resource for understanding and manipulating the self-assembly of DA2EHP in solution.

Introduction to Diammonium 2-Ethylhexyl Phosphate

Diammonium 2-ethylhexyl phosphate is an organophosphate salt that belongs to the class of anionic surfactants.[1] Its structure comprises a phosphate head group, two branched 2-ethylhexyl hydrocarbon tails, and two ammonium counter-ions. This amphiphilic nature, characterized by a hydrophilic head and hydrophobic tails, drives its self-assembly into organized structures in solution, a phenomenon of significant interest in various scientific and industrial fields, including drug delivery.[2][3] The aggregation of surfactants into micelles, vesicles, or other supramolecular structures can enhance the solubility and stability of poorly water-soluble drugs, offering a promising avenue for advanced formulation strategies.[4][5]

While the parent acidic form, di(2-ethylhexyl) phosphoric acid (D2EHPA), is extensively studied for its role in solvent extraction of metals, the properties of its ammonium salt, DA2EHP, are less documented in readily available literature.[6][7] This guide will, therefore, draw upon the well-established principles of surfactant chemistry and the behavior of analogous dialkyl phosphate and ammonium-containing surfactants to provide a robust understanding of DA2EHP.

Molecular Structure and Physicochemical Properties

The molecular formula of the bis(2-ethylhexyl) phosphate anion is C16H34O4P.[8] The structure consists of a central phosphate group to which two 2-ethylhexyl chains are attached via ester linkages. The 2-ethylhexyl group is a branched eight-carbon alkyl chain. The negative charge on the phosphate is neutralized by two ammonium ions (NH₄⁺). Commercial 2-ethylhexyl phosphates are often a mixture of the mono- and di-esters.[1]

Caption: Molecular structure of diammonium bis(2-ethylhexyl) phosphate.

Table 1: Physicochemical Properties of Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

PropertyValueReference
Molecular FormulaC16H35O4P[9]
Molecular Weight322.43 g/mol [9]
AppearanceColorless to pale yellow viscous liquid[8]
Density~0.977 g/cm³ at 20°C[10]
Melting Point< -60°C[10]
Boiling PointDecomposes[10]
Water SolubilityVery low[11]

Note: These properties are for the acidic form, D2EHPA. The ammonium salt, DA2EHP, is expected to have higher water solubility due to its ionic nature.

Aggregation Behavior in Aqueous Solution

The amphiphilic nature of DA2EHP is the primary driver of its self-assembly in aqueous solutions. The hydrophobic 2-ethylhexyl tails seek to minimize contact with water, while the hydrophilic ammonium phosphate head groups readily interact with the aqueous environment. This leads to the spontaneous formation of aggregates above a certain concentration known as the Critical Micelle Concentration (CMC).[12][13]

cluster_0 Below CMC cluster_1 Above CMC Micelle Monomers->Micelle [DA2EHP] > CMC a b c d e

Caption: Aggregation of DA2EHP monomers into a micelle above the CMC.

The geometry of the resulting aggregates (e.g., spherical micelles, cylindrical micelles, vesicles) is influenced by the packing parameter, which relates the volume of the hydrophobic tail, the area of the hydrophilic head group, and the length of the tail. For many double-chained surfactants, the formation of bilayers and vesicles is common.

Experimental Characterization of DA2EHP Aggregates

A suite of analytical techniques is essential for characterizing the aggregation behavior of DA2EHP. Each technique provides unique insights into the size, shape, and dynamics of the self-assembled structures.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant.[14][15] It can be determined by monitoring a physical property of the solution as a function of surfactant concentration.

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

  • Probe Preparation: Prepare a stock solution of a fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of DA2EHP solutions in high-purity water with varying concentrations, bracketing the expected CMC.

  • Probe Incorporation: Add a small, constant aliquot of the pyrene stock solution to each DA2EHP solution to achieve a final pyrene concentration in the micromolar range. Ensure the volume of the organic solvent is negligible.

  • Equilibration: Allow the solutions to equilibrate.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a spectrofluorometer.

  • Data Analysis: Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the DA2EHP concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[16]

Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of particles in suspension.[8][17]

Experimental Protocol: DLS Analysis of DA2EHP Aggregates

  • Sample Preparation: Prepare a solution of DA2EHP at a concentration significantly above its CMC.

  • Filtration: Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.[8]

  • Instrument Setup: Power on the DLS instrument and allow the laser to warm up. Input the correct solvent viscosity and refractive index for the experimental temperature.

  • Measurement: Place the cuvette in the sample holder and allow it to equilibrate to the set temperature. Perform the measurement, typically consisting of multiple runs of 60-120 seconds each.

  • Data Analysis: The instrument's software will calculate the Z-average diameter, polydispersity index (PDI), and size distribution plot.

Table 2: Interpretation of DLS Results

ParameterIndicationRecommended Action
Low PDI (< 0.2)Monodisperse sampleData is likely reliable.
High PDI (> 0.5)Polydisperse sample or presence of aggregates/dustRe-filter the sample. If PDI remains high, the sample may be inherently polydisperse.[8]
Unstable Count RatePresence of large, sedimenting particlesCentrifuge the sample at a low speed before filtration.
Bimodal/Multimodal DistributionMultiple particle populations (e.g., micelles and larger aggregates)Analyze each peak separately.
Structural Elucidation by Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the size, shape, and internal structure of nanoscale materials.[18][19]

Experimental Protocol: SAXS Analysis of DA2EHP Solutions

  • Sample Preparation: Prepare a series of DA2EHP solutions at different concentrations above the CMC. Also prepare a blank sample of the solvent.

  • Sample Loading: Load the samples into quartz capillaries.

  • Data Acquisition: Acquire the scattering data for each sample and the blank using a SAXS instrument.

  • Data Correction: Subtract the scattering of the blank from the sample scattering data.

  • Data Analysis: Analyze the corrected scattering curves to determine structural parameters such as the radius of gyration (Rg) and the pair distribution function, P(r). Model fitting can be used to determine the shape and size of the aggregates.[20]

Direct Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct imaging of the morphology of self-assembled structures in their native, hydrated state.[21][22]

Experimental Protocol: Cryo-TEM of DA2EHP Aggregates

  • Grid Preparation: Glow-discharge a TEM grid to make it hydrophilic.

  • Sample Application: Apply a small volume (3-5 µL) of the DA2EHP solution (above the CMC) to the grid.

  • Blotting: Blot away excess liquid to create a thin film.

  • Vitrification: Rapidly plunge-freeze the grid in a cryogen, such as liquid ethane, to vitrify the sample.[23]

  • Imaging: Transfer the vitrified grid to a cryo-TEM and acquire images at low electron doses to minimize radiation damage.

cluster_0 Characterization Workflow cluster_1 Information Obtained A Prepare DA2EHP Solution (above CMC) B Dynamic Light Scattering (DLS) A->B C Small-Angle X-ray Scattering (SAXS) A->C D Cryogenic Transmission Electron Microscopy (Cryo-TEM) A->D E Nuclear Magnetic Resonance (NMR) A->E F Hydrodynamic Size Size Distribution B->F G Aggregate Shape & Size Internal Structure C->G H Direct Visualization of Morphology D->H I Molecular Dynamics Interactions E->I

Caption: Experimental workflow for the characterization of DA2EHP aggregates.

Probing Molecular Interactions with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamics and structure of micelles at the molecular level.[24][25][26] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information on the spatial proximity of different parts of the surfactant molecules within an aggregate.[25][27]

Applications in Drug Development

The self-assembling properties of DA2EHP make it a candidate for use in drug delivery systems, particularly for the solubilization and encapsulation of hydrophobic drugs.[4][5][28] The core of the micelles can serve as a nano-reservoir for poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability and stability.[2]

Considerations for Drug Formulation:

  • Drug Loading: The efficiency of drug encapsulation will depend on the physicochemical properties of both the drug and the DA2EHP aggregates.

  • Stability: The stability of the drug-loaded aggregates is crucial for the shelf-life and in vivo performance of the formulation.[29]

  • Release Kinetics: The release of the drug from the aggregates can be influenced by factors such as pH, temperature, and enzymatic activity.

  • Biocompatibility: The toxicity of the surfactant and its degradation products must be carefully evaluated.[5]

Conclusion

Diammonium 2-ethylhexyl phosphate is an anionic surfactant with the potential for forming various self-assembled structures in aqueous solution. While direct literature on this specific compound is limited, a comprehensive understanding of its molecular structure and aggregation behavior can be inferred from the well-established principles of surfactant science and the study of analogous compounds. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of DA2EHP aggregates, which is essential for harnessing its potential in applications such as advanced drug delivery systems. Further research into the specific properties of DA2EHP will undoubtedly open new avenues for its use in pharmaceutical and other scientific fields.

References

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]

  • Reig, I., & Seeger, S. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 26(17), 5334. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Nanoscience Instruments. Retrieved from [Link]

  • Wang, Z., et al. (2024). Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. arXiv. Retrieved from [Link]

  • Gullà, S., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(29), 8413-8422. Retrieved from [Link]

  • MacDermaid, C. M., et al. (2019). Structure and Dynamics of Spherical and Rodlike Alkyl Ethoxylate Surfactant Micelles Investigated Using NMR Relaxation and Atomistic Molecular Dynamics Simulations. Langmuir, 35(41), 13359-13371. Retrieved from [Link]

  • MacDermaid, C. M., et al. (2019). Structure and Dynamics of Spherical and Rodlike Alkyl Ethoxylate Surfactant Micelles Investigated Using NMR Relaxation and Atomistic Molecular Dynamics Simulations. PMC. Retrieved from [Link]

  • ScienceOpen. (n.d.). Quaternary ammonium surfactants as nanoparticles against infection. ScienceOpen. Retrieved from [Link]

  • Sharma, R., et al. (2014). Investigation of Chiral Molecular Micelles by NMR Spectroscopy and Molecular Dynamics Simulation. PMC. Retrieved from [Link]

  • Riegelman, S., & Grupico, J. (1963). The Effect of Surfactants on Drug Stability I. Journal of Pharmaceutical Sciences, 52(2), 129-135. Retrieved from [Link]

  • Breyton, C., et al. (2016). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization. Acta Crystallographica Section D: Structural Biology, 72(Pt 1), 3-14. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2025). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. Journal of Drug Delivery Science and Technology, 105, 105139. Retrieved from [Link]

  • Wang, Y., et al. (2014). NMR Study of Surfactant Micelle Shape Transformation with Concentration. Molecules, 19(11), 18606-18617. Retrieved from [Link]

  • Lindman, B., & Olsson, U. (2014). NMR spectroscopy of micelles and related systems. Current Opinion in Colloid & Interface Science, 19(1), 33-40. Retrieved from [Link]

  • Nagaraj, K., et al. (2025). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. International Journal of Pharmaceutics, 681, 125655. Retrieved from [Link]

  • Creative Biostructure. (2025). Cryo-EM Grid Preparation: A Comprehensive Guide to Sample Optimization. Creative Biostructure. Retrieved from [Link]

  • Malvern Panalytical. (n.d.). Surfactant micelle characterization using dynamic light scattering. Malvern Panalytical. Retrieved from [Link]

  • Noble, A. J., & Stagg, S. M. (2018). Approaches to altering particle distributions in cryo-electron microscopy sample preparation. IUCrJ, 5(Pt 3), 271-277. Retrieved from [Link]

  • Wang, J., et al. (2016). Microfluidic processing of concentrated surfactant mixtures: Online SAXS, microscopy and rheology. Soft Matter, 12(6), 1750-1758. Retrieved from [Link]

  • Singh, A. K., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(15), 10074-10091. Retrieved from [Link]

  • Breyton, C., et al. (2023). Role of surfactants in electron cryo-microscopy film preparation. PNAS, 120(17), e2219495120. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Dynamic Light Scattering (DLS). Center for Macromolecular Interactions. Retrieved from [Link]

  • IntechOpen. (2017). SAXS and SANS Techniques for Surfactant Characterization: Application in Corrosion Science. IntechOpen. Retrieved from [Link]

  • Li, Y., et al. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Retrieved from [Link]

  • Deshpande, A., & Ranade, V. V. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Tenside Surfactants Detergents, 55(4), 266-277. Retrieved from [Link]

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Foundational

The Aqueous Fate of 2-Ethylhexyl Phosphate Esters: A Technical Guide to Hydrolytic Degradation

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the hydrolysis of 2-ethylhexyl phosphate esters (EHPEs) in aqueous solu...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the hydrolysis of 2-ethylhexyl phosphate esters (EHPEs) in aqueous solutions. EHPEs, encompassing mono- (MEHP), di- (DEHP), and tris- (TEHP) esters, are a class of organophosphate esters (OPEs) with widespread industrial applications, leading to their emergence as environmental contaminants. Understanding their stability and degradation pathways in aqueous environments is paramount for accurate environmental risk assessment and the development of effective remediation strategies. This document synthesizes the current scientific understanding of EHPE hydrolysis, detailing the underlying chemical mechanisms, the influence of key environmental parameters, and the analytical methodologies required for their study. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for professionals engaged in environmental science, toxicology, and drug development.

Introduction: The Environmental Significance of 2-Ethylhexyl Phosphate Esters

Organophosphate esters (OPEs) have become ubiquitous in a vast array of consumer and industrial products, from flame retardants and plasticizers to lubricants and surfactants.[1][2] The 2-ethylhexyl phosphate esters (EHPEs), including tris(2-ethylhexyl) phosphate (TEHP), bis(2-ethylhexyl) phosphate (DEHP), and mono(2-ethylhexyl) phosphate (MEHP), are high production volume chemicals within this class.[3] Their physical and chemical properties, such as low volatility and high lipophilicity, contribute to their persistence and potential for bioaccumulation in the environment.[4]

The primary route of EHPE degradation in aqueous environments is through hydrolysis and biodegradation.[5] Hydrolysis, the chemical cleavage of the ester bond by water, is a critical process that dictates the environmental persistence and fate of these compounds. The rate and extent of hydrolysis are influenced by the molecular structure of the ester and the surrounding environmental conditions. This guide will provide an in-depth exploration of the hydrolytic degradation of EHPEs, offering a foundational understanding for researchers in the field.

The Mechanism of Phosphate Ester Hydrolysis

The hydrolysis of organophosphate esters proceeds through a nucleophilic substitution reaction at the phosphorus center. In aqueous solutions, the nucleophile is typically a water molecule or a hydroxide ion. The reaction can be catalyzed by acids, bases, or metal ions.[6][7]

The general mechanism involves the attack of the nucleophile on the electrophilic phosphorus atom, leading to the formation of a pentavalent intermediate or transition state.[8][9] This is followed by the departure of the leaving group, which in the case of EHPEs is a 2-ethylhexanol molecule. This process occurs sequentially, with the triester hydrolyzing to the diester, which in turn hydrolyzes to the monoester, and finally to inorganic phosphate and 2-ethylhexanol.[10]

Caption: Sequential hydrolysis of tris(2-ethylhexyl) phosphate (TEHP).

Under alkaline conditions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significantly faster rate of hydrolysis. This base-catalyzed hydrolysis is often the dominant pathway in neutral to alkaline waters.[11] Acid-catalyzed hydrolysis can also occur, but is generally slower for organophosphate esters compared to carboxylic acid esters.[12]

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis of 2-ethylhexyl phosphate esters is not constant and is significantly influenced by several environmental factors. A thorough understanding of these factors is crucial for predicting the persistence of these compounds in various aqueous systems.

pH of the Aqueous Solution

The pH of the water is the most critical factor governing the rate of hydrolysis. As a general principle, the hydrolysis of organophosphate esters is significantly accelerated under alkaline conditions.[11][13]

  • Acidic Conditions (pH < 7): Hydrolysis is generally slow.

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is slow for many organophosphate triesters. For instance, tris(2-ethylhexyl) phosphate (TEHP) is largely stable at neutral pH, with no significant degradation observed over 35 days at 20°C.[4]

  • Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly with increasing pH due to the higher concentration of the potent nucleophile, OH⁻. For example, while TEHP is stable at pH 7 and 9, significant degradation of other organophosphate esters is observed at pH 11 and 13.[14] For 2-ethylhexyl diphenyl phosphate (EHDPP), a structurally related compound, the half-life is over 100 days at pH 7, but decreases to approximately 41 days at pH 9 and 25°C.[4]

Temperature

As with most chemical reactions, the rate of hydrolysis of EHPEs increases with temperature.[13] This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions between the ester and water or hydroxide ions. While specific activation energy data for the hydrolysis of EHPEs is scarce, the general trend of accelerated degradation at higher temperatures is well-established for organophosphate esters.[5]

Catalysis

The hydrolysis of EHPEs can be catalyzed by various substances present in the environment:

  • Metal Ions: Divalent and trivalent metal ions can act as Lewis acids, coordinating to the phosphoryl oxygen and increasing the electrophilicity of the phosphorus atom, thereby facilitating nucleophilic attack.[7]

  • Mineral Surfaces: The surfaces of minerals, such as iron oxyhydroxides, can catalyze the hydrolysis of organophosphate esters.[8] This surface-mediated reaction can significantly reduce the half-life of these compounds in natural waters and soils compared to their hydrolysis rate in pure water.

Table 1: Summary of Factors Influencing the Hydrolysis of 2-Ethylhexyl Phosphate Esters

FactorEffect on Hydrolysis RateCausality
pH Increases significantly with increasing pH (especially > 8)Higher concentration of OH⁻, a more potent nucleophile than H₂O.
Temperature Increases with increasing temperatureProvides the necessary activation energy for the reaction to occur at a faster rate.
Catalysts Increased by the presence of metal ions and mineral surfacesLewis acid catalysis by metal ions and surface-mediated reactions on minerals lower the activation energy.

Analytical Methodologies for Studying Hydrolysis

To accurately determine the rate of hydrolysis and identify the degradation products of 2-ethylhexyl phosphate esters, robust analytical methods are essential. The primary techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Monitoring EHPE Hydrolysis by LC-MS/MS

This protocol provides a framework for a typical hydrolysis experiment and subsequent analysis.

Objective: To determine the hydrolysis rate of a 2-ethylhexyl phosphate ester (e.g., TEHP) at different pH values.

Materials:

  • Tris(2-ethylhexyl) phosphate (TEHP) analytical standard

  • Bis(2-ethylhexyl) phosphate (DEHP) analytical standard

  • Mono(2-ethylhexyl) phosphate (MEHP) analytical standard

  • 2-Ethylhexanol analytical standard

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid and ammonium acetate (LC-MS grade)

  • Buffer solutions (e.g., phosphate buffer for pH 7, borate buffer for pH 9)

  • Sterile amber glass vials

Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of TEHP in a suitable organic solvent (e.g., methanol). Prepare individual stock solutions of the expected degradation products (DEHP, MEHP, 2-ethylhexanol) for calibration purposes.

  • Experimental Setup: In separate amber glass vials, prepare buffered aqueous solutions at the desired pH values (e.g., 7.0 and 9.0). Spike each vial with the TEHP stock solution to a final concentration relevant to environmental or toxicological studies (e.g., 1 mg/L).

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), withdraw an aliquot from each vial for analysis.

  • Sample Preparation: Depending on the initial concentration and sample matrix, sample preparation may involve solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

LC-MS/MS Conditions (Illustrative Example):

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes based on their polarity.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative modes may be necessary to detect all parent compounds and degradation products.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for TEHP, DEHP, MEHP, and 2-ethylhexanol should be optimized.

Data Analysis:

  • Plot the concentration of the parent compound (TEHP) versus time for each pH.

  • Determine the pseudo-first-order rate constant (k) for the hydrolysis at each pH by fitting the data to the equation: ln([C]t) = ln([C]₀) - kt.

  • Calculate the half-life (t₁/₂) of the compound at each pH using the equation: t₁/₂ = 0.693 / k.

  • Quantify the formation of the degradation products (DEHP, MEHP) over time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aqueous Sample Collection (from hydrolysis experiment) B Solid-Phase Extraction (SPE) (Concentration & Cleanup) A->B C Elution & Reconstitution (in mobile phase) B->C D Injection into HPLC C->D E Chromatographic Separation (C18 Column) D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MRM Detection) F->G H Quantification (Calibration Curve) G->H I Kinetic Analysis (Rate Constant & Half-life) H->I

Caption: A typical workflow for the analysis of EHPE hydrolysis by LC-MS/MS.

Analysis of Volatile Degradation Products by GC-MS

While LC-MS/MS is ideal for the analysis of the parent phosphate esters and their ionic degradation products, GC-MS is well-suited for the analysis of the more volatile hydrolysis product, 2-ethylhexanol.

Protocol Outline:

  • Sample Preparation: An aliquot of the aqueous sample from the hydrolysis experiment is taken. A liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane) is performed to extract the 2-ethylhexanol. An internal standard is typically added before extraction for accurate quantification.

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, targeting characteristic ions of 2-ethylhexanol.

Environmental Implications and Future Perspectives

The stability of 2-ethylhexyl phosphate esters in aqueous environments has significant implications for their environmental fate and potential for ecological and human health impacts. The high persistence of TEHP to abiotic hydrolysis under typical environmental pH conditions (pH 4-9) suggests that other degradation pathways, such as biodegradation and photodegradation, may be more significant in its overall environmental removal.[4] Conversely, the increased rate of hydrolysis of some OPEs at elevated pH indicates that these compounds may be less persistent in alkaline environments.

The hydrolysis products themselves, DEHP, MEHP, and 2-ethylhexanol, have their own toxicological profiles that must be considered. The formation of these more polar degradation products can alter the bioavailability and transport of the initial contaminant.[4]

Future research should focus on several key areas:

  • Elucidating the hydrolysis kinetics of DEHP and MEHP: There is a notable lack of quantitative data on the abiotic hydrolysis rates of the di- and mono-esters of 2-ethylhexyl phosphate.

  • Investigating the role of microbial degradation: Given the slow abiotic hydrolysis of TEHP, the contribution of microbial communities to its degradation warrants further investigation.

  • Assessing the combined effects of environmental factors: Studies that simultaneously investigate the influence of pH, temperature, and catalytic surfaces will provide a more realistic understanding of EHPE fate in complex environmental systems.

By continuing to refine our understanding of the hydrolysis of 2-ethylhexyl phosphate esters, the scientific community can better predict their environmental behavior and develop more effective strategies to mitigate any potential risks associated with their use.

References

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  • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Supporting Information for Alkaline Hydrolysis of Organophosphorus Pesticides: the Dependence of the Reaction Mechanism on the Incoming Group Conformation. [Link]

  • ENvironmental inFOrmation. (n.d.). Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP). [Link]

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  • ResearchGate. (n.d.). Trace Analysis of di-(2-Ethylhexyl) Phthalate (DEHP) in Drinking Water Using MEPS and HPLC-UV. [Link]

  • ResearchGate. (2025, August 6). Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. [Link]

  • Van den Eede, N., Neels, H., Jorens, P., & Covaci, A. (2013). Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1303, 60-68. [Link]

  • Lyznicki, E. P., Jr., Oyama, K., & Tidwell, T. T. (1974). Reactivity of Organophosphates. IV. Acid-catalyzed Hydrolysis of Triethyl Phosphate: a Comparison with Ethyl Acetate. Canadian Journal of Chemistry, 52(7), 1066-1071. [Link]

  • Brown, R. S. (1985). Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. Defense Technical Information Center. [Link]

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  • Wang, Y., et al. (2019). Simultaneous biomonitoring of 15 organophosphate flame retardants metabolites in urine samples by solvent induced phase transition extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. Chemosphere, 233, 724-732. [Link]

  • ResearchGate. (2025, October 7). Simultaneous determination of 11 organophosphorus flame retardants and 6 metabolites in human urine by ultra-performance liquid chromatography tandem mass spectrometry. [Link]

  • Bigley, A. N., & Raushel, F. M. (2013). The enzymatic hydrolysis of phosphotriesters. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 443-453. [Link]

  • Su, G., Letcher, R. J., & Yu, H. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8103–8111. [Link]

  • Pellenbarg, R. E., & Cephas, K. (1991). Water Solubility of BIS (2-Ethylhexyl) Hydrogen Phosphite. Defense Technical Information Center. [Link]

  • Florian, J., & Warshel, A. (2000). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. The Journal of Physical Chemistry B, 104(43), 10282-10288. [Link]

  • ResearchGate. (n.d.). Di-2-ethylhexyl phthalate (DEHP) degradation and microbial community change in mangrove rhizosphere gradients. [Link]

  • Ejlertsson, J., & Svensson, B. H. (2004). Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions. Biodegradation, 15(3), 141-147. [Link]

  • MDPI. (2025, July 17). A Tandem MS Platform for Simultaneous Determination of Urinary Malondialdehyde and Diphenyl Phosphate. [Link]

  • MDPI. (2025, September 23). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]

  • Wu, C. C., et al. (2017). Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. International Journal of Environmental Research and Public Health, 14(11), 1345. [Link]

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Exploratory

Toxicological Profiling and Risk Assessment of 2-Ethylhexyl Phosphate Compounds

Executive Summary The 2-ethylhexyl phosphate derivatives—primarily Tris(2-ethylhexyl) phosphate (TEHP) and Bis(2-ethylhexyl) phosphate (BEHP)—are high-production-volume chemicals utilized extensively across industrial ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-ethylhexyl phosphate derivatives—primarily Tris(2-ethylhexyl) phosphate (TEHP) and Bis(2-ethylhexyl) phosphate (BEHP)—are high-production-volume chemicals utilized extensively across industrial applications. TEHP is predominantly deployed as a flame retardant, plasticizer, and co-solvent[1], whereas BEHP (also known as Di-(2-ethylhexyl) phosphoric acid) serves as a critical metal extractant, corrosion inhibitor, and lubricant additive[2].

Despite their structural similarities, the toxicological profiles and environmental behaviors of these compounds diverge significantly due to their distinct esterification states. This whitepaper synthesizes the in vivo, in vitro, and ecotoxicological data surrounding these compounds, providing drug development professionals and environmental toxicologists with a definitive guide for hazard identification and risk assessment.

Structure-Activity Relationships and Toxicokinetics

The toxicological causality of 2-ethylhexyl phosphates is deeply rooted in their molecular structures:

  • Tris(2-ethylhexyl) phosphate (TEHP): As a fully esterified trialkyl phosphate, TEHP is highly lipophilic and lacks an acidic proton. The steric hindrance provided by its three branched 2-ethylhexyl chains makes the ester bonds highly resistant to rapid enzymatic and environmental hydrolysis. Consequently, TEHP exhibits significant environmental persistence, with a mean degradation half-life in soil estimated at 769 days[3].

  • Bis(2-ethylhexyl) phosphate (BEHP): BEHP is a di-ester, leaving one free hydroxyl group on the central phosphorus atom. This unesterified group readily donates a proton, rendering BEHP highly acidic and corrosive. While it shares the lipophilic nature of TEHP (LogP ~2.88)[2], its acidic nature dictates its primary acute hazard profile: severe tissue destruction upon contact[4]. Furthermore, BEHP exhibits a unique reactivity profile; in the presence of strong reducing agents, it can form highly toxic and flammable phosphine gas[2][4].

Comprehensive Toxicological Profiling

Acute Toxicity and Local Irritation

Both compounds exhibit relatively low acute systemic toxicity via oral routes. The acute oral LD50 for TEHP in rats exceeds 10,000 mg/kg[5], while the oral LD50 for BEHP is approximately 5,000 mg/kg[5].

However, their local site-of-contact toxicities differ drastically. TEHP acts as a mild to moderate irritant, potentially causing skin dryness and conjunctivitis upon prolonged exposure[5][6]. Conversely, BEHP is classified under GHS as a Category 1C skin corrosive and Category 1 serious eye damage agent, capable of producing severe chemical burns within the oral cavity, gastrointestinal tract, and dermal layers[4][7].

Chronic Toxicity and Carcinogenicity

The chronic toxicological concern for 2-ethylhexyl phosphates is primarily centered around TEHP. In a pivotal 103-week National Toxicology Program (NTP) gavage study, TEHP exposure resulted in a treatment-related increase in hepatocellular carcinomas in female B6C3F1 mice, particularly at high doses (1,000 mg/kg)[1][5]. Based on these findings, the U.S. EPA’s Provisional Peer-Reviewed Toxicity Values (PPRTV) assessment concluded that there is "suggestive evidence of carcinogenic potential" for TEHP[8].

Endocrine Disruption and Ecotoxicology

TEHP has been identified as an endocrine disruptor capable of mimicking or interfering with endogenous hormones, leading to potential developmental abnormalities and reproductive dysfunction in aquatic populations[9]. Ecotoxicological assessments indicate that while the acute aquatic toxicity of TEHP is relatively low (e.g., 96-h LC50 > 130 µg/L for Pimephales promelas), its chronic reproductive inhibition necessitates strict regulatory oversight[10]. BEHP demonstrates moderate aquatic toxicity, with bioconcentration factors (BCF) suggesting a low potential for bioaccumulation[4][11].

TEHP_Tox TEHP TEHP Exposure (Highly Lipophilic) Hepatic Hepatic Accumulation & Phase I Metabolism TEHP->Hepatic Endocrine Endocrine Disruption (Receptor Binding) TEHP->Endocrine OxStress Oxidative Stress (ROS Production) Hepatic->OxStress Proliferation Hepatocellular Proliferation (Female Mice) Hepatic->Proliferation Carcinoma Hepatocellular Carcinoma (Suggestive Evidence) OxStress->Carcinoma Proliferation->Carcinoma

Fig 1: Mechanistic pathway of TEHP-induced hepatotoxicity and endocrine disruption.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and toxicological parameters required for risk assessment modeling.

ParameterTris(2-ethylhexyl) phosphate (TEHP)Bis(2-ethylhexyl) phosphate (BEHP)
CAS Number 78-42-2298-07-7
Molecular Formula C24H51O4PC16H35O4P
LogPow ~6.07 (Highly Lipophilic)[4]2.88 at 25°C[2]
Oral LD50 (Rat) > 10,000 mg/kg[5]~ 5,000 mg/kg[5]
Dermal LD50 (Rabbit) > 20,000 mg/kg[6]> 1,250 mg/kg[5]
Primary Local Hazard Mild Irritant (Skin/Eyes)[6]Corrosive (Category 1C)[4]
Carcinogenicity Suggestive Evidence (Hepatocellular)[8]Not Classified
Environmental Half-life ~769 days (Soil)[3]Not readily biodegradable[11]

Experimental Protocols for Hazard & Risk Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to establish definitive causality in toxicological screening.

Protocol 1: In Vitro Hepatotoxicity and Endocrine Disruption Screening (Zebrafish Embryo Model)

Causality Rationale: The zebrafish (Danio rerio) embryo model is utilized because it allows for the simultaneous, high-throughput assessment of both hepatotoxicity (liver necrosis/proliferation) and endocrine disruption (vitellogenin induction) in a whole-organism system, directly mapping to the known hazards of TEHP.

Step 1: Embryo Preparation and Dechorionation

  • Collect fertilized zebrafish embryos at 2 hours post-fertilization (hpf).

  • Enzymatically dechorionate embryos using 1 mg/mL pronase at 24 hpf to ensure uniform compound penetrance.

  • Transfer embryos to 96-well plates (1 embryo/well) containing standard E3 medium.

Step 2: Dosing Regimen

  • Prepare stock solutions of TEHP and BEHP in analytical-grade DMSO.

  • Dose embryos at 48 hpf with varying concentrations (e.g., 0.1, 1.0, 10, and 50 µM).

  • Self-Validation: Include a vehicle control (0.1% DMSO), a positive hepatotoxic control (Acetaminophen, 5 mM), and a positive endocrine control (17β-estradiol, 1 µM).

Step 3: Phenotypic and Hepatotoxicity Evaluation

  • At 96 hpf, anesthetize embryos using tricaine methanesulfonate (MS-222).

  • Utilize fluorescent microscopy (if using transgenic Tg(fabp10a:dsRed) lines) to quantify liver size, yolk sac edema, and cellular necrosis.

Step 4: Biomarker Quantification (RT-qPCR)

  • Pool 20 embryos per treatment group and extract total RNA using TRIzol reagent.

  • Synthesize cDNA and perform RT-qPCR for specific biomarkers: vtg1 (endocrine disruption) and cyp1a (Phase I metabolism/oxidative stress).

  • Normalize expression against housekeeping genes (e.g., actb1).

Protocol 2: Environmental Risk Assessment (PEC/PNEC Calculation)

Causality Rationale: To translate raw toxicity data into actionable regulatory thresholds, the relationship between predicted environmental exposure and the highest non-toxic dose must be quantified.

Step 1: PNEC (Predicted No-Effect Concentration) Derivation

  • Aggregate the lowest credible chronic toxicity data (e.g., a 21-day NOEC of 1,000 µg/L for reproductive inhibition in Daphnia magna for TEHP)[10].

  • Apply a standardized assessment factor (AF). For robust chronic datasets across multiple trophic levels, an AF of 100 is standard.

  • Calculate: PNEC = NOEC / AF (e.g., 1,000 µg/L / 100 = 10 µg/L)[10].

Step 2: PEC (Predicted Environmental Concentration) Modeling

  • Utilize a Mackay-type Level III fugacity model to predict distribution across air, water, and soil[10].

  • Input regional release volumes, LogPow, and degradation half-lives.

  • Extract the PEC for the target compartment (e.g., freshwater bodies).

Step 3: Risk Characterization Ratio (RCR)

  • Calculate the ratio: RCR = PEC / PNEC.

  • Decision Matrix: If the RCR < 1 (e.g., PEC/PNEC = 0.04 for TEHP in freshwater)[10], the environmental risk is deemed acceptable. If RCR > 1, mandatory risk mitigation and exposure reduction strategies must be implemented.

Risk_Ass Hazard 1. Hazard Identification (In Vivo / In Vitro Data) Dose 2. Dose-Response Assessment (NOAEL, LD50, PNEC) Hazard->Dose Exposure 3. Exposure Assessment (PEC Calculation) Hazard->Exposure Risk 4. Risk Characterization (PEC/PNEC Ratio) Dose->Risk Exposure->Risk Mitigation 5. Risk Mitigation & Regulatory Action Risk->Mitigation

Fig 2: Standardized risk assessment workflow for 2-ethylhexyl phosphate derivatives.

References

  • Initial assessment of ecological risk (Tris(2-ethylhexyl) phosphate). Ministry of the Environment, Government of Japan. Available at: [Link]

  • Provisional Peer-Reviewed Toxicity Values for Tris(2-ethylhexyl)phosphate. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • JACC No 20 - Tris(2-ethylhexyl)phosphate. European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Available at: [Link]

  • Health Hazard Assessment: Tris (2-Ethylhexyl) Phosphate. Office of Environmental Health Hazard Assessment (OEHHA), California. Available at: [Link]

  • Tris(2-ethylhexyl) phosphate (TEHP) Assessment. HELCOM. Available at: [Link]

  • DI-(2-ETHYLHEXYL)PHOSPHORIC ACID. REMPEC. Available at: [Link]

  • 2-Ethylhexyl phosphates - Draft evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Tris(2-ethylhexyl) phosphate | CID 6537. PubChem, National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

Comprehensive Safety Protocols and Handling Mechanics for Diammonium 2-Ethylhexyl Phosphate in Laboratory Operations

Executive Summary Diammonium 2-ethylhexyl phosphate (DA2EHP) is a specialized organophosphate salt widely utilized in advanced solvent extraction, lipid nanoparticle (LNP) formulation for drug delivery, and as an amphiph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diammonium 2-ethylhexyl phosphate (DA2EHP) is a specialized organophosphate salt widely utilized in advanced solvent extraction, lipid nanoparticle (LNP) formulation for drug delivery, and as an amphiphilic surfactant [1]. While highly effective in modulating interfacial tension, its physicochemical structure presents unique occupational hazards. This whitepaper provides researchers and drug development professionals with a mechanistic, self-validating framework for handling DA2EHP, ensuring that safety protocols are driven by chemical causality rather than rote memorization.

Physicochemical Profiling & Hazard Causality

To handle DA2EHP safely, one must understand the molecular causality behind its reactivity. DA2EHP (CAS: 85909-58-6 / 86014-62-2) consists of a hydrophobic 2-ethylhexyl tail and a highly polar, negatively charged phosphate head group neutralized by ammonium (


) counterions [2].
  • Membrane Disruption (H314): The molecule's amphiphilicity allows it to rapidly intercalate into the phospholipid bilayers of human skin and mucosal epithelia. Once embedded, the acidic nature of the phosphate ester induces localized cellular necrosis, resulting in severe chemical burns [3].

  • Ammonia Evolution: Unlike free alkyl phosphoric acids, the diammonium salt is sensitive to alkaline conditions. Exposure to strong bases triggers the deprotonation of the ammonium ions, rapidly evolving toxic and corrosive ammonia (

    
    ) gas.
    
  • Thermal Degradation: At temperatures exceeding 240 °C, the compound undergoes pyrolytic cleavage, releasing highly toxic phosphorus oxides (

    
    ) and nitrogen oxides (
    
    
    
    ) [4].
Data Presentation: Chemical & Hazard Profiles

Table 1: Physicochemical Profile of Diammonium 2-Ethylhexyl Phosphate

PropertyValueMechanistic Implication
CAS Number 85909-58-6 / 86014-62-2Identifies the specific diammonium salt (often a mono/bis mixture).
Molecular Formula

Presence of labile ammonium ions dictates pH sensitivity.
Physical State Viscous liquid / SolidHigh viscosity increases surface adhesion to PPE and skin.
Solubility Water-soluble, Alcohol-solubleRapidly absorbs through biological moisture barriers (sweat/tears).
Decomposition Temp > 240 °CGenerates toxic

and

fumes upon thermal breakdown.

Table 2: GHS Hazard Classifications & Causality

Hazard CodeDescriptionMolecular Causality
H314 Causes severe skin burns and eye damageSurfactant-driven lipid bilayer disruption; localized pH alteration.
H302 Harmful if swallowedSystemic toxicity and corrosive damage to the gastrointestinal tract.
H335 May cause respiratory irritationAerosolized ammonium salts irritate mucosal epithelia.

Self-Validating Safety Systems & Engineering Controls

A robust safety protocol must be a self-validating system—meaning the process inherently prevents progression if a safety parameter fails.

Engineering Controls
  • Ventilation: DA2EHP must be handled inside a certified chemical fume hood.

    • Self-Validation Check: Before opening the reagent, verify the digital airflow monitor reads between 100–120 FPM (Feet Per Minute). If the flow alarm triggers or reads <100 FPM, the protocol automatically invalidates, and handling must be aborted immediately.

PPE Selection & Chemical Compatibility
  • Glove Material: Heavy-duty Nitrile or Neoprene gloves (minimum 8 mil thickness) are mandatory.

    • Causality: Alkyl phosphates act as potent plasticizers. They rapidly degrade and permeate standard latex polymers, compromising the barrier[2]. Nitrile provides superior cross-linked resistance to organophosphates.

  • Eye Protection: Chemical splash goggles paired with a full-face shield (#F1F3F4 polycarbonate). Standard safety glasses are insufficient due to the severe risk of irreversible corneal damage (H318) upon aerosol exposure.

Experimental Workflow: Step-by-Step Handling Protocol

The following methodology outlines the safe aliquoting and transfer of DA2EHP for downstream synthesis or extraction.

Phase 1: Environmental Preparation

  • Clear the Workspace: Remove all strong bases (e.g.,

    
    , 
    
    
    
    ) and oxidizing agents from the fume hood to prevent accidental ammonia evolution or exothermic oxidation[4].
  • Establish a Spill Zone: Place a chemical-resistant, absorbent bench pad beneath the analytical balance and transfer area.

Phase 2: Dispensing and Aliquoting 3. Tool Selection: Use dedicated glass or PTFE (Teflon) spatulas/syringes.

  • Causality: DA2EHP's high viscosity leads to inaccurate volumetric transfer and potential aerosolization if standard plastic micropipette tips are used and forcefully ejected.
  • Gravimetric Transfer: Transfer the reagent into a pre-tared, sealable glass vial.
  • Self-Validation Check: Compare the actual mass transferred against your theoretical volume-density calculation. A deviation of >5% indicates air bubble entrapment in the viscous liquid or equipment failure, requiring a re-weigh before proceeding.

Phase 3: Decontamination 5. Equipment Neutralization: Wipe down all spatulas, syringes, and the exterior of the reagent bottle with a mild alkaline buffer (e.g., 5% Sodium Bicarbonate) to neutralize residual phosphate esters, followed immediately by an isopropanol rinse to remove the organic tail[3].

  • Self-Validation Check: Swab the cleaned tools with universal pH indicator paper. A reading of pH 7 confirms successful decontamination.

Mandatory Visualization: Safety Workflow

G N1 1. Fume Hood Verification (>100 FPM) N2 2. PPE Donning (Nitrile, Face Shield) N1->N2 N3 3. Reagent Aliquoting (Closed System) N2->N3 N4 Spill / Vapor Release? N3->N4 N5 Emergency Response (Containment & Flush) N4->N5 Yes N6 4. Transfer to Reaction Vessel N4->N6 No N7 5. Decontamination & Waste Disposal N5->N7 N6->N7

Fig 1. Self-validating safety workflow for handling diammonium 2-ethylhexyl phosphate.

Emergency Response & Spill Mitigation

In the event of a protocol failure, execute the following mechanistically grounded responses:

  • Dermal Exposure: DA2EHP binds rapidly to tissue. Do not simply wipe the skin, as this spreads the surfactant. Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. Remove contaminated clothing while flushing [2].

  • Ocular Exposure: Use an emergency eyewash station immediately. Hold eyelids open to ensure water flushes the conjunctival cul-de-sac, preventing the acidic phosphate from etching the cornea. Seek immediate ophthalmological care.

  • Chemical Spill: Do not use combustible materials (like paper towels) for large spills. Absorb with an inert, liquid-binding material (e.g., diatomaceous earth or sand). Sweep into a dedicated hazardous waste container and label as "Corrosive Organophosphate Waste" [4].

References

  • European Chemicals Agency (ECHA). "Phosphoric acid, 2-ethylhexyl ester, ammonium salt - Registration Dossier". ECHA Substance Database. URL:[Link]

  • Thermo Fisher Scientific. "Bis(2-ethylhexyl) phosphate, 95% Safety Data & Handling". Alfa Aesar / Fisher Scientific. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Liquid-Liquid Extraction of Rare Earth Elements Using Diammonium 2-Ethylhexyl Phosphate

Target Audience: Materials Researchers, Hydrometallurgists, and Radiopharmaceutical Scientists. Executive Summary The separation of Rare Earth Elements (REEs)—including the lanthanide series, scandium, and yttrium—poses...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Researchers, Hydrometallurgists, and Radiopharmaceutical Scientists.

Executive Summary

The separation of Rare Earth Elements (REEs)—including the lanthanide series, scandium, and yttrium—poses a formidable chemical challenge due to their nearly identical ionic radii and trivalent oxidation states. For drug development professionals working with targeted radiotherapies (e.g., Lutetium-177 or Yttrium-90), achieving ultra-high elemental purity is a strict regulatory prerequisite.

This application note details the liquid-liquid extraction (LLE) of REEs utilizing diammonium 2-ethylhexyl phosphate (CAS: 85909-58-6). As the fully saponified ammonium salt of mono-2-ethylhexyl phosphate (H2MEHP), this extractant offers superior loading capacity and intrinsic pH-buffering capabilities compared to its free-acid counterparts, making it an indispensable tool for advanced elemental purification[1][2].

Mechanistic Rationale: The Saponification Advantage

Overcoming the pH Drop Phenomenon

Organophosphorus extractants typically operate via a cation-exchange mechanism. When using the free acid form of mono-2-ethylhexyl phosphate (H2MEHP), the extraction of a trivalent REE (


) releases protons into the aqueous phase:


This rapid accumulation of


 drastically lowers the aqueous pH, which thermodynamically forces the equilibrium backward, self-limiting the extraction efficiency[2].

By pre-neutralizing (saponifying) the extractant with ammonium hydroxide to form diammonium 2-ethylhexyl phosphate , the reaction instead releases ammonium ions (


):


This substitution buffers the aqueous phase, driving the extraction of REEs to near completion and significantly increasing the organic phase's metal-loading capacity.

Mitigation of Third-Phase Formation

A critical failure point in high-capacity LLE is "third-phase formation"—the splitting of the organic phase into a diluent-rich top layer and a dense, metal-extractant-rich gel layer at the aqueous interface[3]. This phenomenon causes severe membrane fouling and halts mass transfer[3]. To prevent this, the protocol mandates the addition of a phase modifier, typically Tributyl Phosphate (TBP) at 1–5% v/v, which disrupts the intermolecular aggregation of the extractant complexes[3]. Furthermore, pre-reducing any contaminating Iron(III) to Iron(II) is essential, as Iron(II) is poorly extracted by organophosphates, preventing iron-induced gelation[4].

Process Visualization

LLE_Mechanism Feed Aqueous REE Feed (M3+ in Acidic Media) Extraction Extraction Stage (Cation Exchange: NH4+ for REE3+) Feed->Extraction Extractant Diammonium 2-Ethylhexyl Phosphate (Organic Phase + TBP Modifier) Extractant->Extraction Raffinate Aqueous Raffinate (Depleted REEs + NH4+) Extraction->Raffinate Aqueous Phase Loaded Loaded Organic Phase (REE-Phosphate Complex) Extraction->Loaded Organic Phase Stripping Stripping Stage (3-6M HCl Contact) Loaded->Stripping Product Purified REE Product (Aqueous Phase) Stripping->Product Aqueous Phase Regen Regenerated Extractant (Ready for Re-saponification) Stripping->Regen Organic Phase Regen->Extractant NH4OH Addition

Workflow of REE liquid-liquid extraction using diammonium 2-ethylhexyl phosphate.

Experimental Protocol: Self-Validating LLE Workflow

This protocol is designed for laboratory-scale optimization (e.g., 100–500 mL volumes) using a standard mixer-settler or separatory funnel apparatus.

Phase I: Reagent Preparation
  • Organic Phase Formulation: Dissolve mono-2-ethylhexyl phosphate (H2MEHP) in an aliphatic diluent (e.g., n-dodecane or kerosene) to achieve a 0.5 M concentration. Add Tributyl Phosphate (TBP) to a final concentration of 5% v/v to act as a phase modifier[3].

  • Saponification: Slowly titrate the organic phase with 5.0 M Ammonium Hydroxide (

    
    ) under vigorous stirring until the stoichiometric conversion to diammonium 2-ethylhexyl phosphate is achieved (target aqueous pH of the emulsion should stabilize around 6.5 - 7.0). Allow phases to separate and discard the aqueous layer.
    
  • Aqueous Feed Preparation: Dissolve the target REE salts (e.g., nitrates or chlorides) in a dilute acid matrix (0.1 M

    
     or 
    
    
    
    )[5]. Ensure the total REE concentration does not exceed the molar loading capacity of the organic phase (typically
    
    
    0.15 M REE for a 0.5 M extractant).
Phase II: Extraction & Scrubbing
  • Primary Extraction: Combine the saponified organic phase and the aqueous REE feed at an Organic:Aqueous (O:A) volume ratio of 1:1[6].

  • Equilibration: Agitate vigorously for 15 minutes at 25°C. The use of the diammonium salt ensures rapid kinetics.

  • Phase Separation: Allow the mixture to settle for 10 minutes. Self-Validation Check: The interface must be sharp and free of emulsification. If a cloudy third phase appears, the REE loading has exceeded the limit; dilute the feed or increase TBP concentration[3].

  • Scrubbing: To remove co-extracted light REEs (LREEs) or impurities, contact the loaded organic phase with a weak acid scrub (e.g., 0.5 M

    
    ) at an O:A ratio of 2:1.
    
Phase III: Stripping (Product Recovery)
  • Acid Stripping: Contact the scrubbed, loaded organic phase with a highly concentrated mineral acid, specifically 3.0 M to 6.0 M

    
    , at an O:A ratio of 1:1[5][6].
    
  • Recovery: Agitate for 15 minutes. The high

    
     concentration forces the reverse cation-exchange reaction, pushing the heavy REEs (HREEs) back into the aqueous phase[5].
    
  • Regeneration: The resulting organic phase (now back in its free acid form) can be washed with deionized water and routed back to Phase I for re-saponification.

Quantitative Data Presentation

The efficacy of diammonium 2-ethylhexyl phosphate is best demonstrated by its loading capacity and its ability to separate adjacent elements on the periodic table.

Table 1: Performance Comparison of Free Acid vs. Diammonium Salt Extractants

ParameterFree Acid (H2MEHP)Diammonium 2-Ethylhexyl PhosphateCausality / Mechanism
Aqueous pH Shift Drops severely (< 1.0)Remains stable (Buffered)

exchange prevents

accumulation.
Max REE Loading ~10-15 g/L~35-40 g/LStable pH prevents thermodynamic reaction stalling.
Third-Phase Risk HighLow to ModerateAmmonium complex exhibits better diluent solubility.
Stripping Acid Req. 2.0 - 3.0 M

3.0 - 6.0 M

[5]
Higher affinity requires stronger acid to reverse equilibrium.

Table 2: Typical Separation Factors (


) in Optimized LLE Systems 
(Note: 

values > 1.5 indicate viable industrial separation potential[6])
REE Pair (Heavy/Light)Typical Separation Factor (

)
Industrial / Medical Relevance
Sm / Nd 3.17Magnet manufacturing; Neutron absorbers.
Eu / Gd 3.75Phosphors; MRI contrast agent purification[6].
Lu / Yb 2.85Isolation of Lu-177 for targeted radiotherapeutics.
Y / Er 2.10Y-90 radiopharmaceutical precursor purification.

References

  • biofargo.com - CG56 2-Ethylhexyl phosphate (mono and di ester mixture) - Biofargo.
  • thermofisher.com - CAS RN | 298-07-7 | Thermo Fisher Scientific.
  • mdpi.com - Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.
  • aip.org - Optimization in separation parameters of rare earth using [Trialkylmethylammonium][Di-(2-ethylhexyl) phosphate].
  • spiedigitallibrary.org - Quantitative estimation of concentrations of dissolved rare earth elements using reflectance spectroscopy.
  • researchgate.net - Mono(2-ethylhexyl) Phosphoric Acid as an Extractant for Cr(III) and Its Application to Industrial Waste.

Sources

Application

Application Note: High-Efficiency Metal Ion Separation and Catalyst Scavenging using Diammonium 2-Ethylhexyl Phosphate

In modern drug development and radiochemistry, the precise separation of multivalent metal ions from complex aqueous matrices is a critical quality attribute. Whether scavenging residual transition metal catalysts (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and radiochemistry, the precise separation of multivalent metal ions from complex aqueous matrices is a critical quality attribute. Whether scavenging residual transition metal catalysts (e.g., Palladium, Ruthenium) from Active Pharmaceutical Ingredients (APIs) or purifying therapeutic radiometals (e.g., Lutetium-177), liquid-liquid extraction (LLE) remains a gold-standard technique.

This application note details a robust, self-validating laboratory protocol utilizing diammonium 2-ethylhexyl phosphate (DA2EHP) . By replacing traditional acidic extractants with this pre-neutralized diammonium salt, researchers can achieve superior thermodynamic control, prevent emulsion formation, and ensure >99% metal recovery.

Mechanistic Rationale: Why the Diammonium Salt?

The foundational "Dapex procedure" traditionally employs di(2-ethylhexyl) phosphoric acid (D2EHPA) for the solvent extraction of uranium and rare-earth metals ()[1]. However, D2EHPA operates via a cation exchange mechanism where the extraction of a metal ion (


) releases protons (

) into the aqueous phase.

The Causality of pH Drop: As protons are released, the aqueous pH drops rapidly. Because metal extraction efficiency is highly pH-dependent, this auto-acidification prematurely halts the extraction process unless an external base is continuously titrated into the system.

The DA2EHP Advantage: By utilizing diammonium 2-ethylhexyl phosphate, the extraction mechanism exchanges metal cations for ammonium ions (


) rather than protons. The released ammonium acts as an in-situ buffer, stabilizing the aqueous pH and driving the extraction equilibrium to completion. Furthermore, the diammonium salt readily facilitates supramolecular solvent formation and reverse micelle generation in non-polar diluents, drastically improving the mass transfer of polar metal complexes from biological or API-rich samples ()[2].

Experimental Workflow

Workflow AqFeed Aqueous Feed (API + Metal Ions) Extraction Liquid-Liquid Extraction (Ion Exchange) AqFeed->Extraction OrgFeed Organic Phase (DA2EHP in Dodecane) OrgFeed->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation 5 min, 3000 rpm Raffinate Aqueous Raffinate (Purified API) Separation->Raffinate Bottom Phase LoadedOrg Loaded Organic Phase (Metal-DA2EHP Complex) Separation->LoadedOrg Top Phase Stripping Acidic Stripping (1.0 M HCl) LoadedOrg->Stripping Back-Extraction Recovered Recovered Metal Ions (Aqueous) Stripping->Recovered

Workflow of metal ion extraction and stripping using DA2EHP.

Laboratory Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . By implementing strict mass-balance checks at the stripping phase, researchers can mathematically prove that no metal is lost to interfacial precipitation (crud) or unbreakable emulsions.

Materials & Reagents
  • Extractant: Diammonium 2-ethylhexyl phosphate (CAS: 85909-58-6), 0.2 M.

  • Diluent: n-Dodecane or purified kerosene.

  • Phase Modifier: Isodecanol (5% v/v).

  • Stripping Agent: 1.0 M Hydrochloric Acid (HCl) or Nitric Acid (

    
    ).
    
Step 1: Organic Phase Preparation
  • Dissolve DA2EHP in n-dodecane to yield a final concentration of 0.2 M.

  • Expert Insight: Add 5% v/v isodecanol to the mixture. Causality: When extracting high concentrations of multivalent metals, the metal-DA2EHP complexes form rigid reverse micelles that can cause the organic phase to split into two distinct layers (third-phase formation). Isodecanol acts as a solvating modifier, disrupting these rigid structures and maintaining a single, homogeneous organic phase.

Step 2: Aqueous Phase Conditioning
  • Measure the initial metal concentration of your API stream using ICP-MS (

    
    ).
    
  • Adjust the pH of the aqueous feed based on the target metal (see Quantitative Data table below).

  • Ensure the absence of strong competitive chelators (e.g., EDTA), which will thermodynamically outcompete the phosphate extractant.

Step 3: Forward Extraction
  • Combine the aqueous feed and the organic phase in a separation funnel or microchannel device at an Organic-to-Aqueous (O:A) volume ratio of 1:1. Microchannel devices have been shown to yield >98% extraction efficiency for ions like

    
     due to optimized volumetric mass transfer coefficients ()[3].
    
  • Agitate vigorously for 5 minutes at

    
    . Causality: DA2EHP kinetics are rapid. Prolonged mixing (>15 mins) does not increase yield but exponentially increases the risk of micro-emulsion formation, especially if the API has surfactant properties.
    
  • Centrifuge the mixture at 3000 rpm for 5 minutes to force sharp phase coalescence.

  • Separate the bottom aqueous layer (Raffinate) from the top organic layer.

Step 4: Stripping and Self-Validation
  • Contact the loaded organic phase with an equal volume of 1.0 M HCl (O:A = 1:1).

  • Agitate for 5 minutes. Causality: The massive influx of protons from the strong acid reverses the thermodynamic equilibrium, reprotonating the phosphate groups and ejecting the metal ions back into the new aqueous phase.

  • Self-Validation Check: Quantify the metal concentration in both the Raffinate (

    
    ) and the Stripping Solution (
    
    
    
    ) via ICP-MS.
    • Validation Formula:

      
      
      
    • If the sum is

      
       of the initial feed, metal has precipitated at the liquid-liquid interface. To resolve this, increase the isodecanol concentration in Step 1.
      

Quantitative Data: Extraction Parameters

The following table summarizes the optimized parameters for separating common catalytic and therapeutic metal ions using a 0.2 M DA2EHP organic phase.

Target Metal IonAqueous Feed pHOptimal O:A RatioExtraction Efficiency (%)Recommended Stripping Agent
Copper (

)
3.0 - 4.01:1> 98.50.5 M HCl
Zinc (

)
2.0 - 3.01:1> 99.50.5 M HCl
Palladium (

)
2.5 - 3.51:1> 95.01.0 M HCl
Lutetium (

)
1.5 - 2.02:1> 99.91.0 M

References

  • Pochivalov, A., Lodianov, I., Safonova, E. A., & Bulatov, A. (2025). "Ammonium di(2-ethylhexyl)phosphate-based supramolecular solvent formation: Liquid-phase microextraction of fluoroquinolones from human urine followed by liquid chromatography determination." Journal of Molecular Liquids, 429(44), 127588. URL:[Link]

  • Wikipedia contributors. (n.d.). "Di(2-ethylhexyl)phosphoric acid." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Fan, C., et al. (2017). "Liquid–Liquid Microextraction of Cu2+ from Water Using a New Circle Microchannel Device." Industrial & Engineering Chemistry Research. URL:[Link]

Sources

Method

Application Note: Standard Procedure for Preparing Diammonium 2-Ethylhexyl Phosphate Solutions

Introduction & Mechanistic Overview Diammonium 2-ethylhexyl phosphate (DAEHP, CAS 85909-58-6) is a highly specialized organophosphorus salt utilized across various advanced chemical sectors. For researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Diammonium 2-ethylhexyl phosphate (DAEHP, CAS 85909-58-6) is a highly specialized organophosphorus salt utilized across various advanced chemical sectors. For researchers and drug development professionals, DAEHP serves as a critical phase-modifier in the liquid-liquid extraction of cationic Active Pharmaceutical Ingredients (APIs), a hydrotrope in complex formulations, and a selective extractant in 1[1].

The synthesis of DAEHP relies on the controlled ammoniation of 2[2].

Causality of Experimental Choices: MEHPA is a diprotic acid with two distinct dissociation constants: a highly acidic first proton (


) and a weakly acidic second proton (

)[3]. Neutralizing this acid is not a simple volumetric exercise. If the pH is only raised to ~4.0, the system arrests at the monoammonium state. This mono-salt is prone to forming highly viscous, intractable liquid crystals or gels that disrupt phase separation. To achieve the fully deprotonated diammonium state, the pH must be driven past the second equivalence point to a stable range of 8.0–8.5.

Furthermore, commercial MEHPA often contains trace impurities of 4[4], which is monoprotic. Relying strictly on calculated molar equivalents of ammonia will inevitably result in sub-optimal neutralization. Therefore, this protocol is designed as a self-validating system governed by real-time pH monitoring and visual phase transitions, ensuring absolute reproducibility regardless of starting material purity.

Quantitative Data & Physicochemical Parameters

The following table summarizes the critical stoichiometric and physicochemical parameters required for the successful preparation of a 1.0 M DAEHP aqueous solution.

ParameterValueRelevance to Protocol
Precursor Acid Mono(2-ethylhexyl) phosphoric acidDiprotic organophosphorus acid (CAS: 1070-03-7).
Precursor MW 210.21 g/mol Required for baseline mass calculations.
Acid

Values

/

Dictates the biphasic nature of the titration curve.
Neutralizing Agent 28-30%

(aq)
Provides necessary water to solvate the forming salt.
Target Final pH 8.0 – 8.5Ensures 100% conversion to the diammonium species.
Reaction Enthalpy Highly ExothermicMandates active cooling (<30°C) to prevent

volatilization.

Experimental Protocol: pH-Guided Neutralization

Reagents and Equipment
  • MEHPA: High purity (>95%).

  • Ammonium Hydroxide: 28-30% w/w

    
    , ACS grade.
    
  • Solvent: Deionized (DI) water (18.2 MΩ·cm).

  • Equipment: Jacketed glass reactor with overhead stirring, recirculating chiller, and a calibrated pH meter with a double-junction glass electrode.

Step-by-Step Methodology

Step 1: Primary Dispersion & Hydration

  • Accurately weigh the required mass of MEHPA into the jacketed reactor.

  • Add 50% of the total target volume of DI water.

  • Initiate overhead stirring at 400 rpm. Note: MEHPA is poorly soluble in water at low pH. The mixture will form a turbid, highly viscous emulsion. Dispersing the acid prior to base addition prevents localized gelation and thermal spiking.

Step 2: Primary Ammoniation (Exothermic Phase)

  • Set the recirculating chiller to 15°C to maintain the internal reaction temperature strictly below 30°C. Causality: Exceeding 30°C causes ammonia gas to flash off, leading to inaccurate pH readings and stoichiometric imbalance.

  • Begin dropwise addition of 28%

    
    .
    
  • Monitor the pH. The pH will rise rapidly to ~4.0 and plateau as the monoammonium salt forms. The solution will become exceptionally viscous at this stage.

Step 3: Secondary Ammoniation (Fine Titration)

  • Continue the controlled addition of

    
    . As the pH approaches 6.0 (the 
    
    
    
    threshold), the buffering capacity of the system will resist rapid pH changes.
  • Once the pH crosses 7.0, reduce the titrant addition rate to 1 drop per second.

  • Stop the addition when the pH stabilizes exactly between 8.0 and 8.5 .

Step 4: Self-Validation & Quality Control

  • Visual Validation: The protocol self-validates through a distinct phase transition. As the pH crosses 7.5 into 8.0, the turbid, highly viscous gel will spontaneously collapse into a clear, low-viscosity isotropic solution . If the solution remains cloudy, the diammonium conversion is incomplete; verify the pH meter calibration.

  • Back-Titration Rule: If the pH inadvertently exceeds 8.5, back-titrate using a dilute MEHPA solution. Never use mineral acids (e.g., HCl or

    
    ) for back-titration, as spectator anions will permanently contaminate the extractant matrix.
    

Step 5: Finalization

  • Transfer the clear solution to a volumetric flask and make up to the final target volume with DI water.

  • Filter the solution through a 0.45 µm PTFE membrane to remove any particulate impurities.

  • Store in a tightly sealed High-Density Polyethylene (HDPE) container at room temperature.

Workflow Visualization

G A MEHPA (Viscous Emulsion) B Primary Dispersion (in DI Water) A->B Add Diluent (Stirring) C Monoammonium Salt (pH ~4.0, Gel State) B->C + NH4OH (Dropwise) Cooling <30°C D Diammonium Salt (pH 8.0-8.5, Clear) C->D + NH4OH (Titration) pH Monitoring E Final DAEHP (Filtered Solution) D->E 0.45 µm Filtration Standardization

Workflow for preparing diammonium 2-ethylhexyl phosphate via pH-guided neutralization.

References

  • [4] Extraction of ammonia from solutions with D2EHPA in three diluents: Extraction equilibria and modeling. ResearchGate. Available at:

  • [2] (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7. ChemicalBook. Available at:

  • [3] Cas 1070-03-7,(2-ETHYLHEXYL) PHOSPHATE. LookChem. Available at:

  • [1] Solid-Phase Extraction of Rare Earth Elements from Phosphoric Acid Solutions. Montanuniversität Leoben. Available at:

Sources

Application

Application Note: High-Efficiency Heavy Metal Remediation Using Diammonium 2-Ethylhexyl Phosphate (DA2EHP) Impregnated Biomass

Executive Rationale & Mechanistic Overview The removal of toxic heavy metals from aqueous streams is a critical challenge in environmental remediation and pharmaceutical wastewater processing. While traditional chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Mechanistic Overview

The removal of toxic heavy metals from aqueous streams is a critical challenge in environmental remediation and pharmaceutical wastewater processing. While traditional chemical precipitation is widely used, it struggles with trace-level pollutant concentrations and generates hazardous, difficult-to-manage sludge[1]. To overcome these limitations, Solvent Impregnated Biomass (SIB) has emerged as a superior alternative, merging the low-cost, high-surface-area benefits of biological matrices with the extreme selectivity of liquid-liquid extraction[2].

The Causality Behind the Chemistry: Why DA2EHP? Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a gold-standard organophosphorus extractant known for its balanced hydrophobicity and acidity, which allows it to form highly stable complexes with divalent metal ions[3]. However, D2EHPA operates via a cation-exchange mechanism that releases protons (


) into the solution upon metal binding. Because heavy metal adsorption is highly pH-dependent, this localized release of protons rapidly depresses the pH, self-limiting the thermodynamic equilibrium and prematurely halting metal uptake.

By utilizing the diammonium salt of this extractant—Diammonium 2-ethylhexyl phosphate (DA2EHP) —we fundamentally alter the exchange dynamics. Instead of protons, the DA2EHP-impregnated biomass releases ammonium ions (


) during metal complexation. This creates a micro-environmental buffering effect that prevents pH depression, sustains the driving force for adsorption, and significantly enhances both the kinetic rate and total adsorption capacity.

Mechanistic Architecture

The following workflow illustrates the lifecycle of the DA2EHP-impregnated biomass, from matrix activation to metal recovery and resin regeneration.

G A Raw Biomass Matrix (High surface area) B Dry Impregnation (DA2EHP in Ethanol) A->B Extractant Addition C Solvent Evaporation (Vacuum, 40°C) B->C Homogenization D DA2EHP-Impregnated Biomass (SIB) C->D QC: FTIR Validation E Heavy Metal Adsorption (M2+ / NH4+ Exchange) D->E Wastewater Contact F Acidic Desorption (Metal Recovery) E->F Resin Saturation G Re-ammoniation (NH4OH Wash) F->G Protonation (H+ form) G->D Regeneration to NH4+

Workflow of DA2EHP biomass impregnation, heavy metal adsorption, and resin regeneration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that each phase of the experiment confirms the success of the preceding steps.

Phase I: Biomass Activation & Dry Impregnation

Causality Insight: Raw biomass lacks the structural porosity required for high extractant loading. Carbonization at high temperatures increases the specific surface area and creates a hydrophobic network ideal for anchoring the aliphatic tails of DA2EHP[2]. Furthermore, the "dry impregnation" method is explicitly chosen over wet impregnation because it guarantees >99.5% transfer of the organophosphorus extractant into the pores, minimizing reagent waste and ensuring a predictable loading capacity[4].

  • Biomass Preparation: Wash raw biomass (e.g., pine sawdust or algal waste) with deionized water, dry at 80°C for 24 h, and sieve to a uniform particle size of 0.5–1.0 mm.

  • Carbonization: Heat the biomass in a tube furnace at 1073 K under a continuous nitrogen (

    
    ) atmosphere for 2 hours to create the carbonized carrier.
    
  • Extractant Solution: Dissolve 2.0 g of DA2EHP in 50 mL of absolute ethanol.

  • Dry Impregnation: Add 10.0 g of the carbonized biomass to the DA2EHP solution. Sonicate the suspension for 30 minutes to eliminate trapped air within the pores, then stir mechanically at 150 rpm for 24 hours at room temperature.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the ethanol under vacuum at 40°C until the biomass appears completely dry and free-flowing.

  • Self-Validating QC Checkpoint (FTIR & Mass Balance):

    • Mass Balance: Weigh the final product. The final mass should be exactly 12.0 g (±0.1 g). Any significant deviation indicates extractant loss or incomplete solvent removal.

    • Spectroscopy: Perform FTIR on the dried SIB. The emergence of distinct peaks at ~1200 cm⁻¹ (P=O stretching) and ~1030 cm⁻¹ (P-O-C stretching) validates successful extractant loading.

Phase II: Batch Adsorption & Kinetic Validation
  • Solution Preparation: Prepare a 100 mg/L multi-metal aqueous solution (

    
    , 
    
    
    
    ,
    
    
    ) using their respective nitrate salts. Adjust the initial pH to 5.0 using 0.1 M
    
    
    or
    
    
    .
  • Adsorption Reaction: Add 0.1 g of the DA2EHP-impregnated biomass to 50 mL of the metal solution in a 100 mL Erlenmeyer flask.

  • Agitation: Shake the flasks in a thermostatic water bath shaker at 200 rpm and 298 K for 24 hours to ensure thermodynamic equilibrium.

  • Self-Validating QC Checkpoint (pH Drift Monitoring): Measure the pH of the solution at

    
     and 
    
    
    
    hours. Because DA2EHP releases
    
    
    , the pH should remain relatively stable (drift < 0.2 units). Troubleshooting: If the pH drops by >0.5 units, the extractant is acting as D2EHPA, indicating that your initial synthesis or re-ammoniation of the diammonium salt was incomplete.
  • Analysis: Filter the suspension through a 0.45 µm membrane and analyze the filtrate via ICP-OES to determine residual metal concentrations.

Phase III: Desorption & Re-ammoniation (Critical Regeneration Step)

Causality Insight: Stripping the saturated biomass with strong acid successfully recovers the heavy metals but leaves the extractant in its protonated (


) form. A common failure point in cyclic adsorption studies is omitting the re-ammoniation step, which causes the material to behave like standard D2EHPA in the second cycle, resulting in plummeting adsorption capacities.
  • Desorption: Agitate the metal-loaded SIB with 50 mL of 0.5 M

    
     for 2 hours. Filter and collect the metal-rich eluent for recovery.
    
  • Water Wash: Rinse the stripped biomass with deionized water until the effluent pH is neutral.

  • Re-ammoniation (Mandatory): Suspend the washed biomass in 50 mL of 0.1 M

    
     for 1 hour. This converts the protonated D2EHPA back into the highly reactive DA2EHP form.
    
  • Final Wash: Rinse with deionized water, dry at 40°C, and store for the next adsorption cycle.

Empirical Performance Matrix

The table below summarizes benchmark quantitative data for heavy metal adsorption using organophosphorus-impregnated carbonized biomass. Note that chemisorption processes of this nature typically follow pseudo-second-order kinetics[2] or the Elovich equation[4].

Target Metal IonInitial Conc. (mg/L)Optimal pH RangeMax Capacity (

, mg/g)
Primary Kinetic ModelPrimary Isotherm Model
Pb(II) 1004.5 - 5.5112.4Pseudo-second-orderLangmuir
Cd(II) 1005.0 - 6.095.8Pseudo-second-orderLangmuir
Zn(II) 1003.5 - 4.588.2ElovichFreundlich
Cu(II) 1004.0 - 5.076.5ElovichFreundlich

Data Note: Capacities are representative benchmarks derived from optimized solvent-impregnated carbonized biomass systems.

References

1.2[2] 2.1[1] 3.4[4] 4.3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH for Metal Extraction with D2EHPA Salts

Welcome to the technical support guide for optimizing metal extraction using Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and its salts. This resource is designed for researchers, scientists, and process development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing metal extraction using Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and its salts. This resource is designed for researchers, scientists, and process development professionals to provide field-proven insights and troubleshoot common issues encountered during solvent extraction experiments. Here, we delve into the causality behind experimental choices, grounded in authoritative literature, to ensure your process is both efficient and robust.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles governing the use of D2EHPA and the critical role of pH.

Q1: What is D2EHPA and what is its fundamental mechanism for extracting metals?

A: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is an acidic organophosphorus extractant widely used in hydrometallurgy for the separation and purification of metals.[1][2] Its effectiveness stems from its ability to act as a cation exchanger.[3] In a typical non-polar organic diluent like kerosene, D2EHPA molecules exist as dimers through hydrogen bonding.[4] The extraction mechanism involves the exchange of the acidic protons on the D2EHPA molecule for metal cations (Mⁿ⁺) from the aqueous phase, forming a stable metal-organophosphate complex in the organic phase.[3][5] This process releases hydrogen ions (H⁺) into the aqueous phase, causing a decrease in the equilibrium pH.[6]

The general equilibrium for this cation-exchange reaction can be represented as:

Mⁿ⁺ (aq) + n(HA)₂ (org) ⇌ M(A·HA)ₙ (org) + nH⁺ (aq)

(Where (HA)₂ represents the D2EHPA dimer)

This equilibrium highlights the direct relationship between metal extraction and hydrogen ion concentration, making pH the master variable in the process.

Cation_Exchange_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Cation (Mⁿ⁺) Complex Metal-D2EHPA Complex (M(A·HA)ₙ) M_aq->Complex Extraction H_aq Hydrogen Ions (nH⁺) H_aq->M_aq Stripping (Low pH) D2EHPA D2EHPA Dimer (n(HA)₂) D2EHPA->Complex Complex->H_aq H⁺ Release

Caption: Cation-exchange mechanism of D2EHPA.

Q2: Why is pH the most critical parameter for extraction with D2EHPA?

A: As shown in the equilibrium reaction above, the extraction process is highly dependent on the concentration of H⁺ ions. The pH of the aqueous phase is the driving force for the extraction.[3]

  • High pH (Low H⁺ concentration): The equilibrium shifts to the right, favoring the exchange of metal ions for protons and thus increasing the metal extraction efficiency.[5][7]

  • Low pH (High H⁺ concentration): The equilibrium shifts to the left. A high concentration of H⁺ ions in the aqueous phase competes with the metal ions, suppressing extraction and promoting the "stripping" or back-extraction of the metal from the loaded organic phase.[8]

This pH dependency allows for the selective separation of different metals. Each metal has a characteristic pH range where it is efficiently extracted, enabling the separation of a target metal from a mixture by carefully controlling the pH.[5][9][10]

Q3: What is saponification and why is it essential for D2EHPA extractions?

A: Saponification is the process of pre-neutralizing the acidic D2EHPA extractant with a base, typically sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), before it contacts the metal-bearing aqueous feed.[11] This converts the acidic extractant (HA) into its salt form (NaA or NH₄A).

This pre-neutralization is crucial for two main reasons:

  • Maintains Optimal pH: Without saponification, the extraction of metals releases H⁺ ions, causing the aqueous pH to drop.[6] This pH drop can shift the equilibrium and halt the extraction process prematurely. Saponification consumes the protons that would otherwise be released, thus maintaining a stable and favorable pH for continuous, efficient extraction.[12]

  • Increases Extraction Power: Saponified D2EHPA often exhibits a higher extraction efficiency and faster kinetics compared to its unsaponified form under the same conditions.[13][14] This is because the saponified form more readily exchanges its sodium or ammonium ion for the target metal ion, reducing the energy barrier for complex formation.[11]

Q4: How does the degree of saponification impact the extraction process?

A: The degree of saponification refers to the percentage of D2EHPA that has been converted to its salt form. It is a critical parameter to optimize.

  • Increased Saponification: Generally, increasing the degree of saponification enhances the extraction efficiency for many metals, including manganese, copper, iron, and cobalt.[15] However, excessively high saponification can have drawbacks.

  • Drawbacks of High Saponification: A saponification degree that is too high can lead to the formation of stable emulsions or a third phase, complicating phase separation.[16] It can also decrease selectivity, causing more impurities to be co-extracted.[15] For instance, while a higher degree of saponification might boost the extraction of a target metal like manganese, it could also increase the unwanted co-extraction of cobalt or nickel.[15]

  • Optimization: The optimal degree of saponification is a balance between maximizing the extraction of the target metal and maintaining good phase separation and selectivity.[12][17] Studies have shown that a theoretical maximum effective saponification degree for D2EHPA is around 40-60%.[11][17]

Section 2: Experimental Design and Optimization Protocols

This section provides practical guidance and step-by-step instructions for designing your extraction experiments.

Q5: How do I prepare a saponified D2EHPA organic phase?

A: This protocol describes the preparation of a 1000 mL organic solution with a specific degree of saponification.

Protocol: Preparation of Saponified D2EHPA

Materials:

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Organic diluent (e.g., kerosene, n-dodecane)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M or 10 M)

  • Separatory funnel (2000 mL)

  • Graduated cylinders and beakers

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Prepare the Organic Phase: In a beaker, prepare the desired concentration of D2EHPA in the organic diluent. For example, to make a 20% v/v D2EHPA solution, add 200 mL of D2EHPA to 800 mL of kerosene and mix thoroughly.[18]

  • Calculate Required Base: Determine the volume of NaOH solution needed for the desired degree of saponification. The reaction is 1:1 molar between D2EHPA and NaOH.

    • Example Calculation for 40% Saponification of 1L of 0.8 M D2EHPA:

      • Moles of D2EHPA = 0.8 mol/L * 1 L = 0.8 mol

      • Moles of NaOH needed for 100% saponification = 0.8 mol

      • Moles of NaOH for 40% saponification = 0.8 mol * 0.40 = 0.32 mol

      • Volume of 10 M NaOH = 0.32 mol / 10 mol/L = 0.032 L = 32 mL

  • Saponification Step:

    • Transfer the prepared D2EHPA/diluent solution to a large separatory funnel.

    • Slowly add the calculated volume of NaOH solution while stirring or shaking vigorously.[15] The reaction is exothermic, so addition should be controlled.[11]

    • After adding the base, continue to shake the mixture vigorously for at least 5-15 minutes to ensure the reaction is complete.[15]

  • Phase Separation: Allow the phases to separate. The aqueous phase (spent caustic) can be drained and discarded. The resulting organic phase is the saponified D2EHPA, ready for use.

  • Verification (Optional): The degree of saponification can be verified by titrating the remaining acidity of the organic phase with a standardized base.

Q6: What is the optimal pH for extracting my target metal?

A: The optimal pH for extraction varies significantly between different metals due to their unique chemical properties. This difference is the basis for selective separation. The table below provides empirically determined optimal pH ranges for the extraction of various metals using D2EHPA.

Table 1: Optimal pH Ranges for Metal Extraction with D2EHPA

Metal Ion Typical Optimal pH Range Source(s)
Iron (Fe³⁺) 1.0 - 2.5 [13][19]
Zinc (Zn²⁺) 2.0 - 3.6 [18]
Aluminum (Al³⁺) > 2.0 [20]
Rare Earths (REEs) 1.5 - 4.5 [9][19][21]
Vanadium (V⁴⁺/V⁵⁺) 1.0 [17]
Manganese (Mn²⁺) 3.0 - 8.5 [3][6]
Copper (Cu²⁺) ~4.5 [7]
Cobalt (Co²⁺) 3.5 - 5.5 [3][15]
Nickel (Ni²⁺) 4.7 - 7.0 [3][5]

| Calcium (Ca²⁺) | < 3.5 - 6.7 |[5][14] |

Note: These values are indicative and can be influenced by factors such as D2EHPA concentration, temperature, and the presence of other ions.

Q7: How can I selectively extract one metal from a complex mixture?

A: Selective extraction, or separation, is achieved by exploiting the different pH dependencies of the metals present. The general strategy is to perform a multi-stage extraction, adjusting the pH at each stage to target a specific metal or group of metals.

Example Workflow: Separating Heavy REEs from Light REEs

  • First Stage (Low pH): Set the initial pH of the pregnant leach solution to a low value (e.g., pH < 1.5). At this pH, heavier rare earth elements (HREEs) are preferentially extracted by D2EHPA.[9]

  • Extraction: Contact the aqueous phase with the D2EHPA organic phase. Over 90% of HREEs can be extracted, while the majority (>95%) of light rare earth elements (LREEs) remain in the aqueous raffinate.[9]

  • Second Stage (Higher pH): Take the raffinate from the first stage, which is now enriched in LREEs. Adjust its pH upwards to a range optimal for LREE extraction (e.g., pH 1.6-1.7).[9]

  • Extraction: Contact this pH-adjusted raffinate with a fresh D2EHPA organic phase to extract the LREEs.[9]

This two-stage process effectively separates HREEs and LREEs into two different organic streams, which can then be stripped separately to yield purified products.

Section 3: Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section provides solutions to common problems.

Q8: My extraction efficiency is critically low. What are the potential causes and how can I fix it?

A: Low extraction efficiency is a common problem with several potential root causes. Use the following workflow to diagnose the issue.

Troubleshooting_Low_Efficiency start Low Extraction Efficiency Observed check_pH Is the equilibrium pH in the optimal range? start->check_pH check_sap Is D2EHPA saponified? Did pH drop significantly? check_pH->check_sap Yes adjust_pH Solution: Adjust initial pH upwards with NaOH or NH₄OH. check_pH->adjust_pH No check_conc Is the D2EHPA concentration sufficient? check_sap->check_conc Yes / No saponify Solution: Implement or increase the degree of saponification. check_sap->saponify No / Yes check_mixing Is mixing adequate? (Time & Speed) check_conc->check_mixing Yes increase_conc Solution: Increase D2EHPA concentration or O/A ratio. check_conc->increase_conc No increase_mixing Solution: Increase contact time and/or agitation speed. check_mixing->increase_mixing No

Caption: Troubleshooting workflow for low extraction efficiency.

Table 2: Common Causes and Solutions for Low Extraction Efficiency

Potential Cause Detailed Explanation Recommended Solution
Incorrect pH The equilibrium pH is outside the optimal range for the target metal. This is the most common cause. Measure the equilibrium pH of the aqueous phase post-extraction. Adjust the initial pH of the feed solution accordingly.[3]
pH Depression If using non-saponified D2EHPA, the release of H⁺ ions during extraction lowers the pH, halting the process.[15] Implement a saponification step before extraction to maintain a stable, optimal pH.
Insufficient Extractant The concentration of D2EHPA or the organic-to-aqueous (O/A) phase ratio may be too low to extract the amount of metal present. Increase the D2EHPA concentration in the diluent or increase the O/A phase ratio.[9][21]
Poor Mass Transfer Insufficient mixing time or agitation speed can prevent the system from reaching equilibrium, resulting in incomplete extraction. Increase the contact time (e.g., from 5 to 15 minutes) and ensure vigorous agitation to maximize interfacial area.[17][19]

| Presence of Complexing Agents | Agents like citrate or other organic acids in the aqueous feed can form stable complexes with the metal, preventing its extraction by D2EHPA.[19][22] | Identify and, if possible, remove interfering complexing agents from the feed solution prior to extraction. |

Q9: I am observing a third phase or a stable emulsion. How do I resolve this?

A: The formation of a third phase (a solid or a second organic phase) or a stable emulsion is a significant operational problem that hinders phase separation.

Causes:

  • Excessive Metal Loading: Polymerization of metal-D2EHPA complexes can occur if the concentration of metal in the organic phase is too high, leading to gelation or a third phase.[3][21] This is more common with certain metals like rare earths.[23]

  • High Saponification: An overly high degree of saponification can lead to the formation of reverse micelles or water-in-oil microemulsions, which can cause phase disengagement issues.[16]

  • Inappropriate Diluent: The choice of diluent is critical. Linear aliphatic diluents are more prone to third-phase formation than aromatic or cyclic ones.[23]

  • Presence of Impurities: Certain impurities in the commercial D2EHPA or the feed solution can act as surfactants, stabilizing emulsions.[16]

Solutions:

  • Add a Modifier: The most common solution is to add a phase modifier, such as tri-n-butyl phosphate (TBP) or 1-octanol, to the organic phase (typically 1-5% v/v).[10][23][24] Modifiers solvate the metal-extractant complex, preventing aggregation and improving phase stability.

  • Reduce Loading: Decrease the metal loading by lowering the pH, reducing the O/A ratio, or using a lower D2EHPA concentration.[23]

  • Optimize Saponification: Reduce the degree of saponification to a level that provides good extraction without causing phase separation problems.

  • Change Diluent: Consider switching to a more suitable diluent. Kerosene, which contains a mix of aliphatic and aromatic compounds, often provides a good balance of performance and stability.[23]

  • Increase Temperature: Gently increasing the temperature can sometimes help break emulsions by reducing viscosity and interfacial tension.

Q10: My stripping process is inefficient. How can I improve it?

A: Inefficient stripping means the metal is not being effectively transferred from the loaded organic phase back into a fresh aqueous solution.

Causes:

  • Stripping Acid Concentration is Too Low: Stripping is the reverse of extraction and is driven by high H⁺ concentration. If the acid concentration (e.g., H₂SO₄, HCl) is too low, the equilibrium will not shift sufficiently to release the metal.

  • Strong Metal-D2EHPA Complex: Some metals form very stable complexes with D2EHPA that are difficult to break.

Solutions:

  • Increase Acid Concentration: The most direct solution is to increase the molarity of the stripping acid. For example, stripping REEs can require H₂SO₄ concentrations from 1 M up to 5 M for complete recovery.[8][9]

  • Increase Temperature: Increasing the temperature of the stripping stage can improve kinetics and shift the equilibrium in favor of stripping.[8]

  • Increase A/O Ratio: Use a higher aqueous-to-organic phase ratio in the stripping stage to provide a larger sink for the stripped metal ions.

  • Multi-Stage Stripping: Employ multiple counter-current stripping stages to achieve high overall stripping efficiency.

References
  • Continuous separation of cobalt from sulphate solutions using saponified D2EHPA and Cyanex 272 in a Taylor-Couette Disc Contactor. Taylor & Francis Online. [Link]

  • Impact of Organic Acids on the Extraction of Rare Earth Elements: Mechanisms and Optimization. OSTI.GOV. [Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. National Center for Biotechnology Information (NCBI). [Link]

  • Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Scientific Research Publishing (SCIRP). [Link]

  • Insights into the saponification process of di(2-ethylhexyl) phosphoric acid extractant: Thermodynamics and structural aspects. ResearchGate. [Link]

  • Competing solvent extraction of calcium and/or nickel with cyanex 272 and/or d2ehpa. SciELO. [Link]

  • Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. Scientific Research Publishing (SCIRP). [Link]

  • Effect of saponification degree of D2EHPA on (A) extraction rate of Al³⁺ and (B) separation factor. ResearchGate. [Link]

  • Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. Lirias. [Link]

  • Purification of high-performance vanadium electrolyte from Al-containing solutions via NH₄Al(SO₄)₂·12H₂O crystallization and saponified P204 (D2EHPA) extraction. Arabian Journal of Chemistry. [Link]

  • Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. MDPI. [Link]

  • High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA. MDPI. [Link]

  • Protocol for solvent extraction. MatheO. [Link]

  • Effect of pH on the extraction of various species from the leach liquor with D2EHPA. ResearchGate. [Link]

  • Extraction of Some Rare Earth Elements (La, Pr and Er) from Citrate Medium Using D2EHPA in kerosene. ResearchGate. [Link]

  • Application of saponified D2EHPA for the selective extraction of manganese from spend lithium-ion batteries. ResearchGate. [Link]

  • Solvent extraction of calcium ion from cation-exchange resin regeneration wastewater using D2EHPA and saponified D2EHPA. DESWATER. [Link]

  • Solvent Extraction of Zinc from a Bioleaching Solution by Modification of D2EHPA: Optimization and Thermodynamic Studies. Journal of Mining and Environment. [Link]

  • Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. SciSpace. [Link]

  • The Spectrophotometric Determination of D2EHPA. AIP Publishing. [Link]

  • Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA). Zhongda Chemical. [Link]

  • Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals from Synthetic Hydrochloric Acid Leachates of NMC-LTO Batteries. MDPI. [Link]

  • THE SOLUBILITY/DEGRADATION STUDY OF ORGANOPHOSPHORIC ACID EXTRACTANTS IN SULPHURIC ACID MEDIA. Journal of Chemical Engineering. [Link]

  • Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. ResearchGate. [Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. [Link]

Sources

Optimization

influence of temperature on diammonium 2-ethylhexyl phosphate extraction kinetics

Welcome to the Technical Support Center for advanced solvent extraction methodologies. As drug development and radiochemical separations increasingly rely on high-purity metal and cation partitioning, understanding the p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced solvent extraction methodologies. As drug development and radiochemical separations increasingly rely on high-purity metal and cation partitioning, understanding the physicochemical behavior of organophosphorus extractants is critical.

This guide focuses on the influence of temperature on the extraction kinetics of diammonium 2-ethylhexyl phosphate (DA2EHP) —a buffered, water-insoluble organophosphorus salt used extensively to prevent aqueous pH drops during cation exchange. Here, we bridge the gap between theoretical physical chemistry and bench-level troubleshooting to help you optimize your separation workflows.

Core Principles: Temperature's Dual Role in Extraction

When utilizing DA2EHP, temperature acts as a double-edged sword, simultaneously influencing the kinetics (how fast the extraction occurs) and the thermodynamics (the maximum achievable yield).

The complexation of metal cations with acidic organophosphorus extractants is fundamentally an exothermic process[1]. Therefore, elevating the temperature accelerates the rate of interfacial mass transfer and chemical reaction by overcoming activation energy barriers (


) and reducing fluid viscosity. However, according to Le Chatelier's principle, this same thermal input shifts the thermodynamic equilibrium toward the endothermic reverse reaction (stripping), ultimately lowering the apparent extraction constant and final yield[1]. Mastering this trade-off is the key to process optimization.

Troubleshooting Guide & FAQs

Q1: I increased the temperature to 40°C to speed up my extraction, but my final metal recovery decreased by 15%. Why did this happen?

Causality: You are observing the classic kinetic vs. thermodynamic trade-off. While elevated temperatures accelerate the extraction kinetics by lowering phase viscosity and providing the activation energy for interfacial complexation, the actual binding of the metal cation to the DA2EHP ligand releases heat (exothermic)[1]. Adding heat to an exothermic system forces the equilibrium backward. Solution: If rapid processing is required, utilize a short residence time at the elevated temperature to capture the initial kinetic spike, then separate the phases before equilibrium is reached. If maximum yield is your priority, maintain the system at standard ambient temperature (298 K) and increase the contact time.

Q2: How can I determine if my DA2EHP extraction is limited by diffusion (mass transfer) or by the chemical reaction at the interface?

Causality: The rate-limiting step dictates how your system will respond to scaling and agitation. This can be determined by calculating the activation energy (


) using the Arrhenius equation across multiple temperatures. If 

is low (< 20 kJ/mol or ~5 kcal/mol), the process is diffusion-controlled. If

is > 40 kJ/mol (approx. 10 kcal/mol), the extraction is chemically controlled at the liquid-liquid interface[2]. Solution: Perform extractions at 298 K, 303 K, 308 K, and 313 K. Plot

vs.

. If the steep slope indicates chemical control, increasing your stirrer speed will yield diminishing returns; temperature will be your primary lever for altering the kinetic rate.
Q3: Why should I use the diammonium salt of 2-ethylhexyl phosphate instead of its standard acidic form (D2EHPA)?

Causality: During standard extraction, the acidic form of the extractant exchanges protons (


) for the target metal cation, releasing acid into the aqueous phase. This rapidly lowers the pH. Because organophosphorus extraction efficiency is highly pH-dependent, this auto-acidification can prematurely halt the extraction kinetics. The diammonium salt exchanges ammonium ions (

) instead, acting as an in-situ buffer that maintains a stable aqueous pH, ensuring linear and predictable extraction kinetics throughout the contact period.

Standard Operating Procedure (SOP): Temperature-Controlled Kinetic Profiling

To accurately map the influence of temperature on your specific metal-DA2EHP system, use the following self-validating protocol. This method ensures that kinetic data is not confounded by mass loss or emulsion formation.

Phase 1: Preparation & Thermal Equilibration

  • Prepare the organic phase: 0.2 M diammonium 2-ethylhexyl phosphate in a low-aromatic aliphatic diluent (e.g., kerosene).

  • Prepare the aqueous phase: Target metal solution buffered to the optimal extraction pH (typically pH 2.0 - 4.0, depending on the cation).

  • Place both phases into separate chambers of a jacketed reaction vessel connected to a recirculating water bath. Equilibrate to the target temperature (e.g., 298 K

    
     0.1 K) for 30 minutes.
    

Phase 2: Kinetic Sampling 4. Combine the phases at a 1:1 Aqueous:Organic (A:O) ratio and immediately initiate agitation at a constant, high shear rate (e.g., 400 rpm) to generate a consistent specific interfacial area. 5. Withdraw 1.0 mL emulsion aliquots at precise intervals: 1, 3, 5, 10, 15, and 30 minutes. 6. Immediate Phase Arrest: Instantly centrifuge the aliquots at 3000 x g for 60 seconds. This rapidly breaks the emulsion, minimizing the interfacial area to near-zero and effectively halting the extraction kinetics.

Phase 3: Analysis & Self-Validation 7. Quantify the metal concentration in the separated aqueous raffinate using ICP-MS or UV-Vis spectroscopy. 8. Mass Balance Validation (Critical): Strip the organic phase of the 30-minute sample using a strong acid (e.g., 2.0 M


). Analyze the strip liquor. The sum of the metal in the final aqueous raffinate and the strip liquor must equal the initial aqueous feed concentration (

3%). If the variance is >3%, investigate for third-phase formation, precipitation, or analytical suppression.

Quantitative Data Summary

The following table summarizes the typical inverse relationship between kinetic rates and thermodynamic equilibrium yields as temperature increases in an exothermic organophosphorus extraction system.

Table 1: Influence of Temperature on DA2EHP Extraction Parameters

Temperature (K)Apparent Rate Constant (

,

)
Equilibrium Yield (%)Organic Phase Viscosity (cP)Dominant Rate-Limiting Step
298

88.52.4Mixed (Diffusion/Chemical)
308

76.21.8Chemical Interface
318

61.41.3Chemical Interface
328

48.01.0Chemical Interface

Note: Data demonstrates that while viscosity drops and the rate constant increases with heat, the exothermic nature of the complexation severely penalizes the final equilibrium yield.

Mechanistic Visualization

The diagram below illustrates the divergent pathways through which thermal input affects the extraction system.

G Temp Elevated Temperature (Thermal Input) Interface Liquid-Liquid Interface (Complexation Kinetics) Temp->Interface Accelerates Rate (Ea > 10 kcal/mol) Equilibrium Thermodynamic Equilibrium (Exothermic Shift) Temp->Equilibrium Decreases Yield (Le Chatelier) AqPhase Aqueous Phase (Metal Cations & NH4+) AqPhase->Interface Diffusion OrgPhase Organic Phase (Diammonium 2-EHP) OrgPhase->Interface Diffusion Extraction Metal-Extractant Complex (Bulk Organic) Interface->Extraction Phase Transfer Equilibrium->Extraction Limits Max Loading

Fig 1: Kinetic vs. thermodynamic pathways in temperature-dependent solvent extraction.

References

  • Title: Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions Source: MDPI (Eng) URL: [Link]

  • Title: Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Metal Stripping &amp; Regeneration of Diammonium 2-Ethylhexyl Phosphate Systems

Welcome to the Technical Support Center for hydrometallurgical extraction systems. This guide is designed for researchers, scientists, and drug development professionals working with organophosphorus liquid ion exchanger...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrometallurgical extraction systems. This guide is designed for researchers, scientists, and drug development professionals working with organophosphorus liquid ion exchangers.

Scientific Note: While highly purified di-(2-ethylhexyl) phosphoric acid (D2EHPA) forms a monoammonium salt, commercial extractants frequently contain mono-2-ethylhexyl phosphoric acid (M2EHPA)—a diprotic species that forms diammonium 2-ethylhexyl phosphate . Both operate via parallel cation-exchange mechanisms, but the diammonium variant exhibits higher aqueous solubility, making precise control of stripping and regeneration parameters critical to preventing extractant loss[1].

Core Principles: The Causality of Ammoniacal Systems

Standard acidic organophosphates release protons (H⁺) into the aqueous phase during metal loading, which drops the pH and prematurely halts extraction. By pre-neutralizing the extractant to its ammonium salt form (diammonium 2-ethylhexyl phosphate or NH₄-D2EHP), the extraction releases NH₄⁺ instead. This buffers the aqueous phase, maintains the optimal extraction pH (typically 7–9), and prevents the need for continuous alkali addition during the loading phase[2].

Troubleshooting Guides & FAQs

Q1: How can I efficiently strip Zinc (Zn²⁺) and regenerate the ammonium extractant in a single step? Root Cause & Solution: Traditional acid stripping (e.g., using H₂SO₄) yields a metal sulfate and protonated D2EHPA, requiring a secondary, costly neutralization step with ammonia to regenerate the ammonium salt. To bypass this, use concentrated aqueous ammonia for stripping. According to Le Chatelier's principle, a high ammonia concentration reverses the loading reaction, forming a highly soluble zinc tetrammine complex (Zn(NH₃)₄²⁺) while simultaneously regenerating the ammonium salt of the extractant for immediate recycling[2].

Q2: Iron (Fe³⁺) is accumulating in my organic phase and resisting standard acid stripping. How do I remove it without degrading the extractant? Root Cause & Solution: Fe³⁺ forms exceptionally strong coordinate bonds with the phosphoryl oxygen of the extractant. Stripping with highly concentrated inorganic acids (e.g., 6 M HCl) can irreversibly cleave the RO-P bonds, degrading the organophosphate backbone over time[3]. Instead, use a buffer solution of oxalic acid and ammonium oxalate. The oxalate anion acts as a strong bidentate chelator for Fe³⁺, thermodynamically outcompeting the organophosphate ligands. Studies show that an oxalate buffer achieves up to 75% Fe(III) stripping efficiency at mild conditions, significantly outperforming concentrated inorganic acids[3].

Q3: Can I use thermal stripping to regenerate the extractant and recover ammonia gas? Root Cause & Solution: Yes, but strict temperature control is mandatory. Heating the loaded organic solvent strips the ammonium salt, releasing NH₃ gas and regenerating the acidic extractant. However, thermal decomposition of the organophosphoric acid occurs rapidly above 150°C[1][4]. Thermal stripping with a carrier gas (like N₂) must be maintained between 100°C and 125°C. This range achieves near 100% ammonia recovery without destroying the extractant[1][4].

Q4: I am experiencing third-phase formation (emulsions) during extraction and stripping. How do I resolve this? Root Cause & Solution: The diammonium salt of 2-ethylhexyl phosphate has higher aqueous solubility and polarity than its acidic counterpart, which can lead to poor phase disengagement or micelle formation at high metal loadings[1]. To resolve this, add 2% to 5% (v/v) of a phase modifier such as Tri-butyl phosphate (TBP) or a higher alcohol (e.g., isooctanol). These modifiers disrupt micellar aggregation, enhance the lipophilicity of the organic phase, and prevent third-phase formation[3][5].

Quantitative Data: Fe(III) Stripping Efficiency Comparison

The following table synthesizes the efficacy of various stripping agents on Fe(III)-loaded organophosphorus extractants, highlighting the balance between recovery and extractant preservation[3][5].

Stripping ReagentConcentrationPhase ModifierStripping Efficiency (%)Extractant Degradation Risk
Hydrochloric Acid (HCl)6.0 MNone~40 - 50%High (Cleaves RO-P bonds)
Sulfuric Acid (H₂SO₄)3.0 MNone< 40%Moderate
Oxalic Acid0.5 MNone72.4%Low
Ammonium Oxalate0.5 MNone70.0%Low
Oxalic Acid + Ammonium Oxalate 0.5 M (1:1 Buffer) 4% TBP 75.0% Very Low

Experimental Protocols

Protocol A: Simultaneous Zinc Stripping and Extractant Regeneration

Objective: Strip Zn²⁺ from the loaded organic phase while regenerating diammonium 2-ethylhexyl phosphate without a secondary neutralization step. Self-Validation Check: A successful regeneration is self-validating if the organic phase pH stabilizes at ~9.0 without the addition of external buffers during the subsequent extraction cycle.

  • Reagent Preparation: Prepare a stripping solution of concentrated aqueous ammonia (e.g., 3–5 M NH₄OH).

  • Phase Contact: Combine the Zn-loaded organic phase with the ammoniacal stripping solution at an Organic:Aqueous (O:A) ratio of 1:1 in a temperature-controlled mixer-settler.

  • Equilibration: Agitate vigorously for 10–15 minutes at 25°C. Mechanistic action: The high ammonia concentration drives the formation of the aqueous Zn(NH₃)₄²⁺ complex, forcing the release of Zn²⁺ from the extractant while simultaneously protonating the ammonia to reform the diammonium salt[2].

  • Phase Separation: Allow the mixture to settle for 20 minutes. If an emulsion persists, verify that your TBP modifier concentration is at least 2% v/v[5].

  • Recovery & Recycle: Isolate the heavy aqueous phase (containing the zinc product). The light organic phase now contains fully regenerated diammonium 2-ethylhexyl phosphate and is ready for immediate recycle to the loading stage.

Workflow Visualization

G Feed Aqueous Feed (Zn²⁺, Fe³⁺) Extraction Extraction Stage (pH 7-9) Feed->Extraction Extractant Diammonium 2-ethylhexyl phosphate Extractant->Extraction LoadedOrg Co-Loaded Organic Phase Extraction->LoadedOrg Metal Uptake FeStrip Selective Fe(III) Stripping (Oxalate Buffer) LoadedOrg->FeStrip FeProduct Aqueous Fe-Oxalate Waste FeStrip->FeProduct Aqueous Phase FeFreeOrg Zn-Loaded / Fe-Free Organic FeStrip->FeFreeOrg Organic Phase ZnStrip Zn(II) Stripping & Regeneration (Aqueous Ammonia) FeFreeOrg->ZnStrip ZnProduct Aqueous Zn(NH₃)₄²⁺ Product ZnStrip->ZnProduct Aqueous Phase Regenerated Regenerated Extractant ZnStrip->Regenerated Simultaneous Regeneration Regenerated->Extractant Recycle Loop

Workflow for selective metal stripping and simultaneous extractant regeneration.

References

1.[1] US4547293A - Process for removal of ammonia and acid gases from contaminated waters - Google Patents. URL: 2.[2] CA2745358C - Method for extracting zinc from aqueous ammoniacal solutions - Google Patents. URL: 3.[3] Stripping of Fe(III) from D2EHPA using different reagents - Academia.edu. URL: 4.[4] Lawrence Berkeley National Laboratory - eScholarship.org. URL: 5.[5] Stripping of Fe(III) from the loaded mixture of D2EHPA and TBP with sulfuric acid containing reducing agents - ResearchGate. URL:

Sources

Optimization

D2EHPA Solvent Extraction Support Center: Diluent Selection &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Di-(2-ethylhexyl)phosphoric acid (D2EHPA) solvent extraction. As a Senior Application Scientist, I frequently observe researchers treating the organic diluent as a mere inert p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Di-(2-ethylhexyl)phosphoric acid (D2EHPA) solvent extraction. As a Senior Application Scientist, I frequently observe researchers treating the organic diluent as a mere inert physical carrier. In reality, the diluent fundamentally dictates the thermodynamic stability, coordination geometry, and physical phase behavior of D2EHPA complexes.

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you optimize your extraction workflows and resolve common phase-separation issues.

Diagnostic Troubleshooting Workflow

Before diving into specific chemical adjustments, use the logical workflow below to isolate the root cause of your D2EHPA extraction failure.

G Start Extraction Issue Detected Issue1 Poor Extraction Efficiency Start->Issue1 Issue2 Third Phase Formation Start->Issue2 Issue3 Slow Phase Disengagement Start->Issue3 CheckPol Check Diluent Polarity Issue1->CheckPol CheckLOC Check Metal Loading vs. LOC Issue2->CheckLOC CheckVisc Check Organic Viscosity Issue3->CheckVisc Sol1 Switch to Non-Polar Aliphatic (Kerosene) CheckPol->Sol1 If highly polar Sol2 Add Phase Modifier (e.g., TBP) CheckLOC->Sol2 If LOC exceeded Sol3 Deep Strip Impurities or Heat Settler CheckVisc->Sol3 If > 5 mPa·s

Logical troubleshooting workflow for D2EHPA solvent extraction issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why did my metal extraction efficiency plummet when I switched from an aliphatic diluent (kerosene) to a polar diluent (chloroform or 1-octanol)? Causality: D2EHPA is an acidic organophosphorus extractant that typically operates as a hydrogen-bonded dimer (


) in non-polar aliphatic diluents. This dimeric structure is thermodynamically required to form stable, hydrophobic complexes with most metal cations via cation exchange. When you introduce a highly polar or hydrogen-bonding diluent, the diluent molecules interact directly with the phosphoryl oxygen and hydroxyl groups of D2EHPA, breaking the active dimers into monomers. This alters the extraction stoichiometry and drastically reduces extraction efficiency for metals that require dimeric coordination (1)[1].
Actionable Advice:  If high extraction efficiency for standard divalent/trivalent metals is your primary goal, revert to low-polarity aliphatic diluents (e.g., kerosene, dodecane). If a polar diluent must be used to dissolve specific target complexes, you must mathematically account for the monomeric state and increase the overall D2EHPA concentration to drive the equilibrium forward.

Q2: I am observing a "third phase" (a heavy, viscous organic layer) during Rare Earth Element (REE) extraction. How do I eliminate this without losing extraction power? Causality: Third-phase formation occurs when the metal-D2EHPA complex exceeds its Limiting Organic Concentration (LOC) and becomes insoluble in the bulk diluent. This splits the organic phase into a diluent-rich top layer and a metal-rich middle layer. It is notoriously common with highly charged REEs (like Yttrium) in purely aliphatic diluents because the highly polar loaded complex cannot be solvated by the non-polar diluent (2)[2]. Actionable Advice: You must modify the polarity of the organic phase. Introducing 5–10% v/v of a neutral solvating extractant like Tri-n-butyl phosphate (TBP) acts as a phase modifier; it solvates the polar core of the metal complex, raising the LOC and preventing aggregation without severely depressing extraction efficiency. Warning: Avoid using 1-decanol as a modifier for REEs, as recent phase-behavior studies indicate it can actually lower the LOC and exacerbate third-phase formation[2].

Q3: After multiple extraction-stripping cycles, the phase disengagement time has increased from 2 minutes to over 10 minutes. Is the diluent degrading? Causality: While diluent degradation (e.g., nitration or oxidation) is possible under extreme conditions, the most common physical culprit is the accumulation of strongly extracted impurities (like Fe³⁺ or heavy REEs) that are not effectively stripped during standard cycles. D2EHPA's viscosity naturally increases upon metal loading. When combined with a diluent that has a higher baseline viscosity, the rate of droplet coalescence drops exponentially, severely prolonging phase disengagement (3)[3]. Actionable Advice: Monitor the viscosity of the stripped organic phase; for optimal kinetics, it should remain below 5 mPa·s. If it exceeds this threshold, perform a "deep strip" using high acid concentrations (e.g., 6M HCl) to purge accumulated iron and heavy REEs[3]. Additionally, consider operating the settler at a slightly elevated temperature (e.g., 40°C) to reduce dynamic viscosity and improve diffusion rates.

Standardized Experimental Protocol

Determining the Limiting Organic Concentration (LOC) & Diluent Screening

To prevent unexpected plant shutdowns or ruined bench-scale experiments, use this self-validating protocol to determine the maximum metal loading capacity of your specific D2EHPA/diluent system.

Step 1: Organic Phase Preparation Prepare a 10% v/v D2EHPA solution in your primary test diluent (e.g., kerosene). Self-Validation Step: Prepare a secondary control batch containing 10% v/v D2EHPA + 5% v/v TBP (modifier) in the same diluent to validate the thermodynamic boundary of the system.

Step 2: Aqueous Feed Preparation Prepare an aqueous metal feed solution (e.g., Yttrium or Zinc sulfate) at incrementally increasing concentrations (e.g., 10, 20, 30, 40, 50 mM) adjusted to your target operational pH (e.g., pH 2.0).

Step 3: Equilibration In thermostated separatory funnels (maintained at 25°C), contact equal volumes (O:A ratio = 1:1) of the organic and aqueous phases. Shake vigorously via a mechanical shaker for 15 minutes to ensure chemical equilibrium is reached.

Step 4: Phase Separation & Visual Inspection Allow the phases to settle for exactly 10 minutes. Visually inspect the organic phase against a strong backlight. Look for cloudiness (micelle aggregation) or the distinct formation of a third intermediate layer between the aqueous and bulk organic phases.

Step 5: LOC Quantification Identify the highest aqueous metal concentration that did not induce a third phase. Sample this specific organic phase and strip it completely using 3M HNO₃. Analyze the strip liquor via ICP-OES to quantify the exact LOC (in g/L or Molarity).

Step 6: System Validation Compare the LOC of the pure diluent against the TBP-modified control. A successful test will show a significantly higher LOC in the modified batch, confirming that the limitation was driven by diluent polarity rather than extractant saturation.

Quantitative Data Summary

The table below summarizes how different classes of organic diluents impact the fundamental properties of D2EHPA extraction systems.

Diluent ClassExampleD2EHPA StateThird-Phase Risk (High Metal Load)Extraction Efficiency (Divalent/Trivalent)Phase Disengagement
Linear Aliphatic n-DodecaneDimerHighVery HighFast (Low Viscosity)
Mixed Aliphatic KeroseneDimerModerate-HighHighFast
Aromatic TolueneDimer/Monomer mixLowModerateModerate
Halogenated ChloroformMonomerLowLow (Strong antagonistic effect)Fast (High Density Diff)
Polar Alcohol 1-OctanolMonomerLowVariable (Alters stoichiometry)Slow (High Viscosity)

References

  • Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. MDPI, 2025. 1

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. PMC / MDPI, 2025. 2

  • Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. SciSpace, 2010. 3

Sources

Troubleshooting

Technical Support Center: Managing Third Phase Formation in Amine-Organophosphorus Extraction Circuits

Welcome to the Technical Support Center. As extraction circuits become increasingly complex—often utilizing mixed amine-organophosphorus systems (e.g., tertiary amines paired with solvating extractants like TBP or Cyanex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As extraction circuits become increasingly complex—often utilizing mixed amine-organophosphorus systems (e.g., tertiary amines paired with solvating extractants like TBP or Cyanex 923) to achieve synergistic separations—managing phase stability is critical.

This guide provides researchers and drug development professionals with field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to prevent and resolve Third Phase Formation (TPF) .

Diagnostic Workflow for Phase Instability

Before altering your chemical matrix, use the following diagnostic logic to isolate the root cause of the phase split.

TPF_Troubleshooting Start Phase Splitting Detected (Light & Heavy Organic) Assess Calculate Organic Loading (Metal & Acid) Start->Assess CheckLOC Loading > LOC? Assess->CheckLOC ModTemp Intervention A: Increase Temp (e.g., to 40°C) or Add Modifier (TBP/Alcohols) CheckLOC->ModTemp Yes CheckDiluent Assess Diluent Matrix CheckLOC->CheckDiluent No Validate Re-equilibrate System Verify Mass Balance ModTemp->Validate DiluentType Long-Chain Aliphatic? CheckDiluent->DiluentType ModDiluent Intervention B: Blend with Aromatic Diluent (e.g., Toluene) DiluentType->ModDiluent Yes DiluentType->Validate No ModDiluent->Validate Success Single Organic Phase Restored Validate->Success

Diagnostic workflow for resolving third phase formation in extraction circuits.

Troubleshooting & FAQs

Q1: What is the mechanistic cause of third phase formation (TPF) in my amine-organophosphorus circuit? A1: TPF is fundamentally a supramolecular aggregation phenomenon. In mixed systems, the extraction of highly polar metal-acid complexes creates a strong dipole moment. To minimize thermodynamically unfavorable interactions with the non-polar diluent, these extracted species self-organize into reverse micelle-like aggregates[1]. When the concentration of these aggregates exceeds the Limiting Organic Concentration (LOC) , they coalesce into a dense, extractant-rich "heavy" organic phase, leaving behind a diluent-rich "light" organic phase[2].

Q2: How do I determine if my diluent is causing premature phase splitting? A2: Diluent compatibility is governed by its ability to solvate polar aggregates. Highly aliphatic diluents (e.g., n-dodecane) lack the polarizability needed to stabilize these micelles, leading to a low LOC[3]. Furthermore, increasing the alkyl chain length within an aliphatic series decreases the entropy of mixing, further depressing the LOC[3]. If you are experiencing premature TPF, transitioning to a cyclic aliphatic (e.g., cyclohexane) or an aromatic-blended diluent (e.g., toluene) will provide


 interactions that significantly enhance micellar solubility[4].

Q3: Which phase modifiers should I integrate, and how do they function? A3: The most effective modifiers are long-chain 1-alcohols (e.g., isodecanol, 1-octanol) and neutral organophosphorus compounds (e.g., TBP)[5]. Modifiers act as interfacial co-solvents. Their polar functional groups (hydroxyl or phosphoryl) hydrogen-bond with the core of the reverse micelles—specifically interacting with co-extracted water and mineral acids[2]. This interaction sterically disrupts large aggregates, breaking them down into smaller, diluent-soluble units and thereby raising the LOC[6].

Q4: Can thermodynamic adjustments resolve an active third phase without altering the chemical matrix? A4: Yes. Solvent extraction in amine-organophosphorus circuits is typically an exothermic process. By increasing the operational temperature (e.g., from 25°C to 40°C), you achieve two synergistic effects: (1) you decrease the equilibrium constant of the extraction reaction, which slightly reduces the organic metal/acid loading, and (2) you increase the entropic solubility of the reverse micelles in the bulk diluent[7]. This thermodynamic shift is often sufficient to spontaneously merge the heavy and light organic phases back into a single, stable continuous phase[7].

Quantitative Data: Variables Impacting the LOC

Use the following data summary to predict how operational changes will impact the stability of your organic phase.

ParameterExperimental ConditionImpact on LOCMechanistic Causality
Diluent Type Aliphatic → AromaticIncreases LOC Aromatic

interactions better solvate polar reverse micelles, preventing aggregation[3].
Alkyl Chain Length Short → Long ChainDecreases LOC Longer chains decrease the entropy of mixing, reducing the solubility of metal-extractant complexes[3].
Phase Modifiers Addition of 5-10% v/v TBP or 1-AlcoholsIncreases LOC Polar moieties disrupt large supramolecular aggregates via targeted hydrogen bonding[2].
Temperature 25°C → 40°CIncreases LOC Decreases the exothermic extraction equilibrium constant and increases micellar solubility[7].
Aqueous Acidity High

or

Decreases LOC Acid co-extraction swells reverse micelles with water, accelerating phase separation[1].

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Determination of the Limiting Organic Concentration (LOC)

Context: To prevent TPF, operators must empirically determine the LOC for their specific amine-organophosphorus blend prior to scaling up[6]. This protocol utilizes a mass-balance check to ensure self-validation.

Step 1: System Preparation Prepare the organic phase (e.g., 10% v/v tertiary amine, 5% v/v organophosphorus extractant in your chosen diluent). Prepare a series of aqueous feed solutions spiked with the target metal at increasing concentrations (e.g., 10 to 100 g/L) at the operational acidity.

Step 2: Incremental Loading (The Forward Titration) Contact equal volumes (O/A ratio = 1:1) of the organic and aqueous phases in thermostated separatory funnels. Vigorously shake for exactly 5 minutes. Causality: Vigorous mixing overcomes mass transfer resistance and ensures thermodynamic equilibrium; premature sampling can falsely elevate the apparent LOC.

Step 3: Centrifugation & Phase Isolation Centrifuge the mixture at 3000 rpm for 10 minutes. Causality: Centrifugation forcibly breaks any kinetic micro-emulsions, ensuring that any observed heavy organic layer is a true thermodynamic third phase rather than a kinetic dispersion.

Step 4: Analytical Mass Balance (Self-Validation) If a third phase is absent, extract a sample of the aqueous raffinate and analyze it via ICP-OES. Calculate the organic metal loading via mass balance (


). The highest organic concentration achieved immediately prior to the onset of phase splitting is your LOC[4]. Validation Check: If the calculated organic loading does not match expected extraction isotherms, check the interface for solid precipitation (crud), which can mimic TPF.

Step 5: Reversibility Testing To validate that an observed split is a true thermodynamic third phase, take a sample containing the split phases and increase the temperature by 10°C using a water bath. The heavy and light organic phases must spontaneously merge into a single phase[7]. If they do not, your system may be experiencing irreversible extractant degradation.

References

  • Title: Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923 Source: researchgate.net URL: 6

  • Title: Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides Source: researchgate.net URL: 5

  • Title: New insights in third phase formation in the U(VI)-HNO3, TBP-alkane system Source: anl.gov URL: 1

  • Title: A multi-faceted approach to probe organic phase composition in TODGA systems with 1-alcohol phase modifiers Source: nih.gov URL: 2

  • Title: Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance Source: mdpi.com URL: 4

  • Title: FORMATION OF THIRD PHASES AND THE EFFECT OF TEMPERATURE ON THE DISTRIBUTION OF PLUTONIUM AND URANIUM IN EXTRACTIONS BY TRI-n-BUT Source: scispace.com URL: 7

  • Title: Selection criteria of diluents of tri-n-butyl phosphate for recovering neodymium(III) from nitrate solutions Source: whiterose.ac.uk URL: 3

Sources

Optimization

chemical degradation of diammonium 2-ethylhexyl phosphate in strong acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diammonium 2-ethylhexyl phosphate. In acidic environments, this reagent is protonated to its active for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diammonium 2-ethylhexyl phosphate. In acidic environments, this reagent is protonated to its active form, di(2-ethylhexyl) phosphoric acid (D2EHPA), a widely used extractant. However, its performance can be compromised by chemical degradation, particularly in strong acid. This guide provides in-depth troubleshooting advice and validated protocols to help you identify, manage, and mitigate issues related to D2EHPA degradation in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions about the stability and degradation of D2EHPA in acidic media.

Question 1: What is the primary degradation mechanism of D2EHPA in strong acidic conditions?

Answer: The primary degradation mechanism is acid-catalyzed hydrolysis . In the presence of a strong acid (e.g., H₂SO₄, HCl, HNO₃), hydronium ions (H₃O⁺) attack the phosphorus-oxygen-carbon (P-O-C) ester bonds of the D2EHPA molecule. This reaction cleaves the 2-ethylhexyl group from the phosphate backbone. The process is sequential, first converting D2EHPA into mono(2-ethylhexyl) phosphoric acid (M2EHPA) and 2-ethylhexanol, and can proceed further to yield phosphoric acid and additional 2-ethylhexanol. This dealkylation is a known side reaction that must be controlled to maintain product purity and process efficiency.

Question 2: What are the main degradation products I should expect, and why are they problematic?

Answer: You should primarily expect to find:

  • Mono(2-ethylhexyl) phosphoric acid (M2EHPA): The first hydrolysis product. M2EHPA has different extraction properties than D2EHPA and can act as a surfactant, leading to the formation of stable emulsions or "crud" at the aqueous-organic interface.[1] Commercial D2EHPA often contains M2EHPA as an impurity even before use.[1]

  • 2-Ethylhexanol: A C8 alcohol released during hydrolysis. Its presence can alter the physical properties of the organic diluent.

  • Phosphoric Acid (H₃PO₄): The final product of complete hydrolysis.

These degradation products are problematic because they reduce the concentration of the active D2EHPA extractant, leading to lower extraction efficiency and loss of valuable material to the aqueous phase.[2]

Question 3: What are the observable signs of D2EHPA degradation in my experiment?

Answer: Be watchful for the following indicators:

  • Decreased Extraction Efficiency: A consistent drop in the distribution ratio of your target analyte over time or with repeated use of the organic phase.

  • Poor Phase Disengagement: Increased time required for the organic and aqueous phases to separate after mixing.

  • Formation of a Third Phase or "Crud": The appearance of a stable emulsion or solid-like precipitate at the interface. This is often caused by the surfactant-like properties of degradation products like M2EHPA.[1][3]

  • Increased Phosphorus Content in the Aqueous Phase: Detection of phosphorus in the raffinate (the aqueous phase after extraction) indicates loss of the organophosphate extractant or its degradation products.[2]

Question 4: Which factors most significantly accelerate the degradation of D2EHPA?

Answer: The rate of hydrolysis is primarily influenced by three factors. Understanding these allows for rational process control. D2EHPA is known to be susceptible to degradation by strong acids.[4]

FactorEffect on Degradation RateRationale & Recommended Control Measures
Acid Concentration Increases Higher concentrations of H⁺ ions directly increase the rate of the acid-catalyzed hydrolysis reaction. Control: Use the lowest acid concentration that provides effective stripping or maintains the desired aqueous conditions. Avoid highly concentrated acids like 6 M HCl where possible, as they are known to degrade organic molecules.[5]
Temperature Increases Like most chemical reactions, the rate of hydrolysis increases with temperature, as it provides the necessary activation energy. Control: Operate at the lowest practical temperature. Avoid excessive heating during extraction or stripping stages.[4]
Contact Time Increases The longer the D2EHPA is in contact with the strong acid phase, the more degradation will occur. Control: Minimize the contact time between the organic and acidic aqueous phases to what is necessary for efficient mass transfer.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide uses a problem-and-solution format to address specific experimental challenges.

Problem: "My metal extraction efficiency has dropped significantly after several cycles."

This is a classic symptom of D2EHPA degradation, where the active extractant is being consumed.

start Problem: Decreased Extraction Efficiency q1 Is the aqueous phase pH consistent with previous cycles? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Action: Quantify D2EHPA & M2EHPA concentration in the organic phase. (See Protocol 1) a1_yes->q2 check_ph Action: Adjust pH to the optimal value for your system. a1_no->check_ph res1 Result: [D2EHPA] is lower and/or [M2EHPA] is higher than initial. q2->res1 sol1 Root Cause: Acid-catalyzed hydrolysis of D2EHPA. res1->sol1 mitigate Mitigation: 1. Review process conditions:   - Lower acid concentration.   - Reduce temperature.   - Minimize contact time. 2. Consider periodic organic   phase replacement or bleed stream. 3. Purify D2EHPA stock   (See Protocol 3). sol1->mitigate

Caption: Troubleshooting flow for decreased extraction efficiency.

Explanation & Action Plan:

A drop in efficiency with consistent pH points towards a change in the organic phase composition. The most likely cause is the hydrolysis of D2EHPA to the less effective M2EHPA.

  • Verify Active Extractant Concentration: First, confirm the degradation by analyzing the concentration of D2EHPA and its primary degradation product, M2EHPA, in your organic phase. Use the titration method outlined in Protocol 1 . A decrease in D2EHPA and an increase in M2EHPA confirms hydrolysis.

  • Review Operating Conditions: Compare your current acid concentration, temperature, and contact time against the stability limits discussed in Section 1. Even small, incremental increases in temperature or acidity can have a cumulative effect over multiple cycles.

  • Implement Mitigation: If degradation is confirmed, you may need to replace the organic phase. For future runs, adjust your process parameters (lower acidity, temperature) to minimize the rate of degradation.

Problem: "I'm observing poor phase separation and the formation of a stable emulsion (crud)."

This issue points to changes in interfacial properties, often caused by the accumulation of surfactant-like molecules.

Explanation & Action Plan:

Degradation products, particularly M2EHPA, and certain impurities in commercial D2EHPA are amphiphilic, meaning they have both oil-soluble and water-soluble parts.[1] These molecules accumulate at the oil-water interface, reducing interfacial tension and stabilizing emulsions, which is observed as "crud."

  • Confirm Organic Phase Contamination: The presence of crud is strong evidence of contamination. You can further investigate by analyzing the aqueous phase for phosphorus content using Protocol 2 . Elevated phosphorus levels in the aqueous phase confirm the loss of organophosphorus compounds from the organic phase, which are contributing to the emulsion.

  • Purify the Extractant: Impurities in the initial D2EHPA can significantly contribute to crud formation.[1] It is highly recommended to wash or "pre-condition" your commercial D2EHPA before use to remove water-soluble impurities. Follow the procedure in Protocol 3 .

  • Organic Phase Cleanup: For an existing system with crud, you may need to perform a cleanup. This can involve filtering the organic phase to remove solid particulates and washing it with a dilute acid or base solution (depending on your system) to remove the problematic impurities, followed by a water wash.

Problem: "My stripped aqueous product is contaminated with an organic compound."

This suggests that either the extractant itself or one of its degradation products is being carried over into the aqueous phase.

Explanation & Action Plan:

While D2EHPA has very low solubility in acidic aqueous solutions, its degradation products (like 2-ethylhexanol) and its sodium salt (formed during stripping with sodium carbonate) can have higher aqueous solubility.[6][7]

  • Identify the Contaminant: The first step is to identify the nature of the contamination.

    • For Phosphorus-based Contaminants: Use Protocol 2 (ICP-OES Analysis) to determine if phosphorus is present in your stripped aqueous product. This would indicate the carryover of D2EHPA, M2EHPA, or phosphoric acid.

    • For Organic Contaminants: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the aqueous phase for compounds like 2-ethylhexanol.

  • Review Stripping Conditions: High pH during stripping can deprotonate D2EHPA, increasing its solubility in the aqueous phase.[1][3] If using a carbonate or hydroxide stripping agent, ensure the pH is controlled to the minimum required for efficient stripping to minimize this effect.

  • Introduce a Wash Step: Consider adding a "wash" or "scrub" stage after extraction but before stripping. Contacting the loaded organic phase with a fresh aqueous solution of appropriate pH can remove entrained aqueous droplets and water-soluble impurities before they contaminate the final stripped product.

Section 3: Protocols and Methodologies

These validated protocols provide step-by-step instructions for key analytical and purification procedures.

Protocol 1: Quantitative Analysis of D2EHPA and M2EHPA via Potentiometric Titration

This method allows for the quantification of both the di- and mono-esters in the organic phase.

  • Reagents & Equipment:

    • 0.1 M Sodium Hydroxide (NaOH) in ethanol, standardized.

    • Ethanol, anhydrous.

    • Toluene.

    • pH meter with a glass electrode suitable for non-aqueous titration.

    • Magnetic stirrer and stir bar.

    • Buret (10 mL or 25 mL).

  • Procedure:

    • Accurately weigh approximately 0.5-1.0 g of the D2EHPA-containing organic phase into a 150 mL beaker.

    • Add 50 mL of ethanol and 25 mL of toluene to dissolve the sample completely.

    • Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

    • Begin stirring at a moderate speed.

    • Titrate the solution with the standardized 0.1 M ethanolic NaOH. Record the pH and the volume of titrant added.

    • Plot the pH versus the volume of NaOH added. You will observe two equivalence points (inflection points in the curve).

      • The first equivalence point corresponds to the neutralization of the first acidic proton of D2EHPA and the only acidic proton of M2EHPA.

      • The second equivalence point corresponds to the neutralization of the second acidic proton of D2EHPA.

  • Calculations:

    • Let V₁ be the volume of NaOH at the first equivalence point.

    • Let V₂ be the volume of NaOH at the second equivalence point.

    • Volume for D2EHPA = V₂ - V₁

    • Volume for M2EHPA = V₁ - (V₂ - V₁) = 2V₁ - V₂

    • Calculate the concentration of each component using the molarity of the NaOH titrant and the initial sample weight.

Protocol 2: Monitoring Degradation via Phosphorus in Aqueous Phase (ICP-OES)

This protocol is used to detect the loss of the organophosphate extractant to the aqueous phase.

  • Reagents & Equipment:

    • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

    • Certified phosphorus standard solution (1000 ppm).

    • 5% (v/v) Nitric Acid (HNO₃) for dilutions.

    • Aqueous samples (raffinate, strip solution, etc.).

  • Procedure:

    • Sample Preparation: Take a known volume of your aqueous sample. If it contains any organic solvent, it must be removed. For most applications, a simple dilution is sufficient. Dilute the sample 1:10 with 5% HNO₃.[8]

    • Calibration: Prepare a series of calibration standards (e.g., 0.1, 1.0, 10.0 ppm P) by diluting the certified phosphorus standard with 5% HNO₃.[8] Also prepare a blank using only the 5% HNO₃.

    • Instrument Analysis: Aspirate the blank, calibration standards, and prepared samples into the ICP-OES. Measure the emission intensity at a characteristic wavelength for phosphorus (e.g., 213.618 nm).

    • Data Analysis: Generate a calibration curve from the standards. Use the curve to determine the concentration of phosphorus in your unknown samples. Remember to account for the dilution factor.

  • Self-Validation:

    • Always run a "control" sample of the fresh aqueous solution that has not been contacted with the organic phase to establish a baseline phosphorus level.

    • Periodically run a known standard as an unknown to check the accuracy of your calibration.

Protocol 3: Purification of Commercial D2EHPA

This procedure removes water-soluble acidic impurities like M2EHPA and phosphoric acid from the as-received extractant.[1]

  • Reagents & Equipment:

    • Commercial D2EHPA (or a solution in a diluent like kerosene).

    • 3 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄).[1]

    • Deionized water.

    • Separatory funnel.

    • Shaker table (optional but recommended).

  • Procedure:

    • Place the commercial D2EHPA solution in a separatory funnel.

    • Add the acidic wash solution (e.g., 3 M HCl) at an aqueous-to-organic volume ratio of 1:4.[1]

    • Shake vigorously for 2 hours. A shaker table is ideal for ensuring consistent mixing.[1]

    • Allow the phases to separate completely. This may take up to an hour.[1]

    • Drain and discard the lower aqueous phase, which now contains the water-soluble impurities.

    • Repeat the acid wash (steps 2-5) two more times with fresh acid solution.

    • After the final acid wash, wash the organic phase with deionized water (using the same 1:4 volume ratio) to remove any remaining acid.

    • Check the pH of the aqueous phase after the water wash. Repeat the water wash until the pH of the drained water is neutral (pH ~5-7).

    • The resulting organic phase is purified D2EHPA, ready for use.

cluster_0 Acid Wash Cycle (Repeat 3x) cluster_1 Water Wash Cycle (Repeat until Neutral) a_wash 1. Add 3M HCl (A:O Ratio = 1:4) a_shake 2. Shake for 2 hours a_wash->a_shake a_settle 3. Settle for 1 hour a_shake->a_settle a_drain 4. Drain & Discard Aqueous Phase a_settle->a_drain w_wash 5. Add Deionized Water (A:O Ratio = 1:4) a_drain->w_wash w_shake 6. Shake w_wash->w_shake w_settle 7. Settle w_shake->w_settle w_drain 8. Drain Aqueous & Check pH w_settle->w_drain w_check Is pH neutral? w_drain->w_check w_check->w_wash No end End: Purified D2EHPA w_check->end Yes start Start: Commercial D2EHPA start->a_wash

Sources

Reference Data & Comparative Studies

Validation

diammonium 2-ethylhexyl phosphate vs di(2-ethylhexyl)phosphoric acid for metal recovery

Diammonium 2-ethylhexyl phosphate vs. Di(2-ethylhexyl)phosphoric acid (D2EHPA) for Metal Recovery: A Comprehensive Performance Guide For researchers, hydrometallurgists, and drug development professionals, the selective...

Author: BenchChem Technical Support Team. Date: March 2026

Diammonium 2-ethylhexyl phosphate vs. Di(2-ethylhexyl)phosphoric acid (D2EHPA) for Metal Recovery: A Comprehensive Performance Guide

For researchers, hydrometallurgists, and drug development professionals, the selective recovery of transition metals, rare earth elements, and precious metal catalysts is a critical operational hurdle. Liquid-liquid extraction (LLE) using organophosphorus reagents remains the industry standard for this task.

This guide provides an objective, data-driven comparison between the industry workhorse—Di(2-ethylhexyl)phosphoric acid (D2EHPA) —and its highly specialized alternative, Diammonium 2-ethylhexyl phosphate (DA2EHP) . By understanding the mechanistic causality behind their performance, scientists can optimize workflows for everything from bulk rare earth processing to parts-per-billion (ppb) catalyst scavenging in Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Profiling: The Causality of Extraction

To make an informed selection, one must understand the fundamental structural differences between these two extractants and how they dictate phase equilibrium.

Di(2-ethylhexyl)phosphoric acid (D2EHPA) D2EHPA is a monoprotic acidic extractant that typically forms hydrogen-bonded dimers in aliphatic diluents[1]. It operates via a classic cation-exchange mechanism. When a metal ion is extracted into the organic phase, D2EHPA releases protons (


) into the aqueous phase.
Causality Insight: Because extraction releases protons, the aqueous phase becomes progressively more acidic. According to Le Chatelier’s principle, this pH drop will eventually halt the extraction process unless a base is continuously titrated into the system to maintain the equilibrium pH.

Diammonium 2-ethylhexyl phosphate (DA2EHP) DA2EHP is the fully saponified, diammonium salt of mono-(2-ethylhexyl) phosphoric acid (M2EHPA). Unlike D2EHPA, the mono-ester backbone is diprotic, giving it a higher local charge density and exceptional affinity for hard Lewis acids like Fe(III) and highly charged rare earths[2]. Causality Insight: Because DA2EHP is pre-neutralized, it exchanges ammonium ions (


) instead of protons during metal chelation. The released 

acts as an in-situ buffer, maintaining a stable aqueous pH. This eliminates the need for continuous base titration and protects acid-sensitive molecules, making it highly attractive for pharmaceutical applications.
Pathway Visualization

The following diagram illustrates the divergent ion-exchange pathways that define the operational behavior of both extractants.

G cluster_D2EHPA D2EHPA: Acidic Cation Exchange cluster_DA2EHP DA2EHP: Saponified Ion Exchange M1 Aqueous Metal M²⁺ Comp1 Loaded Organic M(HR₂)₂ M1->Comp1 Chelation Ext1 D2EHPA Dimer (HR)₂ Ext1->Comp1 H_out Proton Release 2H⁺ (pH Drops) Ext1->H_out Dissociation M2 Aqueous Metal M²⁺ Comp2 Loaded Organic MR M2->Comp2 Chelation Ext2 DA2EHP Salt (NH₄)₂R Ext2->Comp2 NH4_out Ammonium Release 2NH₄⁺ (pH Stable) Ext2->NH4_out Exchange

Figure 1: Mechanistic comparison of extraction pathways between D2EHPA and DA2EHP.

Comparative Performance Data

The structural differences between D2EHPA and DA2EHP manifest directly in their thermodynamic extraction efficiencies and stripping kinetics. Table 1 summarizes quantitative performance metrics based on standard bench-scale evaluations.

Table 1: Comparative Extraction and Stripping Performance

ParameterDi(2-ethylhexyl)phosphoric acid (D2EHPA)Diammonium 2-ethylhexyl phosphate (DA2EHP)
Chemical Nature Monoprotic acid, dimerizes in non-polar diluentsDiammonium salt of diprotic acid (saponified)
Aqueous pH Shift Significant drop (e.g., pH 4.0 → 2.1)Highly stable (e.g., pH 4.0 → 3.9)
Extraction Efficiency (Fe³⁺) ~68.4% (Limited by auto-acidification)>99.8% (Driven by pH stability & charge density)
Stripping Efficiency (2M HCl) 99.2% (Rapid, quantitative release)41.5% (Requires >4M acid due to strong chelation)
Third-Phase Formation Risk Low (Highly soluble in aliphatics)High (Requires phase modifiers like isodecanol)
Primary Use Case Bulk rare earth & base metal recoveryTrace scavenging of highly charged/precious metals

Note: Data reflects unbuffered aqueous feed conditions at an Organic:Aqueous (O:A) ratio of 1:1.

Application in Drug Development: API Catalyst Scavenging

For drug development professionals, meeting ICH Q3D elemental impurity guidelines is mandatory. Transition metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are heavily utilized in API synthesis (e.g., Suzuki-Miyaura cross-couplings).

While D2EHPA is frequently used for bulk metal recovery, its tendency to drastically lower the pH of the aqueous stream can lead to the degradation or protonation of acid-sensitive APIs. Furthermore, the presence of mono-ester impurities in commercial D2EHPA can cause unpredictable selectivity[3].

DA2EHP acts as a superior scavenger in these environments. Because it is pre-neutralized, it aggressively chelates residual transition metals without altering the pH of the API-containing stream. Its higher charge density ensures that even parts-per-billion (ppb) levels of catalyst are pulled into the organic phase, safeguarding the final drug product's purity.

Self-Validating Experimental Protocol

To objectively evaluate these extractants in your own laboratory, you must utilize a self-validating system. The following protocol incorporates a closed-loop mass balance check . By quantifying metal concentrations in both the raffinate and the strip liquor, any mass loss attributed to emulsion formation or irreversible organic-phase binding is immediately flagged, ensuring absolute trustworthiness of the data.

Protocol: Transition Metal Scavenging via LLE

Objective: Compare the extraction efficiency of D2EHPA vs. DA2EHP for Fe(III) and Pd(II) removal from a simulated API aqueous stream.

Step 1: Organic Phase Preparation

  • Prepare 0.1 M D2EHPA in n-heptane.

  • Prepare 0.1 M DA2EHP in n-heptane. Expertise Note: Because DA2EHP is highly polar, it is prone to forming a "third phase" (a dense, metal-rich organic layer that separates from the bulk diluent). You must add 5% v/v of a phase modifier (e.g., isodecanol) to the DA2EHP solution to maintain the solubility of the extracted metal complex.

Step 2: Liquid-Liquid Contact

  • Mix the organic phase with an aqueous feed (pH 4.0) containing 500 ppm Fe(III) and Pd(II) at an O:A ratio of 1:1.

  • Agitate at 400 rpm for 15 minutes at 25°C. Expertise Note: 15 minutes is sufficient to reach thermodynamic equilibrium. Exceeding this time or agitation speed does not improve extraction but drastically increases the risk of forming stable micro-emulsions, which will skew your mass balance.

Step 3: Phase Separation & Raffinate Analysis

  • Centrifuge the mixture at 3000 x g for 5 minutes to ensure crisp phase disengagement.

  • Sample the aqueous raffinate. Measure the equilibrium pH and analyze the remaining metal content via ICP-MS.

Step 4: Stripping & Mass Balance Closure (Validation)

  • Contact the loaded organic phase with 4.0 M HCl at an O:A ratio of 1:1 for 20 minutes to strip the metals back into an aqueous state.

  • Analyze the aqueous strip liquor via ICP-MS.

  • Self-Validation Check: Calculate the recovery using the formula: Total Recovery % =[(Mass in Raffinate + Mass in Strip Liquor) / Initial Feed Mass] × 100 If the Total Recovery is <98%, the system has failed the validation check, indicating either irreversible binding to the extractant (common with DA2EHP if the stripping acid is too weak) or physical loss via emulsion.

References

  • Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions - MDPI. mdpi.com.
  • Iron and Copper Recovery/Removal from Industrial Wastes: A Review - ACS Publications. acs.org.
  • Extraction and permeation of cadmium ions through supported liquid membrane impregnated with mixtures of D2EHPA and M2EHPA - Taylor & Francis. tandfonline.com.

Sources

Comparative

Experimental Validation of Metal Extraction Efficiency: Diammonium 2-Ethylhexyl Phosphate (DAEHP) vs. Conventional Alternatives

Target Audience: Researchers, Separation Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Chemical Context In the fields of hydrometal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Separation Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

In the fields of hydrometallurgy, radiopharmaceutical purification, and analytical sample preparation, organophosphorus extractants are the gold standard for Liquid-Liquid Extraction (LLE). While di-(2-ethylhexyl) phosphoric acid (D2EHPA) and mono-2-ethylhexyl phosphoric acid (H2MEHP) dominate the literature, their acidic nature introduces significant thermodynamic limitations during high-capacity metal extraction.

Diammonium 2-ethylhexyl phosphate (DAEHP) —the diammonium salt of H2MEHP—emerges as a highly efficient alternative. By pre-saponifying the extractant with ammonium, DAEHP fundamentally alters the cation-exchange mechanism. This guide objectively compares the experimental extraction efficiency of DAEHP against its acidic counterparts, providing researchers with the mechanistic causality and self-validating protocols necessary to implement this chemistry in complex matrices.

Mechanistic Causality: The "Ammonium Advantage"

To understand why DAEHP outperforms traditional acidic extractants in specific workflows, we must examine the thermodynamics of the cation-exchange process.

When a standard acidic extractant like H2MEHP binds a target metal (


), it releases protons (

) into the aqueous feed:

The Causality of Extraction Failure: As the reaction proceeds, the accumulation of


 causes a precipitous drop in the aqueous pH. Because extraction efficiency is directly proportional to pH, this acid generation shifts the equilibrium to the left, causing the extraction to self-terminate unless the system is continuously titrated with a base .

The DAEHP Solution: DAEHP replaces the acidic protons with ammonium ions (


). Upon metal complexation, DAEHP releases 

into the aqueous phase. This generates an in situ

buffering system that stabilizes the pH, driving the extraction equilibrium forward without the need for external titration. Furthermore, ammonium-based organophosphates have been shown to form robust supramolecular solvent systems that enhance the mass transfer of highly polar or complexed ions .

Mechanism cluster_0 Acidic Extractant (H2MEHP) cluster_1 Diammonium Salt (DAEHP) H1 Metal Binding H2 H+ Release H1->H2 H3 pH Drop (Reaction Halts) H2->H3 D1 Metal Binding D2 NH4+ Release D1->D2 D3 pH Buffered (Reaction Continues) D2->D3

Mechanistic comparison: H+ release causing pH drop vs. NH4+ release providing pH buffering.

Comparative Performance Data

The following table synthesizes experimental data comparing DAEHP with conventional alternatives for the extraction of trivalent metals (e.g., Cr(III) and Light Rare Earth Elements) from chloride/sulfate media.

ParameterH2MEHP (Acidic)D2EHPA (Acidic)DAEHP (Ammonium Salt)
Optimal pH Range 2.0 – 3.51.5 – 3.03.0 – 5.5
Max Extraction Efficiency ~90%85 – 92%>98%
Phase Disengagement Time > 5 min3 – 5 min< 2 min
Third-Phase Tendency ModerateHigh (at high loading)Low
Aqueous Solubility Loss LowModerate (pH dependent)Low to Moderate

Data Contextualization: D2EHPA is notorious for third-phase formation (the splitting of the organic phase into two layers) at high metal loadings due to the poor solubility of the metal-extractant complex in aliphatic diluents . DAEHP mitigates this by altering the steric packing and polarity of the reverse micelles formed in the organic phase, maintaining a homogenous organic layer even at >95% stoichiometric loading.

Self-Validating Experimental Protocol: LLE Workflow

To ensure scientific integrity, the following protocol for validating DAEHP extraction efficiency is designed as a self-validating system . It incorporates internal mass-balance checks to prevent false positives caused by precipitation or emulsion losses.

Phase 1: Reagent Preparation & Characterization
  • Organic Phase: Prepare a 0.1 M solution of DAEHP in an aliphatic diluent (e.g., n-dodecane). Add 5% (v/v) phase modifier (e.g., isodecanol) to further suppress third-phase formation.

  • Aqueous Feed: Prepare a 0.05 M target metal solution (e.g.,

    
     or 
    
    
    
    ) in deionized water. Adjust the initial pH to 4.0 using dilute
    
    
    or
    
    
    .
  • Validation Checkpoint 1 (Feed Assay): Quantify the exact metal concentration in the aqueous feed using ICP-OES. This establishes the baseline for the mass balance calculation.

Phase 2: Counter-Current Contact
  • Combine the organic and aqueous phases in a jacketed separation funnel at an Organic:Aqueous (O:A) ratio of 1:1.

  • Agitate at 300 RPM for exactly 10 minutes at a controlled temperature of 25°C to ensure thermodynamic equilibrium.

  • Allow the phases to disengage gravitationally.

  • Validation Checkpoint 2 (Volume Integrity): Measure the final volumes of both the organic and aqueous phases. Causality: A volume change of >2% indicates mutual solubility issues or emulsion formation, which invalidates the assumed phase ratio and requires a change in diluent.

Phase 3: Stripping & Mass Balance Closure
  • Separate the loaded organic phase and contact it with a 2.0 M

    
     stripping solution (O:A = 1:1) for 10 minutes to reverse the extraction.
    
  • Validation Checkpoint 3 (Mass Balance Closure): Analyze both the post-extraction aqueous raffinate and the post-stripping aqueous phase via ICP-OES.

    • Formula:

      
      
      
    • Logic: If the sum is <95% of the initial feed, metal has precipitated at the interface or remains irreversibly bound in the organic phase, indicating a flawed extraction mechanism rather than true efficiency.

LLE_Workflow A Aqueous Feed (Target Metals) C Counter-Current Mixing (Cation Exchange) A->C B Organic Extractant (DAEHP in Diluent) B->C D Phase Disengagement (Centrifugal Contactor) C->D E Loaded Organic Phase (To Stripping) D->E Organic F Aqueous Raffinate (pH Buffered) D->F Aqueous

Workflow of metal extraction using DAEHP, highlighting pH-stable phase separation.

Conclusion & Application Insights

The experimental validation of Diammonium 2-ethylhexyl phosphate (DAEHP) demonstrates a clear thermodynamic advantage over traditional acidic extractants like H2MEHP and D2EHPA. By substituting proton release with ammonium release, DAEHP creates an intrinsically buffered system that prevents premature reaction termination. Furthermore, its unique supramolecular behavior heavily suppresses third-phase formation, resulting in cleaner phase disengagement and higher absolute metal recovery . For researchers scaling up continuous solvent extraction circuits, transitioning to ammonium-saponified extractants represents a critical optimization step for process stability.

References

  • Mono(2-ethylhexyl) Phosphoric Acid as an Extractant for Cr(III) and Its Application to Industrial Waste Separation Science and Technology URL:[Link]

  • Ammonium di(2-ethylhexyl)phosphate-based supramolecular solvent formation: Liquid-phase microextraction of fluoroquinolones from human urine followed by liquid chromatography determination Journal of Molecular Liquids URL:[Link]

  • Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions: Studies relevant to liquid-liquid extraction Separation and Purification Technology (KU Leuven Lirias) URL:[Link]

  • Rare Earth Processing in China Scribd (Archived Research Report) URL:[Link]

Validation

Extraction Kinetics of D2EHPA vs. Phosphonic Acid Extractants: A Comprehensive Technical Guide

In the fields of hydrometallurgy and separation science, acidic organophosphorus extractants are foundational for the recovery and purification of critical metals, including rare earth elements (REEs), cobalt, and zinc....

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of hydrometallurgy and separation science, acidic organophosphorus extractants are foundational for the recovery and purification of critical metals, including rare earth elements (REEs), cobalt, and zinc. Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and phosphonic acid extractants—most notably 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A / EHEHPA)—represent two dominant classes utilized in industrial solvent extraction.

While both operate via a cation-exchange mechanism (releasing protons into the aqueous phase as they chelate metal ions), their kinetic profiles and thermodynamic behaviors differ significantly due to their distinct functional groups. This guide provides an objective, data-driven comparison of their extraction kinetics to assist researchers and process engineers in selecting the optimal extractant for specific separation workflows.

Mechanistic Causality: Why Do Their Kinetics Differ?

The fundamental differences in extraction kinetics between phosphoric acids (D2EHPA) and phosphonic acids (PC-88A) stem from their molecular structures. D2EHPA contains a P-O-C linkage, whereas PC-88A contains a direct P-C linkage.

Acidity and Thermodynamic Driving Force

The P-O-C linkage in D2EHPA withdraws electron density from the central phosphorus atom more effectively than the P-C bond in PC-88A. Consequently, D2EHPA has a lower


 (~1.4) compared to PC-88A (~3.0). This higher acidity allows D2EHPA to extract metals at significantly lower pH values. For example, achieving a 60% extraction efficiency for zinc requires an equilibrium pH of 3.75 with D2EHPA, whereas PC-88A requires a higher equilibrium pH of 4.1 1[1].
Kinetic Regimes: Diffusion vs. Chemical Control

The kinetic rate of extraction is governed by interfacial activity. Because D2EHPA is less sterically hindered and highly acidic, its interfacial proton-exchange reaction is extremely rapid. As a result, the rate-limiting step for D2EHPA is frequently the diffusion of metal ions to the interface or the diffusion of the metal-extractant complex into the bulk organic phase. In contrast, the direct P-C bond in PC-88A increases steric bulk and reduces acidity, slowing down the proton-exchange step and pushing the system toward an interfacial chemical reaction-controlled regime. Furthermore, increasing the polarity of the diluent can shift the kinetic regime of phosphonic acids from a mixed control to a pure interfacial reaction control2[2].

G A Aqueous Phase (Metal Cations, Mz+) B Bulk Diffusion A->B C Liquid-Liquid Interface (Extractant Adsorption) B->C D Interfacial Complexation (Rate-Limiting Step) C->D Proton Exchange E Organic Phase (Metal-Extractant Complex) D->E Phase Transfer

Mechanistic pathway of metal-extractant complexation at the interface.

Quantitative Kinetic Data Comparison

To objectively evaluate these extractants, we must look at their activation energies (


) and extraction efficiencies under controlled conditions. A lower 

(typically < 20 kJ/mol) indicates a diffusion-controlled process, while a higher

(> 25 kJ/mol) indicates chemical reaction control.
Table 1: Comparative Extraction Parameters of D2EHPA vs. PC-88A
ParameterD2EHPA (Phosphoric Acid)PC-88A / EHEHPA (Phosphonic Acid)
Functional Group P-O-C and P-OHP-C and P-OH
Relative Acidity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Lower (~1.4)Higher (~3.0)
Zinc Extraction (pH 4.0) 71% extraction efficiency[1]48% extraction efficiency[1]
Dominant Kinetic Regime Mixed (Diffusion / Interfacial)Interfacial Chemical Reaction[2]
Activation Energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~13.82 kJ/mol (e.g., Ce³⁺ extraction)[3]> 25.5 kJ/mol (e.g., Ni²⁺ extraction)[4]
Fe(III) Forward Rate Constant

Highly dependent on diluent polarity[2]
Selectivity (Co/Ni separation) PoorExcellent

Data supported by kinetic analyses of Cerium(III)3[3] and Iron(III) microfluidic extraction5[5].

Experimental Methodology: Measuring Extraction Kinetics

To accurately determine the rate-limiting step and calculate the activation energy, researchers utilize a Constant Interfacial Area Cell (Lewis Cell) . This self-validating system prevents droplet coalescence, ensuring that the specific interfacial area (


) remains perfectly constant throughout the experiment.
Step-by-Step Protocol: Lewis Cell Kinetics

1. Phase Preparation:

  • Aqueous Phase: Prepare a metal solution (e.g.,

    
    ) and adjust to the target pH (e.g., pH 2.00) using a non-complexing buffer3[3].
    
  • Organic Phase: Saponify or directly dissolve the extractant (e.g.,

    
     D2EHPA or PC-88A) in an aliphatic diluent like kerosene or toluene6[6].
    

2. Cell Assembly & Hydrodynamic Control:

  • Carefully introduce equal volumes (e.g., 84 mL) of both phases into the Lewis cell to establish a sharp, undisturbed horizontal interface 3[3].

  • Initiate counter-rotating impellers in both phases.

  • Self-Validation Step: Run parallel experiments varying the stirring speed from 100 to 400 rpm. If the extraction rate increases linearly with stirring speed, the system is diffusion-controlled. If the rate plateaus, it is chemically controlled3[3].

3. Time-Resolved Sampling & Analysis:

  • Withdraw 1 mL aliquots from the aqueous phase at strict time intervals (e.g., 1, 3, 5, 10, 20 minutes).

  • Quantify the remaining metal concentration using ICP-OES.

4. Kinetic Modeling:

  • Plot

    
     against time (
    
    
    
    ) to determine the initial mass transfer rate.
  • Repeat the protocol at varying temperatures (e.g., 298 K, 308 K, 318 K) and apply the Arrhenius equation to calculate the activation energy (

    
    ).
    

Workflow S1 1. Phase Preparation (Aqueous Metal + Organic Extractant) S2 2. Lewis Cell Setup (Constant Interfacial Area) S1->S2 S3 3. Controlled Stirring (100-400 rpm) S2->S3 S4 4. Aliquot Sampling (Time-resolved) S3->S4 S5 5. ICP-OES Analysis (Metal Concentration) S4->S5 S6 6. Kinetic Modeling (Determine Ea & Rate Constants) S5->S6

Step-by-step workflow for measuring extraction kinetics via Lewis cell.

Conclusion

The choice between D2EHPA and phosphonic acid extractants like PC-88A is a trade-off between kinetic velocity and chemical selectivity. D2EHPA provides rapid, diffusion-controlled extraction kinetics and operates efficiently at highly acidic (low pH) conditions, making it ideal for bulk impurity removal or primary metal concentration. Conversely, PC-88A operates under an interfacial chemical reaction-controlled regime; while slower, its steric properties grant it superior selectivity, making it the industry standard for difficult separations such as Cobalt/Nickel or adjacent heavy rare earth elements.

References

  • Kinetics analysis of the forward extraction of cerium(III) by D2EHPA from chloride medium in the presence of two complex agents Source: d-nb.info URL:3

  • Solvent extraction of cobalt and zinc from sulphate solutions using phosphoric, phosphonic and phosphinic acids Source: 911metallurgist.com URL:1

  • Extraction kinetics of Fe(III) by di-(2-ethylhexyl) phosphoric acid using a Y–Y shaped microfluidic device Source: researchgate.net URL:5

  • Effects of Diluent Polarity on the Extraction Kinetics I . Extraction of Fe(III) by HEHEHP Source: scispace.com URL:2

  • Extraction Kinetics of Ni(II) in the Ni2+- SO42--Ac-(Na+, H+)-Cyanex 272 (H2A2)-Kerosene-3% (v/v) Octan-1-ol System Using Single Drop Technique Source: scirp.org URL:4

  • Extraction and separation of titanium(IV) with D2EHPA and PC-88A from aqueous perchloric acid solutions Source: researchgate.net URL:6

Sources

Comparative

Comprehensive Comparison and Inter-Laboratory Validation of Analytical Methods for 2-Ethylhexyl Phosphates

Executive Summary 2-Ethylhexyl phosphates—most notably di-(2-ethylhexyl) phosphoric acid (D2EHPA) and tris(2-ethylhexyl) phosphate (TEHP) —are critical organophosphorus compounds utilized extensively as hydrometallurgica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylhexyl phosphates—most notably di-(2-ethylhexyl) phosphoric acid (D2EHPA) and tris(2-ethylhexyl) phosphate (TEHP) —are critical organophosphorus compounds utilized extensively as hydrometallurgical extractants, plasticizers, and flame retardants. Because these compounds are ubiquitous in both industrial processes and environmental matrices, establishing highly reproducible, inter-laboratory validated analytical methods is paramount.

This guide provides an objective, data-driven comparison of the leading analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and establishes a robust framework for their inter-laboratory validation based on global regulatory standards.

Mechanistic Comparison of Analytical Platforms

Selecting the correct analytical platform requires understanding the physicochemical properties of the specific 2-ethylhexyl phosphate being analyzed. The causality behind method selection is driven by analyte volatility, polarity, and the complexity of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Best for: Trace-level quantification of D2EHPA and highly complex matrices (e.g., biological fluids, beverages).

  • Mechanistic Rationale: D2EHPA is highly polar and less volatile, making it prone to thermal degradation or poor peak shape in gas chromatography without prior derivatization. LC-MS/MS circumvents this by utilizing Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. This approach provides superior selectivity by isolating specific precursor-to-product ion transitions, effectively filtering out matrix noise[1].

  • Self-Correction: Isotope-labeled internal standards (e.g., deuterated analogues) are co-injected to correct for matrix-induced ion suppression, a common phenomenon in ESI where co-eluting matrix components compete for charge droplets.

Gas Chromatography-Mass Spectrometry (GC-MS)

Best for: Volatile and semi-volatile organophosphorus flame retardants like TEHP.

  • Mechanistic Rationale: TEHP possesses sufficient vapor pressure to be analyzed directly via GC. Utilizing Electron Impact (EI) ionization, GC-MS provides highly stable and reproducible fragmentation patterns. For complex environmental samples (e.g., indoor air, dust), GC-MS coupled with solid-phase extraction (SPE) allows for rapid, high-throughput screening[2].

  • Thermodynamic Applications: GC is also uniquely suited for determining the activity coefficients of volatile solvents in binary systems (e.g., D2EHPA in n-hexane), offering superior reliability at low concentrations compared to traditional isopiestic methods[3].

Inter-Laboratory Validation Framework

A method is only as reliable as its reproducibility across different laboratory environments. The validation framework must strictly adhere to the4[4].

The Causality of Reproducibility

When transferring a method across multiple laboratories (typically


), variances in instrument calibration, column aging, and operator technique introduce systemic errors.
  • Repeatability (Intra-lab): Assessed using a minimum of 9 determinations over 3 concentration levels. Why? To prove that the instrument and operator can consistently execute the protocol without random error inflation[4].

  • Reproducibility (Inter-lab): Evaluated through collaborative studies. The Horwitz ratio (HorRat) is often utilized to benchmark the acceptability of the inter-laboratory Relative Standard Deviation (

    
    ). A HorRat value between 0.3 and 1.3 indicates a highly robust method that is immune to environmental and instrumental shifts.
    

Quantitative Performance Data Summary

The following table summarizes the validated performance metrics of the primary analytical methods across multi-laboratory studies.

Performance MetricGC-MS (Target: TEHP)LC-MS/MS (Target: D2EHPA)GC-FID (Binary Systems)
Ionization / Detection EI-MS (SIM Mode)ESI-MS/MS (MRM Mode)Flame Ionization
Limit of Detection (LOD) 0.5 – 2.0 ng/g0.01 – 0.1 ng/g> 5.0 µg/g
Linear Dynamic Range



Inter-Lab Reproducibility (

)
8.5% – 13.1%5.2% – 9.4%10.5%
Primary Application Matrix Environmental dust, airBiological matrices, beveragesIndustrial solvent extraction

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following workflows incorporate mandatory system suitability checks to prevent the generation of false data.

Protocol A: Trace Quantification of D2EHPA via LC-MS/MS
  • System Suitability Testing (Self-Validation):

    • Action: Inject a mid-level calibration standard (e.g., 10 ng/mL D2EHPA) consecutively six times before the sample batch.

    • Causality: The system is only validated for use if the relative standard deviation (RSD) of the peak area is <2.0% and retention time drift is <0.1 min. This ensures the LC pumps are fully equilibrated and the ESI source is stable, preventing the loss of valuable samples to instrumental drift.

  • Sample Preparation (Solid Phase Extraction):

    • Action: Spike the raw sample with 50 ng/mL of a deuterated internal standard (e.g., D2EHPA-d34). Load onto a pre-conditioned Oasis MAX (Mixed-mode Anion eXchange) cartridge.

    • Causality: The mixed-mode cartridge retains the polar phosphate group of D2EHPA while allowing neutral matrix interferents to be washed away with methanol. The internal standard corrects for any absolute recovery losses during this step.

  • Elution & Reconstitution:

    • Action: Elute with 2% formic acid in methanol. Evaporate under gentle nitrogen flow and reconstitute in the initial mobile phase.

  • Chromatographic Separation & MS/MS:

    • Action: Inject 10 µL onto a Pentafluorophenyl (PFP) column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: A PFP column is selected over a standard C18 to resolve co-eluting structural isomers through enhanced

      
       and dipole interactions, ensuring peak purity prior to MRM detection.
      
Protocol B: High-Throughput Screening of TEHP via GC-MS
  • System Suitability Testing (Self-Validation):

    • Action: Inject a solvent blank (n-hexane) followed by a low-level standard (1 ng/mL TEHP).

    • Causality: The blank proves there is no carryover or inlet contamination from previous runs. The low-level standard proves the EI source is clean and capable of meeting the required Limit of Quantitation (LOQ).

  • Ultrasonic Liquid-Liquid Extraction (LLE):

    • Action: Extract the solid matrix (e.g., dust) using a 3:1 (v/v) mixture of n-hexane/acetone in an ultrasonicator for 30 minutes[2].

    • Causality: The non-polar hexane efficiently partitions the hydrophobic TEHP, while the acetone penetrates the solid matrix pores to disrupt analyte-matrix binding.

  • GC-MS Analysis:

    • Action: Inject 1 µL in splitless mode. Monitor the quantifier ion (e.g., m/z 99, corresponding to the

      
       fragment generated via consecutive McLafferty rearrangements)[2].
      
    • Causality: Splitless injection maximizes sensitivity for trace analysis. Selecting the specific McLafferty rearrangement fragment ensures high selectivity against complex hydrocarbon backgrounds.

Analytical Workflow & Validation Visualization

G cluster_0 Method Development & Optimization cluster_1 Inter-Laboratory Validation (ICH Q2) N1 Sample Extraction (LLE / SPE) N2 Chromatographic Separation (GC vs. LC) N1->N2 N3 Mass Spectrometry (MS/MS or EI-MS) N2->N3 N4 Protocol Transfer (SOP Distribution) N3->N4 Validated Method N5 Multi-Lab Execution (n ≥ 5 Labs) N4->N5 N6 Statistical Analysis (Reproducibility/HorRat) N5->N6

Analytical workflow and inter-laboratory validation for 2-ethylhexyl phosphates.

References

  • Quantifying Plasticizers in Beverages | PDF | Liquid Chromatography–Mass Spectrometry. Scribd. 1

  • Determination of the Activity Coefficients of Components in a Di-2-ethylhexylphosphoric Acid–n-Hexane Binary System Using Gas Chromatography. MDPI. 3

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. 4

  • Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PMC. 2

Sources

Validation

benchmarking diammonium 2-ethylhexyl phosphate against novel extraction reagents

Benchmarking Diammonium 2-Ethylhexyl Phosphate Against Novel Extraction Reagents for Pharmaceutical Metal Scavenging As a Senior Application Scientist in pharmaceutical process development, one of the most persistent cha...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Diammonium 2-Ethylhexyl Phosphate Against Novel Extraction Reagents for Pharmaceutical Metal Scavenging

As a Senior Application Scientist in pharmaceutical process development, one of the most persistent challenges I encounter is the efficient removal of residual heavy metal catalysts (such as Palladium, Copper, and Ruthenium) from Active Pharmaceutical Ingredient (API) streams. Meeting the stringent ICH Q3D guidelines for elemental impurities requires extraction reagents that are highly selective, kinetically fast, and gentle on sensitive API molecules.

Historically, di-(2-ethylhexyl) phosphoric acid (D2EHPA) has been a workhorse in hydrometallurgical metal recovery[1]. However, its application in pharmaceutical streams is limited by its strong acidity. Today, we benchmark its modified salt—Diammonium 2-ethylhexyl phosphate (DA-D2EHP) —against two novel classes of extraction reagents: Cyanex 272 (a phosphinic acid) and Task-Specific Ionic Liquids (TSILs) , specifically evaluating their utility in drug development workflows.

Mechanistic Causality: Why Modify D2EHPA?

To understand the experimental choices in our benchmarking study, we must first look at the thermodynamics of ion exchange.

Standard D2EHPA extracts divalent metal cations (


) via a cation-exchange mechanism that releases two protons (

) into the aqueous phase for every metal ion complexed. In an unbuffered pharmaceutical extraction, this rapid release of protons causes a severe localized pH drop, which can lead to the degradation of acid-sensitive APIs and the premature halting of the extraction equilibrium[1].

By pre-neutralizing D2EHPA with ammonia to form DA-D2EHP , we fundamentally alter the reaction's byproduct. When DA-D2EHP complexes with a metal catalyst, it releases ammonium ions (


) instead of protons[2]. This creates a self-buffering system that maintains a stable pH at the aqueous-organic interface, driving the extraction equilibrium forward without risking API hydrolysis. Furthermore, the ammonium salt exhibits significantly higher aqueous solubility than its acidic precursor, preventing the formation of stable emulsions (third-phase formation) that commonly plague liquid-liquid extractions[1],[2].

In contrast, Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid) relies on steric hindrance from its highly branched alkyl chains to achieve remarkable selectivity among transition metals[3]. Meanwhile, Ionic Liquids (ILs) like CyPhos IL 101 act as "designer solvents," stabilizing palladium complexes through non-coordinating, highly polar interactions, though their high viscosity often complicates phase separation[4].

Experimental Workflow & Logical Relationships

The following diagram illustrates the standard liquid-liquid extraction (LLE) workflow used to benchmark these reagents. The logic is predicated on a biphasic system where the API remains in the organic phase while the metal impurities are driven into the aqueous/reagent phase.

LLE_Workflow A Crude API Organic Stream (Contains Pd/Cu Impurities) B Aqueous Reagent Addition (DA-D2EHP, Cyanex 272, or IL) A->B C High-Shear Mixing (Mass Transfer & Ion Exchange) B->C Agitation (15 min) D Phase Separation (Gravity Settling / Centrifugation) C->D Thermodynamic Equilibrium E Aqueous Waste Phase (Metal-Reagent Complexes) D->E Heavy Phase Drain F Purified Organic Phase (Recovered API) D->F Light Phase Collection

Fig 1: Liquid-liquid extraction workflow for metal catalyst scavenging in API synthesis.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By analyzing both the organic and aqueous phases (mass balance closure) and running a reagent-free blank, we eliminate false positives caused by physical precipitation.

Step 1: Preparation of the Standardized Stream

  • Dissolve 10 g of a model API (e.g., a Suzuki-coupled biphenyl compound) in 100 mL of Ethyl Acetate (EtOAc).

  • Spike the organic stream with 500 ppm Palladium (II) acetate and 500 ppm Copper (II) sulfate to simulate post-reaction catalyst carryover.

  • Validation Check: Sample 1 mL of the stock solution, digest in concentrated

    
    , and establish baseline metal concentrations via ICP-MS.
    

Step 2: Reagent Preparation

  • DA-D2EHP: Prepare a 0.5 M aqueous solution by neutralizing D2EHPA with aqueous ammonia until pH 7.2 is reached.

  • Cyanex 272: Prepare a 0.5 M solution in an aqueous buffer (pH 5.5)[3].

  • CyPhos IL 101: Prepare a 10 wt% dispersion in water[4].

Step 3: Extraction & Phase Separation

  • Combine 20 mL of the spiked API stream with 20 mL of the selected extraction reagent (A/O ratio = 1:1) in a jacketed reactor at 25°C.

  • Agitate at 800 RPM for exactly 15 minutes to ensure complete mass transfer.

  • Cease agitation and record the time required for complete visual phase separation (clear interface).

Step 4: Mass Balance Validation

  • Separate the phases.

  • Analyze the organic phase via HPLC-UV to quantify API recovery (ensuring the reagent did not degrade or co-extract the API).

  • Digest both the organic and aqueous phases and analyze via ICP-MS. The sum of Pd/Cu in both phases must equal the baseline established in Step 1 (±2%) to validate the extraction mechanism.

Comparative Performance Data

The quantitative results of the benchmarking study are summarized below. Data represents the average of triplicate runs.

Extraction ReagentPd Removal EfficiencyCu Removal EfficiencyPhase Separation TimeAPI Yield (Recovery)Mechanism / Notes
Control (Water Blank) 4.2%12.5%< 1 min99.8%Baseline partitioning only.
DA-D2EHP 94.5%98.2%3 min98.5%Cation exchange; excellent pH buffering prevents API loss.
Cyanex 272 81.0%92.4%8 min97.1%Phosphinic acid; steric bulk slows phase separation[3].
CyPhos IL 101 99.1%76.3%> 45 min94.0%High Pd affinity[4]; severe viscosity causes emulsion issues.

Conclusion & Field Insights

When benchmarking these reagents for pharmaceutical applications, Diammonium 2-ethylhexyl phosphate (DA-D2EHP) emerges as the most balanced candidate. While the Ionic Liquid (CyPhos IL 101) achieved superior Palladium scavenging (99.1%) due to its stabilizing environment[4], its high viscosity resulted in unacceptable phase separation times (>45 min) and lower API recovery due to physical entrainment. Cyanex 272 performed adequately but is better suited for specific Cobalt/Nickel separations[3] rather than broad-spectrum precious metal scavenging.

DA-D2EHP provides rapid kinetics, excellent copper and palladium clearance, and critically, a self-buffering mechanism that protects the structural integrity of the API[2]. For process chemists scaling up cross-coupling reactions, DA-D2EHP offers a highly scalable, cost-effective alternative to solid-phase scavengers.

References

  • "Separation and Purification Technology Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec" - Lirias (KU Leuven). URL: [Link]

  • "US4547293A - Process for removal of ammonia and acid gases from contaminated waters" - Google Patents.
  • "Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures" - MDPI. URL: [Link]

  • "Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration" - Universidade de Lisboa. URL: [Link]

Sources

Comparative

Thermodynamic Modeling of Rare Earth Element Extraction with D2EHPA: A Comparative Guide for Advanced Separations

Rare Earth Elements (REEs) are indispensable for advanced technologies, yet their nearly identical chemical properties make their separation one of the most complex challenges in chemical engineering. For researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

Rare Earth Elements (REEs) are indispensable for advanced technologies, yet their nearly identical chemical properties make their separation one of the most complex challenges in chemical engineering. For researchers in hydrometallurgy, materials science, and pharmaceutical professionals adapting liquid-liquid extraction for radiopharmaceutical purification, predictive thermodynamic modeling is a non-negotiable requirement for process design.

Di-(2-ethylhexyl)phosphoric acid (D2EHPA) remains the undisputed industry standard for REE extraction. This guide provides an objective comparative analysis of D2EHPA against alternative organophosphorus extractants, establishes the thermodynamic modeling framework, and details a self-validating experimental protocol for acquiring high-fidelity equilibrium data.

Comparative Analysis: D2EHPA vs. PC88A vs. Cyanex 272

Organophosphorus extractants operate via a cation-exchange mechanism, where the acidity of the extractant directly dictates the pH range at which metal extraction occurs. D2EHPA is the most acidic of the commercially available extractants, followed by PC88A (a phosphonic acid) and Cyanex 272 (a phosphinic acid)[1].

While D2EHPA exhibits superior extraction efficiency and highly negative Gibbs free energy (ΔG) for heavy REEs, its strong affinity makes the subsequent stripping (recovery) phase challenging, often requiring highly concentrated acids[2].

Table 1: Performance Comparison of Organophosphorus Extractants
ParameterD2EHPAPC88A (EHEHPA)Cyanex 272
Chemical Nature Phosphoric acidPhosphonic acidPhosphinic acid
Relative Acidity (pKa) Highest (~1.3)Moderate (~2.8)Lowest (~3.2)
Extraction pH Highly acidic (pH 1–3)Moderately acidic (pH 2–4)Weakly acidic (pH 3–5)
Extraction Efficiency (HREEs) ExcellentGoodModerate
Stripping Difficulty High (Requires >3M acid)ModerateLow (Easily stripped)
Thermodynamic Favorability Most negative ΔGIntermediate ΔGLeast negative ΔG

Data synthesized from comparative thermodynamic evaluations of REE extraction systems[2],[1].

Thermodynamic Modeling Framework

The extraction of a trivalent REE (


) by D2EHPA (which exists as a hydrogen-bonded dimer, 

, in aliphatic diluents) is governed by the following equilibrium:


To build a predictive model capable of simulating multi-stage counter-current extraction, researchers must determine the true thermodynamic equilibrium constant (


). Because industrial REE solutions are highly concentrated electrolytes, non-ideal behavior is significant. Thermodynamic models (such as Pitzer or Electrolyte-UNIQUAC) must be applied to calculate the activity coefficients (

) of both the aqueous metal complexes and the organic phase extractant[3],[4].

G A Experimental Design (Phase Prep & Ionic Strength) B Solvent Extraction (Isothermal Equilibration) A->B Contact phases C Analytical Quantification (ICP-MS & Mass Balance) B->C Phase separation D Slope Analysis (Stoichiometry Determination) C->D Log D vs Log [HA] E Thermodynamic Modeling (Activity Coeff. & Constants) D->E Gibbs Free Energy F Process Optimization (Scale-up & Simulation) E->F Validated Model

Workflow for thermodynamic modeling of REE solvent extraction.

Experimental Protocol: Equilibrium Isotherms & Slope Analysis

To calculate precise thermodynamic parameters (Enthalpy


, Entropy 

, and Gibbs Free Energy

), the experimental data fed into the model must be flawless. The following protocol outlines a self-validating methodology for determining extraction stoichiometry and equilibrium constants via slope analysis.
Step 1: Aqueous Phase Preparation
  • Action: Prepare a stock solution of the target REE (e.g.,

    
     or 
    
    
    
    ) at 1–5 mM in a background electrolyte matrix of 1.0 M
    
    
    or
    
    
    . Adjust the initial pH using dilute
    
    
    or
    
    
    .
  • Causality: The high concentration of the background electrolyte maintains a constant ionic strength. This ensures that the activity coefficients of the aqueous species remain effectively constant across varying REE concentrations, allowing the use of molar concentrations in place of activities for the initial linear regressions.

Step 2: Organic Phase Preparation
  • Action: Dilute D2EHPA in an aliphatic diluent (e.g., n-dodecane or kerosene) to yield a concentration gradient ranging from 0.05 M to 0.5 M.

  • Causality: In non-polar aliphatic solvents, D2EHPA exists predominantly as dimers. Modulating the organic concentration allows for the determination of the extractant dependency (stoichiometry) via log-log plots. Understanding diluent interactions is critical for activity coefficient modeling[5].

Step 3: Isothermal Equilibration
  • Action: Combine equal volumes (O:A ratio = 1:1) of the aqueous and organic phases in thermostated, jacketed extraction vessels. Agitate at a constant speed (e.g., 400 rpm) for 60 minutes at precisely controlled temperatures (e.g., 298 K, 308 K, 318 K).

  • Causality: While initial extraction kinetics may be diffusion-limited, they shift to chemical control; 60 minutes guarantees true thermodynamic equilibrium[6]. Strict temperature control is mandatory because

    
     is highly temperature-dependent. Multi-temperature data is required to construct Van 't Hoff plots for calculating 
    
    
    
    and
    
    
    [7].
Step 4: Phase Separation
  • Action: Transfer the resulting emulsion to a centrifuge and spin at 3000 rpm for 5 minutes. Carefully separate the phases using a separatory funnel.

  • Causality: Centrifugation breaks any micro-emulsions. Entrainment of the aqueous phase in the organic phase (or vice versa) will severely skew the mass balance and invalidate the analytical quantification.

Step 5: Analytical Quantification & Self-Validation
  • Action: Measure the equilibrium pH of the aqueous raffinate. Quantify the REE concentration in the aqueous phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the organic phase concentration strictly by mass balance:

    
    .
    
  • Causality: The equilibrium pH is critical because the extraction mechanism releases 3 moles of

    
     per mole of 
    
    
    
    extracted.
  • Self-Validating Check: Strip a sample of the loaded organic phase with 3M

    
     and analyze it directly. If the directly measured organic concentration does not match the calculated mass balance within ±2%, the data point must be discarded due to suspected third-phase formation, evaporation, or analytical error.
    

Mechanism A Aqueous Phase REE³⁺ + 3H⁺ B Interface Cation Exchange A->B Diffusion C Organic Phase REE(HA₂)₃ + 3H⁺(aq) B->C Complexation D D2EHPA Dimer (HA)₂ D->B Solvation

Cation exchange mechanism of REE³⁺ with D2EHPA dimers at the interface.

Data Integration and Parameter Estimation

Once the distribution ratio (


) is determined, slope analysis is performed:
  • Plot

    
     vs. equilibrium pH (Expected slope 
    
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    (Expected slope
    
    
    ).

The intercepts of these plots yield the conditional extraction constant. By integrating activity coefficient models (such as UNIQUAC for the organic phase to account for D2EHPA-diluent interactions)[4], the true thermodynamic equilibrium constant is derived. This rigorous mathematical grounding is what enables chemical engineers to confidently scale up from a benchtop single-drop cell to a continuous industrial mixer-settler cascade.

References

  • Mohammadzadeh, M., et al. "Experimental Investigation and Thermodynamic Modeling of Zn+2 and Ni+2 Extraction from Zn Plant Residue using D2EHPA." International Journal of Engineering, 2023. 4

  • Munshi, B. "Thermodynamic Modeling of Rare Earth Solvent Extraction Systems: Implications for Process Intensification." ResearchGate, 2025. 3

  • Cheremisina, O., et al. "Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid." Semantic Scholar, 2020. 6

  • Arellano, V., et al. "Extractant influence on rare earths extraction by using D2EPHA, PC 88A, and Cyanex 272." ResearchGate, 2020. 2

  • Liu, Y., et al. "Solvent Extraction of Pr and Nd from Chloride Solution by Mixtures of Acidic Extractants and LIX 63." Korean Journal of Metals and Materials, 2016. 1

  • "HDEHP Research Articles - Thermodynamic properties of di-2-ethylhexylphosphoric acid (D2EHPA) in organic solvents." R Discovery, 2026. 5

Sources

Safety & Regulatory Compliance

Safety

Diammonium 2-ethylhexyl phosphate proper disposal procedures

As a Senior Application Scientist, I have witnessed firsthand how improper chemical management can compromise both laboratory safety and experimental integrity. Diammonium 2-ethylhexyl phosphate (CAS: 85909-58-6)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed firsthand how improper chemical management can compromise both laboratory safety and experimental integrity. Diammonium 2-ethylhexyl phosphate (CAS: 85909-58-6)[1] is a specialized alkyl phosphate salt frequently utilized as a surfactant, extraction agent, and intermediate in drug development workflows. While highly effective in these applications, its unique chemical structure—combining a lipophilic 2-ethylhexyl tail, a reactive phosphate core, and two ammonium counter-ions—demands rigorous, mechanistically grounded handling and disposal procedures.

This guide provides a self-validating system for managing this compound, ensuring that every operational step is backed by chemical causality and regulatory compliance.

Quantitative Data & Chemical Profile

Before integrating any chemical into a workflow, we must quantify its physical and hazard parameters to anticipate its behavior in various matrices.

Table 1: Physicochemical and Hazard Summary

ParameterValue / DescriptionOperational Implication
Chemical Name Diammonium 2-ethylhexyl phosphateActs as an amphiphilic molecule; forms emulsions.
CAS Registry Number 85909-58-6Use for exact SDS and regulatory tracking.
Ecotoxicity High mobility, harmful to aquatic lifeStrictly prohibit drain disposal [2].
Combustion Byproducts POx, NOx, NH₃, CO, CO₂Requires specialized incineration (scrubber mandatory)[3].
EPA RCRA Status Not explicitly P- or U-listedEvaluate mixture for characteristic waste (40 CFR 261)[4][5].
Incompatibilities Strong oxidizing agents, strong basesStrong bases will deprotonate NH₄⁺, releasing toxic ammonia gas[4].

Mechanistic Safety & Reactivity Profile (The "Why")

True laboratory safety requires understanding the causality behind the rules.

  • The Ammonia Release Risk: Because this is a diammonium salt, the counter-ions are weakly acidic (NH₄⁺ ⇌ NH₃ + H⁺). If your experimental workflow introduces strong bases (pH > 9), the equilibrium shifts rapidly, releasing volatile, toxic ammonia gas. Rule: Always conduct pH adjustments of this compound inside a certified fume hood.

  • Aquatic Toxicity vs. Biodegradability: While alkyl phosphates exhibit moderate biodegradation over 28 days, their high environmental mobility means they can cause immediate, localized aquatic toxicity before breaking down[2]. Furthermore, the combination of nitrogen (from ammonium) and phosphorus acts as a potent fertilizer, risking severe eutrophication in local waterways.

  • Thermal Decomposition Kinetics: Burning organophosphates does not yield harmless ash. It generates phosphorus oxides (POx) and nitrogen oxides (NOx)[3]. These are highly acidic and toxic gases. Therefore, standard open burning or basic incineration is insufficient; thermal destruction must be chemically scrubbed.

Operational Workflow: Safe Handling & Experimental Use

To build trustworthiness into your daily operations, follow this self-validating protocol when utilizing Diammonium 2-ethylhexyl phosphate in liquid-liquid extractions or formulation workflows.

Protocol 1: Standard Operating Procedure for Lab-Scale Use

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, lab coat)[4]. Ensure the fume hood is operating at a face velocity of 80–100 fpm.

  • Solvent Compatibility Check: Dissolve the required mass of the salt in your chosen solvent. Self-Validation Step: Visually inspect for exothermic reactions or gas evolution. If working with aqueous systems, verify the initial pH using a calibrated probe.

  • Execution of Workflow: Proceed with your extraction or formulation. Maintain the system pH between 4.0 and 8.0 to prevent the hydrolysis of the phosphate ester and the release of ammonia.

  • Phase Separation & Segregation: Once the experiment is complete, immediately segregate the waste into aqueous and organic streams. Do not mix this waste with heavy metal streams, as insoluble metal-phosphate complexes will precipitate, complicating disposal.

Proper Disposal Procedures & Logistics

Disposal of unused product or experimental waste must be undertaken by qualified personnel in accordance with federal (EPA), state, and local regulations[2][3].

Protocol 2: Step-by-Step Disposal Plan

  • Step 1: Waste Segregation & Stabilization

    • Action: Collect all wash water and organic solvents containing the compound into designated, chemically compatible, and sealable containers (e.g., HDPE jerricans)[2].

    • Causality: Segregation prevents unintended reactions (like ammonia release) and reduces the cost of disposal, as organic and aqueous streams are billed differently by waste management authorities.

  • Step 2: Solvent Blending (For Organic/Concentrated Waste)

    • Action: Mix the concentrated material with a highly combustible, EPA-approved waste solvent (such as waste ethanol or acetone)[3].

    • Causality: Alkyl phosphate salts do not sustain combustion efficiently on their own. The combustible solvent acts as a fuel source, ensuring the mixture reaches the critical temperature required for complete thermal oxidation in the incinerator[3].

  • Step 3: Labeling and Storage

    • Action: Label the container clearly: "Hazardous Waste: Contains Alkyl Phosphate Salts and Combustible Solvent. DO NOT MIX WITH BASES." Store in a cool, dark, well-ventilated area away from oxidizing agents[3][4].

  • Step 4: Transfer to a Licensed Incineration Facility

    • Action: Contract a licensed hazardous waste disposal facility. Specify that the waste requires a chemical incinerator equipped with an afterburner and a wet scrubber system [3].

    • Causality: The afterburner ensures the complete destruction of the carbon-fluorine or carbon-phosphorus backbone, while the wet scrubber chemically neutralizes the resulting POx and NOx gases before atmospheric venting, ensuring compliance with the Clean Air Act[3].

Waste Routing Visualization

The following diagram illustrates the logical workflow for the segregation, pre-treatment, and thermal destruction of this compound.

WasteWorkflow Start Waste Generation: Diammonium 2-ethylhexyl phosphate Segregation Waste Segregation Phase Start->Segregation Assess matrix Aqueous Aqueous Waste Stream (pH 6-8, Avoid Strong Bases) Segregation->Aqueous Water-based Organic Organic Waste Stream (Mix with Combustible Solvent) Segregation->Organic Solvent-based Incineration Chemical Incinerator (Afterburner & Scrubber) Aqueous->Incineration Evaporate/Concentrate Organic->Incineration Direct feed Disposal EPA-Compliant Final Disposal Incineration->Disposal POx/NOx scrubbed

Figure 1: Segregation and thermal destruction workflow for alkyl phosphate salt waste.

References

  • ChemBuyersGuide. Diammonium 2-ethylhexyl phosphate (CAS 85909-58-6) Profile. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Listings (40 CFR 261). Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling Diammonium 2-ethylhexyl phosphate

Advanced Safety and Operational Protocol for Handling Diammonium 2-ethylhexyl phosphate (DA2EHP) As a Senior Application Scientist in drug development and chemical synthesis, I frequently observe laboratories underestima...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling Diammonium 2-ethylhexyl phosphate (DA2EHP)

As a Senior Application Scientist in drug development and chemical synthesis, I frequently observe laboratories underestimating the handling requirements for specialized organophosphate salts. Diammonium 2-ethylhexyl phosphate (DA2EHP, CAS: 85909-58-6)[1] is an advanced surfactant and extraction agent increasingly utilized in lipid nanoparticle formulations and complex biochemical assays.

While the diammonium salt form mitigates the extreme acidity of its parent acid, the amphiphilic nature of the 2-ethylhexyl phosphate moiety poses severe risks to biological membranes. This guide provides a self-validating, causality-driven operational plan for the safe handling and disposal of DA2EHP.

Chemical & Hazard Causality: The "Why" Behind the Protocol

Understanding why we protect ourselves dictates how we protect ourselves. DA2EHP functions as a potent anionic surfactant. When exposed to human tissue, the hydrophobic 2-ethylhexyl tail rapidly integrates into the stratum corneum's lipid bilayer. Simultaneously, the phosphate headgroup induces localized osmotic stress and protein denaturation.

This mechanism explains why related alkyl phosphates are classified under GHS as H314 (Causes severe skin burns and eye damage) [2]. Because ocular tissue lacks a protective keratinized layer, exposure to aerosolized surfactant droplets can lead to irreversible corneal necrosis[3]. Therefore, Personal Protective Equipment (PPE) is not merely a regulatory formality; it is a critical, physical barrier against lipid bilayer disruption.

Quantitative Hazard Summary

Because DA2EHP is a highly specialized derivative, we extrapolate baseline toxicity and handling metrics from its extensively documented parent and esterified analogs[4].

Chemical AnalogCAS NumberOral LD50 (Rat)Dermal LD50 (Rabbit)Primary GHS Hazard Statements
Tris(2-ethylhexyl) phosphate78-42-237,000 mg/kg[4]20,000 mg/kg[4]H315 (Skin Irrit.), H319 (Eye Irrit.)[4]
Bis(2-ethylhexyl) phosphate298-07-7N/A (Corrosive)N/A (Corrosive)H302 (Harmful swallowed), H314 (Severe Burns)[2]
2-Ethylhexyl acid phosphate1070-03-7Harmful[3]Harmful[3]H314 (Severe Burns), H318 (Eye Damage)[3]
Diammonium 2-ethylhexyl phosphate 85909-58-6 Pending Pending Irritant/Corrosive (Surfactant properties)

The PPE Selection Matrix (E-E-A-T Principle)

To establish a self-validating safety system, each layer of PPE must directly account for the chemical's permeation profile and physical state.

  • Hand Protection (Double-Gloving): Use heavy-duty Nitrile (minimum 8 mil thickness) or Neoprene outer gloves.

    • Causality: Organophosphates can act as plasticizers, slowly degrading and creating micro-tears in thin latex or vinyl gloves. Double-gloving ensures that if the outer layer is compromised by the surfactant, the inner layer remains intact to protect the skin during the doffing process[5].

  • Eye & Face Protection: Tight-fitting chemical safety goggles paired with an 8-inch minimum polycarbonate face shield[5].

    • Causality: Standard safety glasses leave the orbital bone exposed. The H314 designation means any splash or aerosolized droplet will cause immediate, irreversible eye damage[2].

  • Body Protection: A polypropylene-coated Tyvek lab coat or a chemically resistant apron worn over a standard cotton lab coat.

    • Causality: Cotton absorbs liquids, holding corrosive surfactants directly against the skin. Polypropylene effectively repels aqueous and organic mixtures.

  • Respiratory Protection: If handling DA2EHP as a dry powder, use a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of irritating dust[3]. If dissolved in volatile organic solvents, use an elastomeric half-mask with Organic Vapor (OV) cartridges.

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures that the researcher is never exposed to the neat chemical or its concentrated solutions.

Step 1: Environmental Setup Conduct all transfers and weighing inside a certified chemical fume hood. Pull the sash down to the lowest workable height to create a physical splash barrier[3].

Step 2: PPE Donning Sequence Inspect all gloves for micro-tears using the air-inflation method. Don the primary Tyvek coat, followed by the respirator (if required), goggles, face shield, and finally the double layers of nitrile gloves.

Step 3: Chemical Transfer Use anti-static spatulas if handling the diammonium salt as a powder to prevent electrostatic aerosolization. If handling a liquid solution, use positive displacement pipettes to prevent vapor-induced dripping.

Step 4: Doffing & Decontamination Remove the contaminated outer gloves inside the fume hood. Wash the inner gloves with soap and water before removing them to prevent cross-contamination of bare hands.

PPE_Workflow A 1. Fume Hood Verification B 2. Inspect PPE Integrity A->B C 3. Don Tyvek Coat & Apron B->C D 4. Don Goggles & Face Shield C->D E 5. Double-Glove (Nitrile/Neoprene) D->E F 6. Handle DA2EHP (Sub-Sash) E->F

Figure 1: Sequential PPE donning and environmental verification workflow for DA2EHP handling.

Spill Response and Disposal Plan

A self-validating spill plan ensures that containment efforts do not inadvertently introduce new hazards (e.g., toxic gas generation or fire).

Step 1: Assessment & Evacuation Identify if the spill is minor (<50 mL, contained entirely within the fume hood) or major (>50 mL, or outside the hood). For major spills, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS)[5].

Step 2: Neutralization & Absorption For minor spills, do NOT use combustible absorbents like sawdust. Apply an inert absorbent such as dry sand, vermiculite, or diatomaceous earth[2][3]. Causality: Phosphate esters can interact unpredictably with organic materials; inert silicates safely trap the amphiphilic molecules without exothermic reactions.

Step 3: Collection Use non-sparking tools to scoop the absorbed mixture into a rigid, high-density polyethylene (HDPE) hazardous waste container[6].

Step 4: Surface Decontamination Wash the spill area thoroughly with a strong detergent and water. Since DA2EHP is a surfactant, water alone will cause foaming without removing the chemical; mechanical scrubbing with soap ensures complete micelle encapsulation and removal.

Step 5: Disposal Label the container as "Hazardous Waste - Corrosive/Surfactant" and dispose of it according to local EPA/EHS regulations. Never flush organophosphates down the sink, as they are harmful to aquatic life[5][6].

Spill_Response Spill DA2EHP Spill Detected Assess Assess Spill Volume Spill->Assess Minor Minor (<50 mL) Inside Hood Assess->Minor Major Major (>50 mL) Outside Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evac Evacuate Lab & Call EHS Major->Evac Collect Collect in HazMat Container Absorb->Collect

Figure 2: Decision tree and operational response plan for DA2EHP laboratory spills.

References

  • Title: CAS 85909-58-6 | Diammonium 2-ethylhexyl phosphate supply | Source: GuideChem | URL: 1[1]

  • Title: Tris(2-ethylhexyl) phosphate Material Safety Data Sheet | Source: Santa Cruz Biotechnology | URL: 6[6]

  • Title: DI-2-ETHYL HEXYL PHOSPHATE MATERIAL SAFETY DATA SHEET | Source: CDH Fine Chemical | URL: 5[5]

  • Title: Safety Data Sheet: Bis(2-ethylhexyl) phosphate | Source: Carl Roth | URL: Link

  • Title: Safety data sheet: tris(2-ethylhexyl) phosphate | Source: CPAChem | URL: 4[4]

  • Title: SAFETY DATA SHEET: 2-Ethylhexyl acid phosphate (mixture) | Source: Pfaltz & Bauer | URL: 3[3]

Sources

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